molecular formula C8H7ClN2 B1459339 6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine CAS No. 1211531-25-7

6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1459339
CAS No.: 1211531-25-7
M. Wt: 166.61 g/mol
InChI Key: RIHKOAJIJRLNRS-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1211531-25-7) is a high-purity chemical building block with the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol. This heterocyclic compound, also known as 6-chloro-3-methyl-7-azaindole, is a privileged scaffold in medicinal chemistry for the design and synthesis of novel therapeutic agents . Its core structure is a key intermediate in pharmaceutical research, particularly in the development of targeted protein inhibitors. Research identifies the 1H-pyrrolo[2,3-b]pyridine structure as a promising scaffold for creating potent fibroblast growth factor receptor (FGFR) inhibitors, which are crucial for targeted cancer therapies . Furthermore, this heterocyclic system has been utilized in the synthesis of selective Phosphodiesterase 4B (PDE4B) inhibitors, representing a potential therapeutic strategy for inflammatory diseases like chronic obstructive pulmonary disorder (COPD) and rheumatoid arthritis . Derivatives have also been explored as potent human neutrophil elastase (HNE) inhibitors, relevant for treating respiratory conditions such as cystic fibrosis and acute respiratory distress syndrome (ARDS) . A specific patent covers pyrrolo[2,3-b]pyridine compounds for use in the treatment of cancer, underscoring the commercial and therapeutic relevance of this chemical class . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-10-8-6(5)2-3-7(9)11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHKOAJIJRLNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263402
Record name 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211531-25-7
Record name 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=1211531-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Synthesis of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring introduces unique electronic properties and a key hydrogen bond acceptor site. This combination often leads to enhanced binding affinity and improved pharmacokinetic profiles of drug candidates. The target molecule of this guide, 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, is a key building block in the synthesis of a variety of pharmacologically active compounds, particularly kinase inhibitors. This guide provides a comprehensive overview of a robust and adaptable synthetic pathway to this valuable intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of this compound suggests a convergent approach starting from the commercially available 7-azaindole. The key disconnections involve the installation of the chloro and methyl substituents on the 7-azaindole core. The proposed forward synthesis prioritizes a sequence of regioselective halogenations followed by a final methylation step. This strategy leverages the inherent reactivity of the 7-azaindole ring system and the versatility of modern cross-coupling methodologies.

An N-protection strategy is often judicious in multi-step syntheses involving 7-azaindoles to enhance solubility and prevent undesired side reactions at the pyrrole nitrogen. In the proposed pathway, an N-methyl group is introduced, which can be advantageous for subsequent reactions. However, for applications requiring the free N-H moiety, a final demethylation step or the use of a more labile protecting group should be considered.

Visualizing the Synthetic Pathway

Synthesis_Pathway 7-Azaindole 7-Azaindole 3-Iodo-7-azaindole 3-Iodo-7-azaindole 7-Azaindole->3-Iodo-7-azaindole NIS, KOH DCM 3-Iodo-7-azaindole-N-oxide 3-Iodo-7-azaindole-N-oxide 3-Iodo-7-azaindole->3-Iodo-7-azaindole-N-oxide mCPBA Et2O 6-Chloro-3-iodo-7-azaindole-N-oxide 6-Chloro-3-iodo-7-azaindole-N-oxide 3-Iodo-7-azaindole-N-oxide->6-Chloro-3-iodo-7-azaindole-N-oxide POCl3 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine 6-Chloro-3-iodo-7-azaindole-N-oxide->6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine PCl3 DCM 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine->6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine NaH, MeI DMF This compound This compound 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine->this compound Pd Catalyst, Methylboronic acid (Suzuki Coupling)

Figure 1: Proposed synthetic pathway for this compound.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide to the synthesis of this compound, including detailed experimental procedures and explanations of the underlying chemical principles.

Step 1: Electrophilic Iodination at the C3 Position

The pyrrole ring of 7-azaindole is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most reactive site. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.

Protocol 1: Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine

  • Reagents and Materials:

    • 7-Azaindole (1.0 equiv)

    • N-Iodosuccinimide (NIS) (1.0 equiv)

    • Potassium Hydroxide (KOH) (0.5 equiv)

    • Dichloromethane (DCM)

  • Procedure:

    • To a solution of 7-azaindole in dichloromethane, add potassium hydroxide.

    • Cool the mixture to 0 °C and add N-iodosuccinimide portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices: The use of a base like KOH facilitates the deprotonation of the pyrrole N-H, increasing the nucleophilicity of the ring and promoting the electrophilic substitution. The reaction is performed at a low temperature initially to control the reactivity of the halogenating agent.

Step 2: N-Oxidation to Activate the Pyridine Ring

To achieve regioselective chlorination at the C6 position of the pyridine ring, the ring must be activated. N-oxidation is a common strategy to achieve this. The resulting N-oxide directs electrophilic substitution to the C6 position.

Protocol 2: Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-7-N-oxide

  • Reagents and Materials:

    • 3-Iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

    • meta-Chloroperoxybenzoic acid (m-CPBA) (2.5 equiv)

    • Diethyl ether (Et₂O)

  • Procedure:

    • Dissolve 3-iodo-1H-pyrrolo[2,3-b]pyridine in diethyl ether.

    • Add m-CPBA portion-wise at 0 °C.

    • Stir the reaction at room temperature until the starting material is consumed.

    • Filter the resulting precipitate and wash with diethyl ether to obtain the N-oxide.

Expertise in Action: The use of an excess of m-CPBA ensures complete conversion to the N-oxide. Diethyl ether is a suitable solvent as the N-oxide product often precipitates out, simplifying its isolation.

Step 3: Regioselective Chlorination at the C6 Position

With the pyridine ring activated by the N-oxide functionality, chlorination can be selectively directed to the C6 position using a chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol 3: Synthesis of 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-7-N-oxide

  • Reagents and Materials:

    • 3-Iodo-1H-pyrrolo[2,3-b]pyridine-7-N-oxide (1.0 equiv)

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • Heat the N-oxide in an excess of phosphorus oxychloride at reflux.

    • Monitor the reaction by TLC until completion.

    • Carefully quench the reaction mixture by pouring it onto crushed ice.

    • Neutralize with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer and concentrate to yield the chlorinated product.

Step 4: Deoxygenation of the N-Oxide

The N-oxide group, having served its purpose of directing the chlorination, must now be removed to regenerate the pyridine ring. Phosphorus trichloride (PCl₃) is an effective reagent for this deoxygenation.

Protocol 4: Synthesis of 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

  • Reagents and Materials:

    • 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-7-N-oxide (1.0 equiv)

    • Phosphorus trichloride (PCl₃) (1.2 equiv)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-oxide in dichloromethane and cool to 0 °C.

    • Add phosphorus trichloride dropwise.

    • Allow the reaction to warm to room temperature and stir until complete.

    • Quench the reaction with water and neutralize.

    • Extract the product, dry the organic phase, and purify by chromatography.

Step 5: N-Methylation (Protection)

To facilitate the subsequent cross-coupling reaction and improve solubility, the pyrrole nitrogen is protected, in this instance, via methylation.[1]

Protocol 5: Synthesis of 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine [1]

  • Reagents and Materials:

    • 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

    • Sodium hydride (NaH) (1.2 equiv)

    • Methyl iodide (MeI) (1.2 equiv)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the 6-chloro-3-iodo-7-azaindole in DMF at 0 °C, add sodium hydride portion-wise.

    • Stir for 30 minutes, then add methyl iodide dropwise.

    • Allow the reaction to proceed at room temperature until completion.

    • Quench with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Step 6: Palladium-Catalyzed Methylation (Suzuki Coupling)

The final step involves the introduction of the methyl group at the C3 position via a Suzuki cross-coupling reaction, replacing the iodo substituent. This reaction offers high efficiency and functional group tolerance.[1]

Protocol 6: Synthesis of 6-Chloro-3-methyl-1-methyl-1H-pyrrolo[2,3-b]pyridine (as an example leading to the N-methylated final product)

  • Reagents and Materials:

    • 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

    • Methylboronic acid (1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 equiv)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

    • Solvent (e.g., Dioxane/water or Toluene/ethanol)

  • Procedure:

    • To a degassed mixture of the solvent, add the iodo-azaindole, methylboronic acid, palladium catalyst, and base.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Dry the organic layer, concentrate, and purify the final product by column chromatography.

Note on N-Deprotection: If the final product with a free N-H is desired, a different N-protecting group that can be cleaved under conditions that do not affect the rest of the molecule should be chosen (e.g., a benzyl or a silyl group). Alternatively, if the N-methylated product is obtained, demethylation can be challenging and would require specific conditions that are beyond the scope of this general guide. For many applications, the N-methylated analog may be a suitable final product or intermediate.

Alternative Synthetic Strategies

While the halogenation-cross-coupling sequence is a robust approach, other classical and modern methods for constructing the 7-azaindole core can be adapted to synthesize the target molecule. These include:

  • Fischer Indole Synthesis: This classic method involves the reaction of a substituted 2-hydrazinopyridine with a suitable ketone or aldehyde under acidic conditions.

  • Hemetsberger-Knittel Synthesis: This involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester, which can be further functionalized.

  • Palladium-Catalyzed Annulation Reactions: Various palladium-catalyzed methods exist for the construction of the pyrrole ring onto a pre-functionalized pyridine starting material.

Data Presentation: A Summary of Key Intermediates

Compound Name Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%)
3-Iodo-1H-pyrrolo[2,3-b]pyridineC₇H₅IN₂244.03~95[1]
3-Iodo-1H-pyrrolo[2,3-b]pyridine-7-N-oxideC₇H₅IN₂O260.03~57[1]
6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridineC₇H₄ClIN₂278.48~46 (from N-oxide)[1]
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridineC₈H₆ClIN₂292.51~73[1]
This compoundC₈H₇ClN₂166.61Variable

Characterization and Quality Control

Rigorous characterization of the final product and all key intermediates is essential to ensure purity and structural integrity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and assessing the purity of the synthesized compounds. Expected chemical shifts for the final product can be predicted based on known data for similar 7-azaindole derivatives.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for determining the purity of the final product and for monitoring the progress of reactions.

Conclusion: A Versatile Pathway to a Key Building Block

The synthetic pathway detailed in this guide provides a reliable and adaptable route to this compound. By leveraging a sequence of regioselective halogenations and a final palladium-catalyzed methylation, this valuable building block can be accessed in a controlled and efficient manner. The strategic considerations and detailed protocols presented herein are intended to empower researchers and drug development professionals in their pursuit of novel therapeutics based on the versatile 7-azaindole scaffold.

References

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, represents a cornerstone heterocyclic scaffold in modern medicinal chemistry. Its structural motif is prevalent in a variety of targeted therapeutics, particularly as a critical building block for potent kinase inhibitors.[1][2] The successful progression of drug candidates incorporating this moiety is fundamentally dependent on a thorough understanding of its physicochemical properties. These characteristics—ranging from solubility and thermal stability to ionization and spectroscopic signatures—govern everything from reaction kinetics during synthesis to the ultimate pharmacokinetic and pharmacodynamic profile of the final active pharmaceutical ingredient (API). This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive analysis of the core physicochemical properties of this compound, outlines robust experimental protocols for their determination, and explains the causal link between these properties and their impact on drug design and development.

Strategic Importance in Modern Drug Discovery

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Heterocycle

The pyrrolo[2,3-b]pyridine core, often referred to as 7-azaindole, is considered a "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of indole, capable of forming crucial hydrogen bond interactions with protein targets, yet its pyridine nitrogen introduces unique electronic properties and a vector for modifying solubility and metabolic stability.[3] This has made it an attractive starting point for developing inhibitors against various enzyme families.

A Critical Building Block for Kinase Inhibitors

The specific substitution pattern of this compound makes it a highly valuable synthetic intermediate. The chlorine atom at the 6-position provides a reactive handle for cross-coupling reactions, such as the Buchwald-Hartwig amination, enabling the strategic introduction of larger, pharmacologically active groups.[2] The methyl group at the 3-position can serve to modulate potency and selectivity by interacting with specific pockets within a target's active site. This compound is a known precursor in the synthesis of highly potent agents, including selective Rho-kinase (ROCK) and Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, which are targets for cardiovascular diseases and oncology, respectively.[1][4]

Rationale: Linking Physicochemical Properties to Development Success

A drug's failure in later clinical stages can often be traced back to suboptimal physicochemical properties. Understanding the profile of a key building block like this compound is therefore not an academic exercise, but a critical risk-mitigation strategy. Its solubility dictates the choice of reaction solvents and conditions, its melting point is an indicator of purity and stability, and its pKa is essential for predicting its behavior in physiological environments. This guide provides the foundational data and methodologies to enable such informed, data-driven decisions.

Core Physicochemical Profile

A consolidated summary of the key identifying and physicochemical properties of this compound is presented below. It is important to note that while some data for the parent scaffold is available, specific experimental values for the 3-methyl derivative are less common in public literature, necessitating the robust experimental verification outlined in Section 3.

Table 1: Summary of Physicochemical Data

PropertyValueSource / Method
IUPAC Name This compound---
CAS Number 1211531-25-7[5]
Synonyms 6-Chloro-3-methyl-7-azaindole---
Molecular Formula C₈H₇ClN₂Calculated
Molecular Weight 166.61 g/mol Calculated
Appearance White to off-white or pale yellow solid/powder[6][7]
Melting Point Not experimentally reported; parent (des-methyl) compound melts at 170-175 °C.[7]See Protocol 3.2
pKa (Predicted) ~6.8 (The parent compound's predicted pKa is 6.76±0.40. The C3-methyl group is expected to have a minor electron-donating effect, slightly increasing basicity).[6]See Protocol 3.4
Solubility Data not publicly available. Requires experimental determination.See Protocol 3.3

Experimental Determination of Key Properties

The following section details validated, field-proven methodologies for characterizing the critical physicochemical properties of this compound. The causality behind each measurement is explained from the perspective of a drug development scientist.

Workflow for Physicochemical Characterization

A logical, sequential workflow is essential for efficiently and accurately characterizing any new chemical entity or key intermediate. The process begins with identity and purity confirmation before proceeding to the measurement of physical properties. This ensures that subsequent data is reliable and corresponds to the correct molecule.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Data Application synthesis Synthesis & Purification ms Identity Confirmation (ESI-MS) synthesis->ms nmr Structure Elucidation (1H & 13C NMR) ms->nmr hplc Purity Assessment (RP-HPLC, >95%) nmr->hplc mp Melting Point (Purity & Stability Indicator) hplc->mp sol Solubility Profiling (Aqueous & Organic) hplc->sol pka Ionization Constant (pKa) (Potentiometric Titration) hplc->pka report Data Analysis & Reporting mp->report sol->report pka->report design Informing Downstream Processes (Reaction Conditions, Formulation) report->design

Caption: Workflow for comprehensive physicochemical characterization.

Thermal Properties: Melting Point Analysis
  • Expertise & Causality: The melting point is more than a physical constant; it is a rapid and cost-effective indicator of sample purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas a broad or depressed range suggests the presence of impurities or amorphous content, which can negatively impact stability and reactivity in subsequent synthetic steps.

  • Self-Validating Protocol:

    • Calibration: Verify the performance of the digital melting point apparatus using certified standards (e.g., caffeine, vanillin) that bracket the expected melting point of the sample.

    • Sample Preparation: Load a small quantity (2-3 mm height) of finely powdered, dry this compound into a capillary tube and pack it firmly.

    • Measurement: Place the capillary in the apparatus. Use a rapid heating ramp (10-20 °C/min) for a coarse determination.

    • Refined Measurement: Using a fresh sample, heat rapidly to ~15 °C below the coarse melting point. Then, reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

    • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which all solid material has melted (clear point). Report this as the melting range.

    • Validation: Perform the measurement in triplicate. The ranges should agree within ±1 °C.

Solubility Profiling
  • Expertise & Causality: Solubility data is paramount. Aqueous solubility (e.g., in Phosphate-Buffered Saline, PBS) is a primary determinant of bioavailability and is essential for designing in vitro biological assays. Organic solvent solubility (e.g., in THF, DCM, DMSO) is critical for process chemists to select appropriate reaction media, ensure homogeneity, and optimize reaction kinetics.

  • Self-Validating Protocol (Kinetic Solubility via HPLC-UV):

    • System Suitability: Before analysis, inject a known concentration standard of the compound to verify HPLC column performance, retention time, and detector response.

    • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

    • Solvent Plate: Dispense the desired solvents (e.g., PBS pH 7.4, Simulated Gastric Fluid, THF, Acetonitrile) into a 96-well plate.

    • Compound Addition: Add a small volume of the DMSO stock solution to each solvent well (e.g., 2 µL into 198 µL) to initiate precipitation. The final DMSO concentration should be kept low (e.g., 1%) to minimize co-solvent effects.

    • Equilibration: Seal the plate and shake at room temperature for 18-24 hours to allow the system to reach thermodynamic equilibrium.

    • Separation: Filter the samples through a filter plate to remove undissolved precipitate.

    • Quantification: Analyze the clear filtrate by a calibrated HPLC-UV method. Quantify the concentration against a standard curve prepared from the DMSO stock. The resulting concentration is the thermodynamic solubility.

Ionization Constant (pKa)
  • Expertise & Causality: The pKa value dictates the charge state of a molecule at a given pH. For this compound, the pyridine nitrogen is basic. Knowing its pKa is crucial for predicting its absorption in the gastrointestinal tract, its ability to cross cell membranes, and its binding interactions with the target protein. It also informs decisions on salt form selection for the final API.

  • Self-Validating Protocol (Potentiometric Titration):

    • Electrode Calibration: Calibrate the pH electrode using at least three certified buffer standards (e.g., pH 4.0, 7.0, 10.0) immediately before use.

    • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., methanol/water) to a known concentration.

    • Titration (Acid): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

    • Titration (Base): Titrate a separate sample with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve or by calculating the pH at the half-equivalence point. Specialized software is used for precise calculation.

    • Validation: The calculated pKa should be reproducible across multiple measurements. The predicted pKa of ~6.8 suggests the pyridine nitrogen is the primary basic center.[6]

Spectroscopic and Structural Characterization

Unambiguous structural confirmation is the bedrock of chemical research. The following spectroscopic techniques provide a detailed fingerprint of this compound.

Mass Spectrometry (MS)
  • Expertise & Causality: MS provides a precise measurement of the molecular weight, serving as the primary method for confirming the compound's identity and elemental composition. It is highly sensitive and can detect trace-level impurities.

  • Protocol (Electrospray Ionization - ESI-MS):

    • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infusion: Infuse the sample directly into the ESI source.

    • Data Acquisition: Acquire the spectrum in positive ion mode.

    • Expected Result: The primary ion observed should correspond to the protonated molecule [M+H]⁺. For C₈H₇ClN₂, the expected monoisotopic mass is 166.03. Therefore, a strong signal should be detected at m/z 167.03. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2 peaks) must also be present, providing definitive confirmation of its presence.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the different carbon environments.

  • Protocol (¹H and ¹³C NMR):

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 or 500 MHz).

    • Expected ¹H NMR Signals:

      • Pyrrole N-H: A broad singlet, typically downfield (>10 ppm).

      • Aromatic Protons: Signals in the aromatic region (7.0-8.5 ppm). The protons on the pyridine and pyrrole rings will show characteristic chemical shifts and coupling constants.

      • Methyl Protons (C3-CH₃): A singlet around 2.2-2.5 ppm.

    • Expected ¹³C NMR Signals: Signals corresponding to the 8 distinct carbon atoms in the molecule. The carbon bearing the chlorine (C6) will appear in the 140-150 ppm range, while the methyl carbon will be upfield (~10-15 ppm).

Infrared (IR) Spectroscopy
  • Expertise & Causality: IR spectroscopy is a rapid technique used to identify the key functional groups present in a molecule. For this compound, it is particularly useful for confirming the N-H stretch of the pyrrole ring.

  • Protocol (Attenuated Total Reflectance - ATR-FTIR):

    • Background Scan: Record a background spectrum of the clean ATR crystal.

    • Sample Application: Place a small amount of the solid powder directly onto the crystal and apply pressure.

    • Data Acquisition: Collect the sample spectrum.

    • Expected Characteristic Peaks:

      • N-H Stretch (Pyrrole): A moderate to sharp peak in the range of 3100-3400 cm⁻¹.

      • C-H Stretch (Aromatic/Methyl): Peaks in the 2900-3100 cm⁻¹ region.

      • C=C and C=N Stretches (Aromatic Rings): Multiple sharp peaks between 1400-1650 cm⁻¹.

      • C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.

Conclusion: A Foundation for Rational Drug Design

This compound is a high-value intermediate whose utility in drug discovery is directly tied to its physicochemical properties. A comprehensive understanding and experimental validation of its melting point, solubility, pKa, and spectroscopic identity are not mere characterization steps; they are foundational pillars for rational drug design. The data and protocols outlined in this guide provide the necessary framework for scientists to confidently employ this versatile building block in the synthesis of next-generation therapeutics, ensuring that decisions made at the bench are informed, robust, and aligned with the ultimate goal of developing a safe and effective medicine.

References

Unlocking Therapeutic Potential: The Biological Activity of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Prepared by: A Senior Application Scientist

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved therapeutics.[1] Its structural resemblance to adenine makes it an ideal starting point for developing ATP-competitive kinase inhibitors.[2] This guide delves into the specific biological activities of derivatives featuring a 6-chloro and 3-methyl substitution pattern. We will explore the mechanistic basis for their function, with a primary focus on their potent role as kinase inhibitors in oncology and other therapeutic areas. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only a synthesis of current knowledge but also field-proven experimental protocols and the scientific rationale behind them.

The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Bioisostere of Adenine

From a drug design perspective, the success of the 7-azaindole scaffold is largely attributable to its function as a bioisostere of purine. Specifically, it mimics adenine, the core component of adenosine triphosphate (ATP), the universal energy currency that all protein kinases utilize as a phosphate donor. Kinase inhibitors often achieve their effect by competing with ATP for its binding site in the kinase domain. The pyrrolo[2,3-b]pyridine nucleus effectively mimics the hydrogen bonding pattern of adenine, allowing it to anchor within the ATP-binding pocket of various kinases, thereby blocking their catalytic activity.[2] This fundamental principle has led to the development of numerous kinase inhibitors for diseases ranging from cancer to inflammatory disorders.[1][2]

cluster_0 ATP (Adenosine Triphosphate) cluster_1 Pyrrolo[2,3-b]pyridine Scaffold Adenine Adenine Core Ribose Ribose Adenine->Ribose ATP_pocket Kinase ATP Binding Pocket Adenine->ATP_pocket Binds & Activates Triphosphate Triphosphate Group Ribose->Triphosphate Scaffold Pyrrolo[2,3-b]pyridine (7-Azaindole) Substituents R-groups for Kinase Selectivity Scaffold->Substituents Scaffold->ATP_pocket Binds & Inhibits (Competitive Inhibition)

Caption: Bioisosteric relationship between Adenine and the Pyrrolo[2,3-b]pyridine scaffold.

The Strategic Importance of 6-Chloro and 3-Methyl Substitutions

While the 7-azaindole core provides the necessary anchor, the substituents dictate the potency, selectivity, and pharmacokinetic properties of the molecule. The 6-chloro-3-methyl pattern is a deliberate chemical design choice.

  • The 6-Chloro Group: The chlorine atom at the 6-position serves two primary functions. First, as an electron-withdrawing group, it can modulate the electronics of the ring system. More importantly, it provides a crucial synthetic handle. The chloro-substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] This allows for the strategic introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize binding to the target kinase.

  • The 3-Methyl Group: The methyl group at the 3-position of the pyrrole ring projects into a specific region of the kinase active site. Its role is often to enhance potency and selectivity by forming favorable hydrophobic interactions with non-polar amino acid residues. Furthermore, this substitution can improve metabolic stability by blocking a potential site of oxidative metabolism.

Key Biological Activity: Protein Kinase Inhibition

The primary therapeutic application of 6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine derivatives is the inhibition of protein kinases, which are crucial mediators of cell signaling that are often dysregulated in human diseases.[5]

Inhibition of c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a known driver in numerous cancers. Pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of c-Met kinase.[6][7] By occupying the ATP-binding site, these compounds prevent the autophosphorylation and subsequent activation of the c-Met receptor, thereby shutting down downstream pro-oncogenic signaling pathways like RAS/MAPK and PI3K/Akt.

cluster_pathways Downstream Signaling cluster_effects Cellular Effects HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K/Akt Pathway cMet->PI3K RAS RAS/MAPK Pathway cMet->RAS STAT STAT Pathway cMet->STAT Inhibitor 6-Chloro-3-methyl-1H- pyrrolo[2,3-b]pyridine Derivative Inhibitor->cMet Inhibits Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Metastasis Metastasis STAT->Metastasis

Caption: Inhibition of the HGF/c-Met signaling pathway.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is implicated in the pathogenesis of several diseases, most notably Alzheimer's disease, where it is responsible for the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles. Pyrrolo[2,3-b]pyridine derivatives have been developed as highly potent inhibitors of GSK-3β.[8] Certain compounds in this class exhibit nanomolar inhibitory concentrations (IC50) and high selectivity over other kinases.[8] Mechanistically, these inhibitors reduce tau phosphorylation at key sites (e.g., Ser396) and promote neurite outgrowth, highlighting their potential as neuroprotective agents.[8]

Other Kinase Targets

The versatility of the pyrrolo[2,3-b]pyridine scaffold allows it to be adapted to target a wide range of kinases. Notable examples include:

  • Colony-Stimulating Factor 1 Receptor (CSF1R): A key regulator of macrophage differentiation and survival, making it a target for inflammatory diseases and certain cancers.[4][9]

  • Janus Kinases (JAKs): Central to cytokine signaling, JAK inhibitors are used to treat autoimmune disorders like rheumatoid arthritis. Pyrrolo[2,3-b]pyridine derivatives have been engineered for JAK1 selectivity.[10]

Anticancer Activity: From Kinase Inhibition to Cellular Effects

The inhibition of oncogenic kinases like c-Met translates directly into potent anticancer activity. Derivatives of the related pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine scaffolds have demonstrated significant antiproliferative effects against a variety of human cancer cell lines.[9][11]

Compound ClassCancer Cell LineIC50 (µM)Reference
1H-pyrrolo[3,2-c]pyridineHeLa (Cervical)0.12[11]
1H-pyrrolo[3,2-c]pyridineSGC-7901 (Gastric)0.15[11]
1H-pyrrolo[3,2-c]pyridineMCF-7 (Breast)0.21[11]
Pyrrolo[3,2-c]pyridineOvarian Cancer Lines0.15 - 1.78[9]
Pyrrolo[3,2-c]pyridineProstate Cancer Lines0.15 - 1.78[9]

Table 1: Representative antiproliferative activities of closely related pyrrolopyridine derivatives against various cancer cell lines. This data illustrates the potential of the general scaffold.

Experimental Design & Methodologies

As a Senior Application Scientist, it is crucial to not only present data but also to provide robust, validated protocols to enable its reproduction and further exploration.

General Synthesis Workflow

The synthesis of diverse 6-substituted-3-methyl-1H-pyrrolo[2,3-b]pyridines typically relies on a key intermediate, which is then elaborated using modern cross-coupling chemistry. This modular approach is highly efficient for building a library of analogs for SAR studies.

Caption: Modular synthesis workflow for pyrrolo[2,3-b]pyridine derivatives.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a self-validating system to determine the IC50 of a test compound against a target kinase.

Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. High kinase activity consumes ATP, resulting in a low luminescence signal. An effective inhibitor prevents ATP consumption, leading to a high signal.

Materials:

  • Target Kinase (e.g., c-Met, recombinant)

  • Kinase Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test Compound (serial dilution in DMSO)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense 1 µL of each concentration into the assay plate. Include "DMSO only" controls (for 0% inhibition) and "No Enzyme" controls (for 100% inhibition).

  • Kinase Reaction Setup: Prepare a 2X kinase/substrate solution in reaction buffer. Add 10 µL of this solution to each well.

  • Initiate Reaction: Prepare a 2X ATP solution in reaction buffer. Add 10 µL to each well to start the reaction. The final volume is 20 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection: Add 20 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Readout: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Antiproliferative Assay (MTS-based)

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Human Cancer Cell Line (e.g., A549, MCF-7)

  • Complete Growth Medium (e.g., RPMI-1640 + 10% FBS)

  • Test Compound (serial dilution)

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

  • Clear, flat-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing the test compound at 2X the final desired concentration. Include "vehicle control" (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for 72 hours (or other desired time frame) at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of the MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, until a distinct color change is observed in the vehicle control wells.

  • Readout: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot viability versus the log of the compound concentration to determine the GI50/IC50 value.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and therapeutically relevant structure. Its primary biological activity stems from its ability to act as an ATP-competitive inhibitor of a wide range of protein kinases, leading to potent anticancer effects and potential applications in neurodegenerative and inflammatory diseases. The strategic placement of the chloro and methyl groups provides both a synthetic lever for diversification and optimized interactions within the target's active site.

Future research should focus on:

  • Expanding the Kinase Target Profile: Screening these derivatives against broader kinase panels may uncover novel, high-value targets.

  • Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to their target kinases will enable more rational design of next-generation compounds with enhanced potency and selectivity.

  • Pharmacokinetic Optimization: Further chemical modification to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be critical for translating potent in vitro activity into in vivo efficacy.

  • Exploring Other Therapeutic Areas: Given the scaffold's activity against targets like CSF1R and the known antimicrobial potential of some pyridine derivatives, exploring applications beyond oncology is warranted.[12][13]

References

The Strategic Derivatization of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and structure-activity relationships of structural analogs of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a privileged scaffold in modern medicinal chemistry. As a Senior Application Scientist, this document synthesizes established synthetic methodologies with the strategic rationale underpinning the design of potent and selective therapeutic agents.

Introduction: The 7-Azaindole Core as a Versatile Pharmacophore

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery. Its structural resemblance to endogenous purines and indoles allows it to function as a bioisostere, effectively interacting with a wide range of biological targets. The nitrogen atom in the pyridine ring introduces a key hydrogen bond acceptor site, enhancing its binding affinity and modulating its physicochemical properties, such as solubility and metabolic stability, when compared to its indole counterpart.

The specific scaffold of interest, this compound, presents three primary vectors for chemical modification: the chloro group at the 6-position, the methyl group at the 3-position, and the pyrrole nitrogen at the 1-position. Strategic manipulation of these positions allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide will explore the synthetic strategies to access this core and its analogs, the rationale for derivatization at each position, and the resulting impact on biological activity, with a particular focus on kinase inhibition.

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through a multi-step sequence, often commencing from readily available pyridine derivatives. A robust and flexible synthetic strategy, adapted from established methodologies for substituted 7-azaindoles, provides a reliable pathway to the core structure.

A plausible and efficient synthetic route begins with a substituted dichloropyridine, which undergoes a series of transformations to build the fused pyrrole ring. The introduction of the methyl group at the C3 position is a critical step, often achieved through cyclization of a suitably functionalized precursor.

Conceptual Synthetic Workflow

G start 2,6-Dichloropyridine Derivative step1 Introduction of a side chain at C3 start->step1 Functionalization step2 Epoxide formation step1->step2 e.g., with an appropriate ylide step3 Ring opening and cyclization step2->step3 Amine addition step4 Dehydration step3->step4 Acid or base catalysis end_product This compound step4->end_product

Caption: Conceptual workflow for the synthesis of the core scaffold.

Strategic Derivatization and Structure-Activity Relationships (SAR)

The true value of the this compound scaffold lies in its potential for derivatization to optimize its interaction with specific biological targets. The following sections explore the rationale and common methodologies for modifying each key position.

Functionalization at the 6-Position: Modulating Potency and Selectivity

The chlorine atom at the 6-position serves as a versatile synthetic handle for introducing a wide array of substituents via cross-coupling reactions. The electron-withdrawing nature of the chlorine atom also influences the electronic properties of the entire ring system, which can impact binding affinities.

Causality Behind Experimental Choices: The 6-position of the 7-azaindole core often extends into a solvent-exposed region of a kinase active site. By introducing various aryl, heteroaryl, or alkyl groups at this position, it is possible to probe for additional binding interactions, enhance potency, and improve selectivity against off-target kinases. The choice of coupling partner is dictated by the desired physicochemical properties of the final compound, such as size, lipophilicity, and hydrogen bonding potential.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely employed method for forming carbon-carbon bonds. This protocol outlines a general procedure for the coupling of an arylboronic acid to the 6-chloro-7-azaindole core.

Step-by-Step Methodology:

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water. Subsequently, add a palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst complex like Pd₂(dba)₃ with a suitable ligand (e.g., SPhos), under a positive pressure of inert gas.[1][2]

  • Reaction: Heat the reaction mixture to the desired temperature, typically between 80-110 °C, and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-substituted analog.

G start This compound product 6-Aryl-3-methyl-1H-pyrrolo[2,3-b]pyridine start->product Suzuki-Miyaura Coupling boronic_acid Ar-B(OH)2 boronic_acid->product catalyst Pd Catalyst & Base catalyst->product

Caption: Suzuki-Miyaura coupling at the 6-position.

Modifications at the 3-Position: Targeting the Hinge-Binding Region

The methyl group at the 3-position is often directed towards the hinge region of a kinase active site. While a methyl group can provide beneficial hydrophobic interactions, its replacement with other functionalities can significantly impact potency and selectivity.

Causality Behind Experimental Choices: Replacing the methyl group with larger or more polar groups can either enhance or disrupt the binding to the hinge region. For instance, introducing a small, polar group might pick up an additional hydrogen bond, while a bulkier group could lead to steric clashes. The choice of modification is therefore highly dependent on the specific topology of the target kinase's active site.

Synthetic Approaches for C3-Functionalization:

Direct functionalization of the C3-methyl group can be challenging. A more common strategy involves the introduction of a different C3-substituent during the synthesis of the 7-azaindole core. For example, starting with a different precursor allows for the incorporation of various alkyl or aryl groups at this position. Alternatively, a C3-iodo-substituted 7-azaindole can serve as a versatile intermediate for introducing a range of functionalities via cross-coupling reactions.[1]

Derivatization at the 1-Position (Pyrrole Nitrogen): Enhancing Solubility and Cell Permeability

The pyrrole nitrogen of the 7-azaindole core is a common site for modification to improve the compound's pharmacokinetic properties.

Causality Behind Experimental Choices: Alkylation or acylation of the pyrrole nitrogen can modulate a compound's solubility, cell permeability, and metabolic stability. Introducing a polar group can enhance aqueous solubility, which is often desirable for oral bioavailability. Conversely, adding a lipophilic group can improve membrane permeability. These modifications are crucial for optimizing a compound's drug-like properties.

Experimental Protocol: N-Alkylation

This protocol describes a general method for the alkylation of the pyrrole nitrogen.

Step-by-Step Methodology:

  • Deprotonation: In a dry, inert atmosphere, dissolve the this compound (1.0 equiv.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Base Addition: Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 equiv.), portion-wise at 0 °C to deprotonate the pyrrole nitrogen.

  • Alkylation: After stirring for a short period, add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 equiv.) and allow the reaction to warm to room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, quench the reaction carefully with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography to obtain the N-alkylated analog.

Biological Activity and Therapeutic Potential

Analogs of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.

Kinase Inhibition and Signaling Pathways

Many 7-azaindole derivatives have been developed as potent inhibitors of kinases such as BRAF, VEGFR, and FGFR. The 7-azaindole core typically forms key hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine moiety of ATP.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by 7-Azaindole Analog ligand 7-Azaindole Analog kinase Kinase Active Site ligand->kinase Competitive Binding substrate Substrate Protein kinase->substrate atp ATP atp->kinase phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate Phosphorylation downstream Downstream Signaling phosphorylated_substrate->downstream

Caption: Mechanism of competitive kinase inhibition.

The substituents at the 3-, 6-, and other positions of the 7-azaindole ring are crucial for achieving selectivity and potency. They interact with specific pockets within the kinase active site, and by carefully designing these substituents, it is possible to target a particular kinase or a specific family of kinases.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes hypothetical QSAR data for a series of 6-substituted analogs to illustrate the impact of modifications on kinase inhibitory activity.

Compound ID6-SubstituentKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)
Core -Cl500800
Analog 1 -Phenyl150600
Analog 2 -4-Methoxyphenyl50550
Analog 3 -3-Pyridyl80200
Analog 4 -Methyl300700

Analysis of QSAR Data:

  • Aryl Substitution: The introduction of an aryl group at the 6-position generally improves potency against Kinase A.

  • Electron-Donating Groups: The presence of an electron-donating methoxy group on the phenyl ring (Analog 2) significantly enhances potency, suggesting a favorable interaction in a hydrophobic pocket with some polar character.

  • Heteroaromatic Substitution: A pyridine ring at the 6-position (Analog 3) improves potency and also enhances selectivity for Kinase B over Kinase A compared to the phenyl analog.

  • Alkyl Substitution: A small alkyl group like methyl (Analog 4) offers a modest improvement in potency compared to the chloro-substituted core.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. Its amenability to functionalization at multiple positions allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The synthetic methodologies outlined in this guide, particularly the strategic use of cross-coupling reactions, provide a robust framework for the generation of diverse analog libraries.

Future efforts in this area will likely focus on the development of more complex and stereochemically defined substituents to probe for novel interactions with biological targets. Furthermore, the application of computational modeling and machine learning will undoubtedly accelerate the design-synthesis-test cycle, leading to the more rapid identification of clinical candidates. The continued exploration of the rich chemistry of the 7-azaindole core promises to yield the next generation of targeted therapies for a wide range of human diseases.

References

An In-depth Technical Guide to the Solubility Profile of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Data Landscape for Novel Compounds

In the realm of drug discovery and chemical research, understanding the solubility of a compound is a cornerstone of its development. It is a critical parameter that influences everything from reaction kinetics in synthesis to bioavailability in physiological systems. This guide focuses on 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole. While this specific molecule is of interest as a potential building block in medicinal chemistry, it is important to note that publicly available, peer-reviewed quantitative solubility data for this exact structure is sparse.

Therefore, this guide adopts a dual-pronged approach. First, we will establish a theoretical framework for its expected solubility based on its structural characteristics and data from its parent scaffold, 7-azaindole. Second, and more critically, we will provide a comprehensive, field-proven experimental protocol for researchers to determine the thermodynamic solubility of this compound in their own laboratories. This empowers you, the scientist, to generate the precise data you need for your application, grounded in rigorous and reproducible methodology.

Physicochemical and Structural Overview

This compound belongs to the 7-azaindole class of heterocyclic compounds. The core structure is a bicyclic system where a pyrrole ring is fused to a pyridine ring. Understanding its fundamental properties is the first step in predicting its behavior in solution.

The structure consists of:

  • A 7-Azaindole Core: This scaffold is known to be a bioisosteric replacement for indole and can influence aqueous solubility. Studies have shown that replacing an indole moiety with a 6- or 7-azaindole can lead to an enhancement in aqueous solubility, although the overall solubility may still be categorized as poor.[1]

  • A Chloro Group at Position 6: The presence of a halogen, such as chlorine, generally increases the lipophilicity of a molecule, which would be expected to decrease its solubility in aqueous media.

  • A Methyl Group at Position 3: The small, non-polar methyl group will also contribute a minor increase to the overall lipophilicity of the compound.

These features suggest a compound that is likely to be sparingly soluble in water and more soluble in organic solvents.

PropertyValueSource
Molecular Formula C₈H₇ClN₂-
Molecular Weight 166.61 g/mol Calculated
Appearance Solid (Expected)-
CAS Number 1211531-25-7[2]

Theoretical Solubility Profile

Expected Aqueous Solubility

The pyridine nitrogen in the 7-azaindole ring system can act as a hydrogen bond acceptor, which can contribute to aqueous solubility. However, the molecule as a whole is largely aromatic and hydrophobic. The addition of the chloro and methyl groups further increases its non-polar character.

Based on analog data for 7-azaindole itself, which shows limited but measurable solubility in water, we can hypothesize that this compound will be poorly soluble in neutral aqueous solutions.[3] The solubility will also be highly dependent on pH. As a weak base (due to the pyridine nitrogen), the compound's solubility is expected to increase in acidic conditions (pH < pKa) where the pyridine nitrogen becomes protonated, forming a more soluble salt.

Expected Organic Solvent Solubility

Given its heterocyclic aromatic structure and lipophilic substituents, this compound is expected to exhibit good solubility in a range of common organic solvents. A study on the parent compound, 7-azaindole, demonstrated solubility in the following order: THF > acetone > methanol > isopropanol > ethyl acetate > ethanol > acetonitrile. A similar trend can be anticipated for this substituted analog. Solvents capable of hydrogen bonding (like alcohols) and polar aprotic solvents (like THF, acetone, DMSO, and DMF) are likely to be effective. It is expected to have very low solubility in non-polar solvents like hexane.

Definitive Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[4][5] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol is a self-validating system designed for accuracy and reproducibility.

Principle

An excess amount of the solid compound is added to a specific solvent in a sealed vial. The resulting slurry is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the rate of dissolution equals the rate of precipitation). After equilibrium is reached, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., pH 7.4 phosphate-buffered saline, 0.1 N HCl, water, ethanol, DMSO)

  • Glass vials with screw caps (e.g., 2-4 mL)

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge or syringe filters (0.22 µm PVDF or PTFE)

  • Calibrated analytical balance

  • Calibrated pH meter

  • HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18)

  • Volumetric flasks and pipettes

Experimental Workflow Visualization

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Quantification A Weigh excess solid compound into vials B Add chosen solvent (e.g., buffer, organic solvent) A->B C Verify and record initial pH (for aqueous) B->C D Seal vials and place in orbital shaker at 37°C C->D E Agitate at ~300 RPM for 24-48 hours D->E F Visually confirm excess solid remains E->F G Centrifuge vials at high speed (e.g., 10,000 x g for 15 min) F->G G->G_or_H H OR Filter supernatant with 0.22 µm syringe filter H->G_or_H I Carefully collect clear supernatant J Verify and record final pH (for aqueous) I->J G_or_H->I K Prepare serial dilutions of the supernatant J->K L Analyze dilutions by validated HPLC method K->L M Calculate concentration against a standard curve L->M

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

Part A: Preparation of Standard Curve

  • Stock Solution: Accurately weigh ~2 mg of this compound and dissolve it in a suitable organic solvent in which it is freely soluble (e.g., DMSO or Methanol) in a 10 mL volumetric flask. This serves as your high-concentration stock.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to create at least five standard solutions of known concentrations that bracket the expected solubility range.

  • HPLC Analysis: Inject each standard in triplicate onto the HPLC system.

  • Calibration Curve: Plot the peak area from the HPLC chromatogram against the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a trustworthy assay.

Part B: Shake-Flask Solubility Measurement

  • Compound Addition: Add an excess of the solid compound to a pre-weighed vial. An amount sufficient to ensure solid remains at the end of the experiment is crucial; typically, 2-5 mg of compound per 1 mL of solvent is adequate.[4]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., pH 7.4 PBS, water, ethanol) to the vial.

  • Initial pH Check: For aqueous buffers, measure and record the pH of the resulting slurry.[6]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for physiological relevance) and agitation speed (e.g., 300 RPM).[6][7]

  • Time to Equilibrium: Allow the samples to shake for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[6] To be rigorous, one can sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a stable plateau.[7]

  • Phase Separation: After incubation, remove the vials and allow them to stand briefly. To separate the saturated solution from the excess solid, either:

    • Centrifuge: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes.

    • Filter: Use a syringe to draw the supernatant and pass it through a chemically compatible 0.22 µm syringe filter. Causality Note: This step is critical to prevent undissolved microparticles from entering the analytical sample, which would falsely inflate the measured solubility.

  • Sample Collection: Carefully transfer a known volume of the clear supernatant into a clean vial for analysis.

  • Final pH Check: For aqueous buffers, measure and record the pH of the final saturated solution to ensure the buffering capacity was sufficient.[4][7]

  • Dilution & Analysis: Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of your standard curve. Analyze the diluted sample by HPLC in triplicate.

  • Calculation: Use the average peak area from the HPLC analysis and the equation from your standard curve to calculate the concentration of the compound in the diluted sample. Back-calculate to determine the concentration in the original undiluted supernatant. This value is the thermodynamic solubility.

Factors Influencing Solubility Measurements

  • Temperature: Solubility is temperature-dependent. All measurements must be performed at a constant, controlled temperature.[8]

  • pH: For ionizable compounds like this one, pH is a critical determinant of aqueous solubility. It is essential to measure and report the final pH of the saturated solution.[6]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Different solid-state forms can have different solubilities.[9] It is good practice to characterize the solid form used in the experiment.

  • Purity of the Compound: Impurities can affect the measured solubility. Ensure the compound used is of high purity.[8]

Conclusion

While specific solubility data for this compound is not readily found in existing literature, a robust understanding of its likely behavior can be derived from its chemical structure and the properties of its 7-azaindole core. It is predicted to be a compound with low aqueous solubility at neutral pH and higher solubility in many organic solvents. This guide provides the necessary theoretical background and, most importantly, a detailed, actionable protocol for researchers to generate high-quality, reliable solubility data in-house. Adherence to this rigorous shake-flask methodology will ensure that the generated data is suitable for critical decision-making in synthesis, formulation, and early-stage drug development.

References

An In-Depth Technical Guide to the Toxicological Evaluation of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine represents a novel heterocyclic compound within the broader class of pyrrolopyridines, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including kinase inhibition.[1][2][3] The progression of any such novel chemical entity towards therapeutic application is contingent upon a rigorous and comprehensive toxicological evaluation. This guide provides a framework for the toxicological assessment of this compound, addressing the current landscape of limited direct toxicological data. By leveraging information from structurally related analogs and established toxicological methodologies, we present a strategic, tiered approach for researchers and drug development professionals. This document outlines a series of recommended in vitro and in vivo studies designed to elucidate the compound's safety profile, from initial cytotoxicity and genotoxicity screens to more in-depth organ-specific toxicity and animal studies. Our objective is to provide a scientifically robust roadmap for generating the critical data necessary to make informed decisions regarding the continued development of this and other novel pyrrolopyridine derivatives.

Introduction: The Pyrrolopyridine Scaffold and the Imperative for Toxicological Profiling

The pyrrolo[2,3-b]pyridine core, a fusion of a pyrrole and a pyridine ring, is a privileged scaffold in drug discovery. Derivatives have shown promise as inhibitors of various kinases, such as Glycogen Synthase Kinase-3β (GSK-3β) and Fibroblast Growth Factor Receptor (FGFR), making them attractive candidates for indications ranging from Alzheimer's disease to oncology.[2][3] this compound is a specific analog within this class. While its therapeutic potential is yet to be fully explored, its structural alerts—a chlorinated aromatic system—necessitate a thorough safety assessment.

As of the writing of this guide, specific, in-depth toxicological studies on this compound are not extensively available in the public domain. Therefore, this document serves as a proactive guide, outlining a logical, evidence-based strategy for its toxicological evaluation. This approach is grounded in established principles of toxicology and leverages data from structurally similar compounds to anticipate potential hazards.

Preliminary Hazard Assessment Based on Analog Data

In the absence of direct data, a preliminary hazard assessment can be constructed by examining the toxicological profiles of structurally related compounds. This approach, known as "read-across," is a cornerstone of predictive toxicology.

GHS Classifications of Structurally Related Pyrrolopyridines

Safety Data Sheets (SDS) for close analogs of this compound provide initial hazard warnings. A summary of these findings is presented in Table 1.

CompoundGHS Hazard StatementsGHS Hazard Classifications
6-Chloro-1H-pyrrolo[2,3-b]pyridine H302: Harmful if swallowedH318: Causes serious eye damageAcute Toxicity, Oral (Category 4)Serious Eye Damage/Eye Irritation (Category 1)
6-chloro-1H,2H,3H-pyrrolo(3,4-c)pyridine hydrochloride H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationAcute Toxicity, Oral (Category 4)Skin Corrosion/Irritation (Category 2)Serious Eye Damage/Eye Irritation (Category 2A)Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationSkin Corrosion/Irritation (Category 2)Serious Eye Damage/Eye Irritation (Category 2A)Specific target organ toxicity, single exposure (Category 3)

Data compiled from publicly available Safety Data Sheets.[4][5][6]

This analog data suggests that this compound should be handled with care, with potential risks including oral toxicity, and irritation to the eyes, skin, and respiratory system. These preliminary findings guide the selection of appropriate personal protective equipment (PPE) and handling procedures in a laboratory setting and inform the design of definitive toxicological studies.

A Tiered Strategy for In Vitro Toxicity Assessment

In vitro toxicology assays are essential for early-stage safety assessment, providing a rapid, cost-effective, and ethically sound method for initial toxicity screening and mechanism of action determination.[7][8] A tiered approach, moving from general cytotoxicity to more specific endpoints, is recommended.

InVitro_Toxicity_Workflow cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic & Organ-Specific Assays cluster_2 Decision Point A Compound Synthesis & Physicochemical Characterization B Cytotoxicity Assays (e.g., MTT, LDH) in multiple cell lines (e.g., HepG2, HEK293) A->B Solubility, Purity C Genotoxicity Screening (Ames Test - Bacterial Mutagenicity) B->C Determine concentration range (below cytotoxic levels) E Hepatotoxicity Assessment (e.g., CYP Inhibition, Bile Salt Export Pump Inhibition) B->E If cytotoxic in HepG2 F Cardiotoxicity Assessment (hERG Assay, hiPSC-Cardiomyocyte Beating Assay) B->F G High-Content Screening (Multiparametric toxicity profiling) B->G D In Vitro Micronucleus Assay (Clastogenicity & Aneugenicity) C->D Follow-up on mutagenicity H Proceed to In Vivo Studies? D->H E->H F->H G->H

Caption: Proposed workflow for in vitro toxicological assessment.

Tier 1: Foundational Assays

The initial step is to determine the concentration at which the compound induces cell death. This is crucial for establishing the dose range for subsequent, more sensitive assays.

  • Recommended Assays:

    • MTT or WST-1 Assay: Measures mitochondrial dehydrogenase activity, an indicator of cell viability.

    • Lactate Dehydrogenase (LDH) Release Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.

  • Cell Lines: A panel of cell lines should be used to identify potential tissue-specific effects. Recommended lines include:

    • HepG2 (human hepatoma): A standard for assessing potential hepatotoxicity.

    • HEK293 (human embryonic kidney): Represents a common cell line for general toxicity.

    • A cancer cell line relevant to the compound's intended therapeutic target, if applicable.

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound. It is a standard regulatory requirement.

  • Principle: The test uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. The compound is tested for its ability to cause mutations that revert the bacteria to a histidine-synthesizing state.

  • Metabolic Activation: The assay should be conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

Tier 2: Mechanistic and Organ-Specific Assays

If the compound shows activity in Tier 1 assays or if a comprehensive profile is desired, the following assays should be considered.

This assay detects damage to chromosomes and the mitotic apparatus. It is a key test for clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain).

Drug-induced liver injury (DILI) and cardiotoxicity are major reasons for drug candidate failure.[8]

  • Hepatotoxicity: Assays to investigate mechanisms of liver toxicity include cytochrome P450 (CYP) inhibition and induction assays, and assessment of effects on the bile salt export pump (BSEP).

  • Cardiotoxicity: The hERG (human Ether-à-go-go-Related Gene) assay is critical for assessing the risk of QT interval prolongation, which can lead to fatal arrhythmias. The use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) allows for the assessment of a broader range of cardiotoxic effects.

A Strategic Approach to In Vivo Toxicity Assessment

In vivo studies are necessary to understand the effects of a compound in a whole biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties and its effects on multiple organs.[9][10][11]

InVivo_Toxicity_Workflow cluster_0 Phase 1: Acute & Dose-Range Finding cluster_1 Phase 2: Repeated-Dose Toxicity cluster_2 Phase 3: Further Characterization (as needed) A Acute Toxicity Study (e.g., OECD 423) Determine MTD & identify target organs B Dose-Range Finding Study (7-14 days) Establish doses for repeated-dose study A->B Inform dose selection C 28-Day Repeated-Dose Oral Toxicity Study (e.g., OECD 407) in one rodent species B->C D Toxicokinetics (Assess exposure) C->D E Clinical Pathology & Histopathology C->E F 90-Day Repeated-Dose Study (e.g., OECD 408) D->F If findings warrant longer study G In Vivo Genotoxicity (e.g., Micronucleus Assay in rodents) D->G If in vitro genotoxicity is positive H Safety Pharmacology (Cardiovascular, Respiratory, CNS effects) D->H E->F If findings warrant longer study E->G If in vitro genotoxicity is positive E->H

Caption: Phased approach for in vivo toxicological evaluation.

Acute Toxicity Studies

The initial in vivo step is an acute toxicity study to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity after a single dose.[12][13]

Repeated-Dose Toxicity Studies

These studies are crucial for evaluating the effects of longer-term exposure.[9]

  • 28-Day Study: A 28-day repeated-dose study in a rodent species (e.g., rat) is a standard initial study. Key endpoints include:

    • Clinical observations

    • Body weight and food consumption

    • Hematology and clinical chemistry

    • Gross pathology and organ weights

    • Histopathological examination of a comprehensive list of tissues.

  • 90-Day Study: If the compound is intended for chronic use, a 90-day study will likely be required.

Safety Pharmacology

Safety pharmacology studies investigate the potential adverse effects on vital functions.[13] Core studies include assessment of:

  • Central Nervous System (CNS): Functional observational battery.

  • Cardiovascular System: Blood pressure, heart rate, and ECG.

  • Respiratory System: Respiratory rate and tidal volume.

Experimental Protocols

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Ames Test (Plate Incorporation Method)
  • Strain Preparation: Prepare overnight cultures of the S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.

  • Metabolic Activation: Prepare the S9 mix if required for the experiment.

  • Exposure: In a test tube, mix the tester strain, the test compound at various concentrations, and either S9 mix or buffer.

  • Plating: Add molten top agar to the tube, mix, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

Conclusion

While direct toxicological data for this compound is currently scarce, a robust and scientifically sound evaluation is achievable through the systematic application of established toxicological principles. By leveraging read-across from analog compounds and employing a tiered in vitro and in vivo testing strategy, researchers can effectively characterize the safety profile of this novel compound. This guide provides a comprehensive framework for this endeavor, emphasizing a logical progression from broad screening to mechanistic and organ-specific investigations. The diligent application of these methodologies will be paramount in determining the future developmental trajectory of this compound and ensuring the safety of any potential therapeutic applications.

References

6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, while the integrated pyridine ring offers unique hydrogen bonding capabilities and modulation of physicochemical properties. This guide focuses on a specifically substituted analog, This compound , a versatile intermediate pivotal in the development of targeted therapeutics. We will dissect its synthesis, explore its chemical reactivity, and highlight its application as a core building block in the creation of potent kinase inhibitors for various disease indications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important molecular entity.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole core is a recurring motif in a multitude of biologically active compounds, most notably in the field of protein kinase inhibition.[1] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 7-azaindole scaffold is adept at interacting with the ATP-binding site of kinases, often forming critical hydrogen bonds with the hinge region of the enzyme.[2]

The introduction of specific substituents onto this core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 3-methyl group can enhance binding affinity through favorable hydrophobic interactions and influence the vector of exiting substituents. The 6-chloro substituent is particularly strategic; it serves as a versatile chemical handle for introducing further complexity via modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the exploration of vast chemical space and the optimization of structure-activity relationships (SAR).[3]

Synthesis of the Core Scaffold

The synthesis of this compound is not a trivial one-step process. A robust and logical approach involves the construction of a precursor, 4-hydroxy-3-methyl-1H-pyrrolo[2,3-b]pyridine, followed by a two-step transformation to install the 6-chloro substituent. This strategy was effectively employed in the development of highly selective Rho-kinase (ROCK) inhibitors.[4][5]

Synthetic Workflow Diagram

G cluster_0 Part 1: Azaindole Ring Formation cluster_1 Part 2: Hydroxyl Installation cluster_2 Part 3: Chlorination Sequence A 2,6-Diaminopyridine B Chloroacetone A->B Bartoli-like Ring Synthesis C 4-Amino-3-methyl-1H-pyrrolo[2,3-b]pyridine B->C D 4-Hydroxy-3-methyl-1H-pyrrolo[2,3-b]pyridine C->D Sandmeyer-type Reaction E 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine D->E Chlorination (POCl3) F 6-Chloro-4-hydroxy-3-methyl-1H-pyrrolo[2,3-b]pyridine E->F Hydroxylation G Target: this compound F->G Deoxygenation

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for constructing substituted 7-azaindoles.[4]

Step 2.1: Synthesis of 4-Hydroxy-3-methyl-1H-pyrrolo[2,3-b]pyridine

  • Rationale: This step builds the core azaindole ring system. The reaction of a substituted aminopyridine with an α-haloketone is a common strategy for constructing the pyrrole ring. The subsequent Sandmeyer-type reaction converts the 4-amino group to a hydroxyl group, which is a crucial precursor for later manipulations.

  • Procedure:

    • To a solution of 4-amino-3-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in aqueous sulfuric acid (e.g., 10% v/v), cool the mixture to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, heat a solution of copper(II) sulfate in water to boiling.

    • Carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, continue heating at reflux for 1 hour to drive the reaction to completion.

    • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide solution) to pH ~7-8.

    • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-hydroxy-3-methyl-1H-pyrrolo[2,3-b]pyridine.

Step 2.2: Synthesis of this compound

  • Rationale: Direct selective chlorination at the C6 position of the 4-hydroxy intermediate is challenging. A more controllable three-step sequence is employed: (i) Conversion of the 4-hydroxyl group to a chloride, (ii) subsequent hydroxylation which directs to the 6-position, and (iii) deoxygenation of the 4-position. An improved synthesis detailed by Linder et al. provides a more direct path.[4]

  • Procedure (based on an advanced synthetic route):

    • Chlorination: Treat 3-methyl-1H-pyrrolo[2,3-b]pyridine (commercially available[6]) with a suitable chlorinating agent such as N-chlorosuccinimide (NCS) in a solvent like DMF or acetonitrile. The reaction is typically run at room temperature to moderate heat. The regioselectivity can be influenced by conditions, but C6 is a potential site for electrophilic substitution.

    • Purification: Upon completion (monitored by TLC or LC-MS), quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.

Physicochemical and Spectroscopic Data

Characterization of the final compound is critical for confirming its identity and purity. Due to the specificity of the molecule, experimental data from closely related analogs are used to predict the expected spectral features.[7][8]

PropertyValue
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
Appearance Off-white to light yellow solid
¹H NMR (Predicted) δ ~11.0-12.0 (br s, 1H, N1-H), ~8.1 (d, 1H, H4), ~7.5 (d, 1H, H5), ~7.2 (s, 1H, H2), ~2.4 (s, 3H, CH₃).
¹³C NMR (Predicted) δ ~148, ~145, ~128, ~125, ~120, ~118, ~115, ~12 (CH₃).
Mass Spec (ESI-MS) m/z 167.03 [M+H]⁺

Chemical Reactivity and Functionalization

The true value of this compound lies in its potential for diversification. The C6-chloro atom is a prime site for palladium-catalyzed cross-coupling reactions, enabling the construction of C-C, C-N, and C-O bonds.

Key Reactions:
  • Suzuki-Miyaura Coupling: Reacting the scaffold with various aryl or heteroaryl boronic acids (or esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃) allows for the facile synthesis of 6-aryl-substituted azaindoles. This is a cornerstone reaction for building kinase inhibitors that target the solvent-front region.[1]

  • Buchwald-Hartwig Amination: The C6-chloro group can be substituted with a wide range of primary and secondary amines using a palladium catalyst (e.g., Pd₂(dba)₃) with a specialized phosphine ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOt-Bu). This reaction is essential for installing key recognition motifs for many drug targets.[3]

  • N-Functionalization: The pyrrole nitrogen (N1) can be alkylated or arylated under basic conditions or protected with groups like SEM (trimethylsilylethoxymethyl) or Boc (tert-butyloxycarbonyl) to prevent unwanted side reactions during subsequent synthetic steps.

Reaction Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling at the C6 position.

Applications in Medicinal Chemistry: Case Studies

The this compound scaffold is a key component in the discovery of novel therapeutics. Its derivatives have shown potent activity against several important drug targets.

Case Study 1: Rho-Kinase (ROCK) Inhibitors

Dysregulation of the Rho/ROCK signaling pathway is implicated in cardiovascular diseases like hypertension. A series of potent and selective ROCK inhibitors were developed using the 3-methyl-7-azaindole core.[4][9] The 6-position was functionalized to optimize the pharmacokinetic profile and overall efficacy. The lead compound from this series demonstrated a sustained reduction in blood pressure in in vivo models.[4]

Case Study 2: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal FGFR signaling is a known driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized as potent FGFR inhibitors.[2][10] The core scaffold forms two crucial hydrogen bonds in the kinase hinge region. Modifications, often installed via a halogenated precursor at positions like C6, are used to occupy a hydrophobic pocket and enhance potency and selectivity. One optimized compound, 4h , showed excellent pan-FGFR inhibitory activity.[11]

CompoundTarget KinaseIC₅₀ (nM)Reference
Analogue 32 ROCKPotent activity reported[4]
Compound 4h FGFR17[11]
Compound 4h FGFR29[11]
Compound 4h FGFR325[11]
JAK1 Inhibitor 31g JAK1Potent activity reported[12]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined structure provides a rigid and effective core for interacting with biological targets, while its strategically placed methyl and chloro groups offer clear vectors for synthetic elaboration and property optimization. The continued application of this scaffold in medicinal chemistry programs is expected to yield novel clinical candidates for a range of diseases, from oncology to inflammatory and cardiovascular disorders. The synthetic accessibility and chemical versatility of this molecule ensure its place as a high-value building block for the foreseeable future.

References

Methodological & Application

Application Notes and Protocols: The 1H-pyrrolo[2,3-b]pyridine Scaffold as a Privileged Motif for Kinase Inhibition, Featuring 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and kinase inhibitor discovery.

Introduction: The Strategic Importance of the 1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern therapeutic development, particularly in oncology. Kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling, and their dysregulation is a frequent driver of cancer. A central strategy in designing kinase inhibitors is to target the ATP-binding site. The 1H-pyrrolo[2,3-b]pyridine nucleus, also known as 7-azaindole, has emerged as a "privileged scaffold" in this endeavor. Its structure is a bioisostere of adenine, the core component of ATP, allowing it to effectively compete for binding within the kinase active site. This inherent binding capability makes it an exceptional starting point for the development of potent inhibitors against a wide array of kinases.

This document focuses on the utility of this scaffold, using 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine as a key exemplar intermediate. While this specific molecule is often a building block for more complex, highly potent final compounds, its core structure represents the foundational pharmacophore. We will explore its application in targeting Cyclin-Dependent Kinase 8 (CDK8) , a transcriptional regulator and validated oncogene, particularly in colorectal cancer.

Target Focus: Cyclin-Dependent Kinase 8 (CDK8)

CDK8 is a unique member of the cyclin-dependent kinase family that, in complex with Cyclin C, forms the kinase module of the Mediator complex. This complex acts as a molecular bridge between transcription factors and RNA Polymerase II, thereby regulating gene expression.

Mechanism of Action and Role in Colorectal Cancer

In a significant portion of colorectal cancers, the Wnt/β-catenin signaling pathway is aberrantly activated. CDK8 has been identified as a key oncogene that amplifies the activity of β-catenin.[1][2][3] Its kinase activity is essential for β-catenin-driven transcription of target genes that promote cell proliferation, survival, and invasion.[1][2][3] Therefore, inhibiting CDK8 presents a promising therapeutic strategy to suppress the oncogenic drive in these cancers.[4]

Signaling Pathway Overview

The diagram below illustrates the central role of CDK8 in the Wnt/β-catenin signaling pathway, a critical driver in many colorectal cancers.

CDK8_Pathway cluster_wnt Wnt Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Beta_Catenin_P p-β-catenin Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocation Proteasome Proteasome Beta_Catenin_P->Proteasome Ubiquitination & Degradation TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds CDK8 CDK8/CycC (Mediator) Beta_Catenin_Nuc->CDK8 Recruit TCF_LEF->CDK8 Recruit RNA_Pol_II RNA Pol II CDK8->RNA_Pol_II Phosphorylates & Activates Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) RNA_Pol_II->Target_Genes Transcription Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->CDK8 Inhibits

Caption: CDK8 in the Wnt/β-catenin signaling pathway.

Experimental Protocols

The following protocols provide a framework for evaluating compounds derived from the this compound scaffold for their inhibitory activity against CDK8.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced. The reaction is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal.

Materials:

  • Recombinant human CDK8/Cyclin C enzyme complex (BPS Bioscience, Cat# 100433 or similar)

  • CDK Substrate Peptide (e.g., Pol2-CTD)[5]

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)

  • Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (solubilized in DMSO)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in DMSO. Then, dilute these stocks into the Kinase Assay Buffer to the desired intermediate concentration. The final DMSO concentration in the assay should not exceed 1%.[6]

  • Kinase Reaction Setup:

    • Add 5 µL of the test compound dilution to the wells of the assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Prepare a master mix containing the CDK8/Cyclin C enzyme and substrate in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

    • Add 10 µL of the enzyme/substrate mix to each well.

  • Initiate Reaction: Add 10 µL of ATP solution (e.g., 10 µM final concentration) to all wells to start the reaction.[5]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[7]

  • First Step of Detection: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Step of Detection: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Typical Concentration/Condition
CDK8/CycC Enzyme1-5 nM
Substrate (Pol2-CTD)5 µM[5]
ATP10 µM (approx. Km)[5]
Incubation Time45-60 minutes at 30°C
Final DMSO≤ 1%
Protocol 2: Cellular Assay - Western Blot for β-catenin Levels

This protocol assesses the ability of a test compound to inhibit CDK8's downstream signaling in a cellular context by measuring the levels of its key target, β-catenin.

Principle: Inhibition of CDK8 in colorectal cancer cells with an active Wnt pathway is expected to decrease the transcriptional activity of β-catenin, which may lead to a reduction in its total protein levels or the expression of its target genes. This protocol measures total β-catenin protein levels as a downstream pharmacodynamic marker.

Materials:

  • Colorectal cancer cell line with high Wnt/β-catenin signaling (e.g., HCT116, DLD1)[1]

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Test compounds (solubilized in DMSO)

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-β-catenin, Mouse anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed HCT116 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 24 hours. Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) and load them onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.[8]

    • Transfer the separated proteins to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-β-catenin antibody (e.g., 1:1000 dilution) overnight at 4°C.[9]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.[9]

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Re-probing: If necessary, strip the membrane and re-probe with the loading control antibody (GAPDH) to ensure equal protein loading.

  • Data Analysis: Perform densitometry analysis to quantify the intensity of the β-catenin bands, normalizing to the loading control. Compare the levels in treated samples to the DMSO control.

Protocol 3: Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the effect of the test compound on the proliferation and viability of cancer cells.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates metabolically active cells. A decrease in ATP is indicative of either cytotoxicity or anti-proliferative effects.[10]

Materials:

  • HCT116 or other suitable colorectal cancer cells

  • Complete cell culture medium

  • Test compounds (solubilized in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat# G7570)

  • White, opaque-walled 96-well plates suitable for luminescence

Procedure:

  • Cell Seeding: Seed HCT116 cells into the 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

  • Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence with a plate reader.

  • Data Analysis: Calculate the percent viability for each concentration relative to the DMSO control. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental Workflow Visualization

The following diagram outlines the workflow for screening and characterizing a potential CDK8 inhibitor derived from the 1H-pyrrolo[2,3-b]pyridine scaffold.

Experimental_Workflow cluster_primary_screen Primary Screening: Biochemical Assay cluster_secondary_screen Secondary Screening: Cellular Assays Compound 6-Chloro-3-methyl- 1H-pyrrolo[2,3-b]pyridine (Scaffold/Intermediate) Synthesis Chemical Synthesis & Library Generation Compound->Synthesis Biochem_Assay Protocol 1: In Vitro CDK8 Kinase Assay (e.g., ADP-Glo™) Synthesis->Biochem_Assay IC50 Determine IC₅₀ Biochem_Assay->IC50 Western_Blot Protocol 2: Western Blot for β-catenin Levels IC50->Western_Blot Active Hits Prolif_Assay Protocol 3: Cell Proliferation Assay (e.g., CellTiter-Glo®) IC50->Prolif_Assay Active Hits PD_Marker Confirm Target Engagement (Pharmacodynamics) Western_Blot->PD_Marker GI50 Determine GI₅₀ Prolif_Assay->GI50 Lead_Opt Lead Optimization PD_Marker->Lead_Opt GI50->Lead_Opt

References

Application Notes and Protocols for the Functionalization of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, modulating biological activity while potentially improving physicochemical properties. The strategic functionalization of the 7-azaindole core is paramount in the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies. This application note provides a detailed guide to the functionalization of a key derivative, 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, offering protocols for common and effective synthetic transformations.

Strategic Functionalization of the this compound Core

The reactivity of the this compound core is dictated by the electronic nature of both the pyridine and pyrrole rings. The chlorine atom at the C6-position of the pyridine ring serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. The pyrrole ring, being electron-rich, is susceptible to electrophilic substitution, primarily at the C2 and C3 positions, although the existing methyl group at C3 directs reactivity. The N-H of the pyrrole can be readily deprotonated and alkylated.

This guide will focus on several key functionalization strategies:

  • Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position:

    • Suzuki-Miyaura Coupling for C-C bond formation.

    • Buchwald-Hartwig Amination for C-N bond formation.

    • Sonogashira Coupling for C-C triple bond formation.

    • Heck Coupling for C-C double bond formation.

    • Cyanation for the introduction of a nitrile group.

  • Electrophilic Substitution on the Pyrrole Ring:

    • Vilsmeier-Haack Reaction for formylation.

    • Mannich Reaction for aminomethylation.

    • Halogenation.

  • N-Functionalization of the Pyrrole Ring:

    • N-Alkylation.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

The chloro-substituent at the C6-position is a prime site for derivatization via palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and modular approach to introduce a wide range of functionalities.

Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures. For the functionalization of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties at the C6-position. A one-pot, chemo-selective approach has been developed for the diarylation of similar 7-azaindole systems, highlighting the utility of this methodology.[1]

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is adapted from a procedure for a similar substrate and may require optimization.[1]

Reaction Scheme:

Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst Ligand, Base reactant1->catalyst reactant2 ArB(OH)2 reactant2->catalyst product 6-Aryl-3-methyl-1H-pyrrolo[2,3-b]pyridine catalyst->product

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), SPhos (5 mol%), and K₃PO₄ (2.0 equiv).

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The reaction mixture should be thoroughly degassed by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-3-methyl-1H-pyrrolo[2,3-b]pyridine.

Data Summary Table for Suzuki-Miyaura Coupling:

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Dioxane/H₂O10085[1]
24-Methylphenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Dioxane/H₂O10089[1]
34-Methoxyphenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Dioxane/H₂O10093[1]
44-Fluorophenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Dioxane/H₂O10079[1]

Yields are based on a similar 6-chloro-3-iodo-7-azaindole substrate and are for illustrative purposes.[1]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals.

Protocol: Buchwald-Hartwig Amination of this compound

This is a general protocol and may require optimization for specific amines.

Reaction Scheme:

Buchwald_Hartwig reactant1 This compound catalyst Pd Catalyst Ligand, Base reactant1->catalyst reactant2 R¹R²NH reactant2->catalyst product 6-(R¹R²N)-3-methyl-1H-pyrrolo[2,3-b]pyridine catalyst->product

A representative Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equiv)

  • Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)

  • XPhos or RuPhos (4 mol%)

  • NaOt-Bu or Cs₂CO₃ (1.5 equiv)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with this compound (1.0 equiv), the palladium precursor, the phosphine ligand, and the base.

  • Add the amine (1.2 equiv) and anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench with water or saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Sonogashira, Heck, and Cyanation Reactions

The C6-chloro position can also be functionalized through other palladium-catalyzed reactions:

  • Sonogashira Coupling: Reacting with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form a C-C triple bond.[4]

  • Heck Reaction: Coupling with an alkene to introduce a vinyl group.[5][6][7]

  • Cyanation: Introduction of a nitrile group using a cyanide source like Zn(CN)₂.[8]

The general principles of these reactions are similar to the Suzuki and Buchwald-Hartwig couplings, involving a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system. Optimization of these parameters is crucial for achieving high yields.

Part 2: Electrophilic Substitution on the Pyrrole Ring

The electron-rich nature of the pyrrole ring in the 7-azaindole scaffold makes it susceptible to electrophilic attack. The 3-methyl substituent will influence the regioselectivity of these reactions.

Vilsmeier-Haack Reaction: Formylation of the Pyrrole Ring

The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from DMF and POCl₃.[9][10][11]

Protocol: Vilsmeier-Haack Formylation

This is a general procedure and may require adjustment.

Reaction Scheme:

Vilsmeier_Haack reactant1 This compound reagent 1. POCl₃, DMF 2. H₂O reactant1->reagent product This compound-2-carbaldehyde reagent->product workflow cluster_C6 C6-Functionalization cluster_Pyrrole Pyrrole Ring Functionalization cluster_N1 N1-Functionalization Start 6-Chloro-3-methyl- 1H-pyrrolo[2,3-b]pyridine Suzuki Suzuki Coupling Start->Suzuki ArB(OH)₂ Pd cat. Buchwald Buchwald-Hartwig Start->Buchwald R₂NH Pd cat. Sonogashira Sonogashira Start->Sonogashira Alkyne Pd/Cu cat. Heck Heck Coupling Start->Heck Alkene Pd cat. Cyanation Cyanation Start->Cyanation Zn(CN)₂ Pd cat. Vilsmeier Vilsmeier-Haack Start->Vilsmeier POCl₃, DMF Mannich Mannich Reaction Start->Mannich CH₂O, R₂NH Halogenation Halogenation Start->Halogenation NXS Alkylation N-Alkylation Start->Alkylation Base, RX

References

The Strategic Role of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Azaindole

In the landscape of contemporary drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged scaffold." Its bioisosteric relationship to indole allows it to mimic the natural recognition motifs of many biological targets, while the pyridine nitrogen introduces unique physicochemical properties, such as improved solubility and opportunities for hydrogen bonding. This has led to the successful development of numerous therapeutic agents, particularly in the realm of protein kinase inhibition.[1][2] This guide focuses on a specifically substituted and highly valuable derivative: 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine . The strategic placement of the chloro and methyl groups provides medicinal chemists with a versatile building block to fine-tune pharmacokinetic and pharmacodynamic properties, making it a cornerstone intermediate in the synthesis of targeted therapies.

Physicochemical and Structural Profile

A comprehensive understanding of the physical and chemical properties of a building block is fundamental to its effective application in multi-step organic synthesis and rational drug design.

PropertyValueSource
IUPAC Name This compoundInternal
Synonyms 6-Chloro-3-methyl-7-azaindoleInternal
CAS Number 1211531-25-7Internal
Molecular Formula C₈H₇ClN₂Internal
Molecular Weight 166.61 g/mol Internal
Appearance Off-white to light yellow solid[3]
Melting Point 170-175 °C[3]
Purity ≥97% (Commercially available)[3]

The presence of the chlorine atom at the 6-position offers a handle for further functionalization through cross-coupling reactions, or it can be retained to modulate the electronic properties and metabolic stability of the final compound. The methyl group at the 3-position can provide beneficial steric interactions within a target's binding site and can block potential sites of metabolism.

Core Applications in Medicinal Chemistry: A Hub for Kinase Inhibitor Discovery

The primary application of this compound lies in its role as a key intermediate for the synthesis of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The 7-azaindole scaffold is an excellent "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket.[1]

Application Note 1: Targeting Fibroblast Growth Factor Receptors (FGFRs)

Abnormal FGFR signaling is implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors. The 6-chloro-3-methyl-7-azaindole core can be elaborated to occupy the ATP binding site, with the chloro group potentially interacting with the solvent-exposed region and the methyl group providing favorable interactions within a hydrophobic pocket.[4][5]

Application Note 2: Development of Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to immune response and inflammation. Several approved drugs and clinical candidates for autoimmune diseases and myeloproliferative neoplasms target JAKs. The 1H-pyrrolo[2,3-b]pyridine core is a key feature in some of these inhibitors.[6][7] The 6-chloro-3-methyl derivative serves as a valuable starting point for the synthesis of selective JAK inhibitors, where modifications at other positions of the ring system can be used to achieve selectivity among the different JAK family members.

Application Note 3: Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are essential for cell cycle regulation, and their inhibition is a validated strategy in cancer therapy. The 7-azaindole scaffold has been successfully employed in the design of CDK inhibitors. For example, derivatives have been synthesized as potent inhibitors of CDK8 and CDK9, which are involved in transcription regulation and are targets in acute myeloid leukemia.[8][9] The this compound core can be utilized to build compounds that fit into the ATP-binding pocket of these kinases.

Application Note 4: Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibition

CSF1R is a receptor tyrosine kinase that plays a role in the survival and differentiation of macrophages. Its inhibition is a therapeutic strategy for certain cancers and inflammatory diseases. Pexidartinib, a CSF1R inhibitor, features a 5-chloro-1H-pyrrolo[2,3-b]pyridine core, highlighting the importance of this scaffold in targeting this kinase.[4][10] The 6-chloro-3-methyl analog provides an alternative substitution pattern for exploring structure-activity relationships in this class of inhibitors.

Synthetic Protocols and Methodologies

Protocol 1: Synthesis of the Core Intermediate: this compound

While this compound is commercially available, understanding its synthesis is crucial for developing novel analogs. A robust and flexible synthesis can be adapted from methods used for similar 1,3,6-substituted 7-azaindoles, often starting from readily available dichloropyridine derivatives.[3]

Synthesis_Workflow A 2,6-Dichloropyridine B Epoxide Intermediate A->B Epoxidation & Ring Opening C 6-Chloro-7-azaindole derivative B->C Cyclization & Dehydration D This compound C->D Methylation at C3 Inhibitor_Synthesis A 6-Chloro-3-methyl- 1H-pyrrolo[2,3-b]pyridine B N-Protected Intermediate A->B N-Protection (e.g., SEM-Cl) C 6-Aryl-3-methyl- 1H-pyrrolo[2,3-b]pyridine B->C Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) D Final Kinase Inhibitor C->D N-Deprotection Kinase_Assay_Workflow A Prepare Reagents: Kinase, Substrate, ATP, Inhibitor B Incubate Kinase and Inhibitor A->B C Initiate Reaction with Substrate and ATP B->C D Stop Reaction C->D E Detect Phosphorylation D->E F Data Analysis (IC50) E->F

References

Advanced Experimental Protocols for the Functionalization of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a derivative of the 7-azaindole scaffold, represents a cornerstone in modern medicinal chemistry. Its structural motif is prevalent in a multitude of biologically active compounds, particularly as a privileged core in the development of kinase inhibitors for oncology and inflammatory diseases. The strategic functionalization of this heterocycle is paramount for the generation of novel chemical entities with tailored pharmacological profiles. This guide provides in-depth application notes and detailed experimental protocols for key transformations of this compound, designed for researchers, scientists, and professionals in drug development. The protocols herein are synthesized from established methodologies for the 7-azaindole core, offering a robust framework for both routine and complex synthetic endeavors.

PART 1: Safety and Handling

Directive: Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents.

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

  • Toxicity: While specific data for the title compound is limited, related 6-chloro-1H-pyrrolo[2,3-b]pyridine is classified as harmful if swallowed and causes serious eye damage.[1] Handle with care and avoid ingestion.

PART 2: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the C6-position of the pyridine ring is a versatile handle for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are the most prominent and powerful methods for the formation of C-C and C-N bonds, respectively.

Suzuki-Miyaura Cross-Coupling: Synthesis of 6-Aryl-3-methyl-1H-pyrrolo[2,3-b]pyridines

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the 6-position of the azaindole core and a variety of aryl or heteroaryl groups. This transformation is crucial for exploring the structure-activity relationship (SAR) in many drug discovery programs. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side products. For nitrogen-containing heterocycles like 7-azaindoles, bulky, electron-rich phosphine ligands are often essential to promote efficient catalytic turnover.

Underlying Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst. The presence of a base is crucial for the activation of the boronic acid.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from methodologies developed for closely related 6-chloro-7-azaindole scaffolds. Optimization of the specific boronic acid, catalyst, ligand, and base may be necessary for optimal results.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine 6-chloro-3-methyl-azaindole, arylboronic acid, and base in a dry flask. prep2 Evacuate and backfill with inert gas (3x). prep1->prep2 prep3 Add Pd catalyst, ligand, and degassed solvent. prep2->prep3 reaction Heat the mixture with stirring (typically 80-110 °C). prep3->reaction monitor Monitor progress by TLC or LC-MS. reaction->monitor workup1 Cool to room temperature. Dilute with organic solvent and water. monitor->workup1 workup2 Separate layers, wash organic phase. workup1->workup2 workup3 Dry, concentrate, and purify by column chromatography. workup2->workup3

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Step-by-Step Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Seal the vessel, evacuate, and backfill with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-3-methyl-1H-pyrrolo[2,3-b]pyridine.

Quantitative Data for Catalyst/Ligand Screening (Hypothetical):

EntryPalladium Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O1001845
2Pd(OAc)₂ (2.5)SPhos (5)K₂CO₃ (2)Dioxane/H₂O1001288
3Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2)Toluene/H₂O1101092
4XPhos Pd G2 (2)-K₃PO₄ (2)Dioxane/H₂O100895
Buchwald-Hartwig Amination: Synthesis of 6-Amino-3-methyl-1H-pyrrolo[2,3-b]pyridines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C6-position. This reaction is particularly valuable for the synthesis of compounds that interact with the hinge region of kinases. A significant challenge with 7-azaindole substrates is the potential for the N-H of the pyrrole ring to interfere with the catalytic cycle. The use of specialized ligands and strong, non-nucleophilic bases is often necessary to achieve high yields.

Underlying Principle: The mechanism is similar to the Suzuki-Miyaura reaction, involving oxidative addition of the palladium(0) catalyst to the aryl chloride. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on successful aminations of unprotected halo-7-azaindoles and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., RuPhos Pd G2, BrettPhos Pd G3) (1-3 mol%)

  • Strong, non-nucleophilic base (e.g., LiHMDS, NaOt-Bu) (1.5 - 2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., THF, toluene, 1,4-dioxane)

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition (Ar-Cl) Ar-Pd(II)(NHR'R'')L2 [Ar-Pd(II)(NHR'R'')L2]+Cl- Ar-Pd(II)(Cl)L2->Ar-Pd(II)(NHR'R'')L2 Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NHR'R'')L2->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Step-by-Step Procedure:

  • In a dry, argon-flushed glovebox, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., RuPhos Pd G2, 2 mol%), and the amine (1.2 eq.) to a dry reaction vial.

  • Add anhydrous, degassed toluene to the vial.

  • While stirring, add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 2.0 eq.) dropwise at room temperature.

  • Seal the vial and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 6-amino-3-methyl-1H-pyrrolo[2,3-b]pyridine.

PART 3: N-Functionalization of the Pyrrole Ring

The N-H of the pyrrole ring offers another site for diversification. N-alkylation or N-arylation can modulate the physicochemical properties of the molecule, such as solubility and membrane permeability, and can also be used to introduce further points of functionalization.

Protocol 3: N-Alkylation of this compound

Underlying Principle: The pyrrolic nitrogen is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic anion, which then undergoes an Sₙ2 reaction with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 equivalents)

  • Base (e.g., NaH, K₂CO₃) (1.2 equivalents)

  • Anhydrous, aprotic solvent (e.g., DMF, THF)

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

PART 4: C-H Functionalization

Direct C-H functionalization is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom economy. For the 7-azaindole scaffold, C-H arylation at positions C2 or C3 of the pyrrole ring can be achieved under palladium catalysis.

Protocol 4: Palladium-Catalyzed C2-Arylation (Conceptual)

Materials:

  • This compound (N-protected, e.g., with a removable directing group if necessary)

  • Aryl halide (e.g., aryl iodide or bromide) (2-3 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂) (5-10 mol%)

  • Ligand (if required)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • High-boiling point solvent (e.g., DMA, NMP)

Step-by-Step Procedure:

  • Combine the N-protected this compound (1.0 eq.), aryl halide (2.0 eq.), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2.0 eq.) in a sealed tube.

  • Add anhydrous DMA.

  • Heat the reaction to 120-150 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Cool, dilute with water, and extract with an organic solvent.

  • Purify by column chromatography.

  • Deprotect the N-protecting group if necessary.

References

Application Notes and Protocols for Cell-Based Assays Using 6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 7-Azaindole Scaffold

The compound 6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine belongs to the 7-azaindole class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core and interact with the ATP-binding sites of a wide array of protein kinases.[1] Consequently, 7-azaindole derivatives have been the focus of intense investigation, leading to the development of potent inhibitors for critical targets in oncology and inflammatory diseases.[1][2] Research has demonstrated that compounds based on the 1H-pyrrolo[2,3-b]pyridine core can effectively inhibit various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Phosphoinositide 3-kinases (PI3Ks), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[3][4][5][6]

This application note provides a comprehensive guide for researchers and drug development professionals on utilizing cell-based assays to characterize the biological activity of this compound, a representative 7-azaindole derivative. We will proceed under the hypothesis that this compound, like its structural analogs, functions as a kinase inhibitor. The following protocols are designed as a logical, tiered approach to:

  • Assess broad cytotoxic and anti-proliferative effects.

  • Determine if the observed cell death occurs via apoptosis.

  • Investigate the compound's impact on a key cancer-related signaling pathway, PI3K/Akt.

This guide emphasizes the rationale behind each experimental step, ensuring that the generated data is robust, interpretable, and provides a clear direction for further mechanistic studies.

Part 1: Initial Screening - Assessing Cellular Viability and Proliferation

The first crucial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a reliable, colorimetric method for this purpose. Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[2] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol 1: MTT Cell Viability Assay

This protocol allows for the determination of the half-maximal inhibitory concentration (IC50) of the compound, a key metric of its potency.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells, A549 lung cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • DMSO (for formazan solubilization)

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical starting range would be from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-cell blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, visible purple precipitates will form in the wells with viable cells.[8]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[8] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Treatment GroupAbsorbance (570 nm)% Viability
Vehicle Control (DMSO)1.25100%
Compound (0.1 µM)1.1894.4%
Compound (1 µM)0.8568.0%
Compound (10 µM)0.4233.6%
Compound (100 µM)0.1512.0%
Blank (Medium Only)0.05-

Part 2: Mechanistic Insight - Investigating Apoptosis Induction

A reduction in cell viability can be due to either necrosis or programmed cell death (apoptosis). Many effective anti-cancer agents, particularly kinase inhibitors, induce apoptosis. A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to quantify their activity. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a "glow-type" luminescent signal.[10][11]

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This protocol measures the activity of executioner caspases to determine if the compound induces apoptosis.

Materials:

  • Cancer cell line cultured in 96-well white-walled plates

  • This compound

  • Caspase-Glo® 3/7 Reagent (Promega)[12]

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 or 48 hours). Include vehicle-treated (negative control) and staurosporine-treated (positive control for apoptosis) wells.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[12]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in medium.[1]

  • Incubation and Measurement: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[1] Measure the luminescence using a plate reader.

Data Analysis: An increase in luminescence relative to the vehicle control indicates an increase in caspase-3/7 activity and suggests an apoptotic mechanism of cell death.

Treatment GroupLuminescence (RLU)Fold Change vs. Vehicle
Vehicle Control (DMSO)15,0001.0
Compound (1x IC50)95,0006.3
Compound (2x IC50)180,00012.0
Staurosporine (1 µM)250,00016.7

Part 3: Target Pathway Elucidation - Analysis of the PI3K/Akt Signaling Pathway

Given that many 7-azaindole derivatives target kinase signaling pathways, a logical next step is to investigate the effect of this compound on a key pathway implicated in cell survival and proliferation, such as the PI3K/Akt pathway.[4] Western blotting is the gold-standard technique to analyze changes in protein expression and, crucially, their phosphorylation status, which is indicative of kinase activity.[13] A decrease in the phosphorylation of Akt (at Ser473) and its downstream targets would suggest inhibition of the PI3K/Akt pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt pAkt p-Akt (Ser473) (Active) Akt->pAkt Phosphorylation mTORC1 Downstream Effectors (e.g., mTORC1) pAkt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound 6-Chloro-3-methyl-1H- pyrrolo[2,3-B]pyridine Compound->PI3K Inhibition

Caption: Putative inhibition of the PI3K/Akt signaling pathway.

Protocol 3: Western Blot Analysis of Akt Phosphorylation

This protocol details the steps to measure the phosphorylation status of Akt as a readout for PI3K pathway activity.

Materials:

  • Cell line and culture reagents

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors[14]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels. Treat cells with the compound at various concentrations (e.g., 0.1, 1, 10 µM) for a short duration (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[14]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes at 95°C. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary antibody against phospho-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[14]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To ensure the observed changes are not due to altered protein levels, the membrane should be stripped and re-probed for total Akt and a loading control like β-actin.

Data Analysis: Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of phospho-Akt to total Akt, normalized to the loading control, would strongly indicate that this compound inhibits the PI3K/Akt signaling pathway.

Experimental_Workflow start Start: Characterize Novel Compound assay1 Protocol 1: MTT Cell Viability Assay start->assay1 decision1 Does it inhibit proliferation (IC50)? assay1->decision1 assay2 Protocol 2: Caspase-Glo 3/7 Assay decision1->assay2 Yes stop Re-evaluate compound or mechanism decision1->stop No decision2 Does it induce apoptosis? assay2->decision2 assay3 Protocol 3: Western Blot for p-Akt decision2->assay3 Yes decision2->stop No end Conclusion: Compound is a potential PI3K/Akt Pathway Inhibitor assay3->end

Caption: A tiered workflow for compound characterization.

Conclusion and Future Directions

This application note outlines a systematic and robust workflow for the initial characterization of this compound, a novel compound from the promising 7-azaindole class. By sequentially assessing its impact on cell viability, apoptosis, and a key signaling pathway, researchers can efficiently gather the critical data needed to build a comprehensive biological profile. Positive results from these assays—demonstrating potent anti-proliferative activity, induction of apoptosis, and inhibition of Akt phosphorylation—would provide a strong rationale for more advanced studies. These could include broad kinase screening panels to identify the direct molecular target(s), in vivo efficacy studies in xenograft models, and further medicinal chemistry efforts to optimize potency and selectivity.

References

Application Notes and Protocols for the Derivatization of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors.[1] Its unique structural and electronic properties, including its ability to act as a bioisostere of indole, make it a highly attractive starting point for the design of novel therapeutics.[2] This guide focuses on a key derivative, 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine , a versatile building block for drug discovery programs. The strategic placement of a chlorine atom at the 6-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). The methyl group at the 3-position can also influence the molecule's conformational preferences and interactions with biological targets.

This document provides a comprehensive overview of the derivatization strategies for this compound, with a focus on practical, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as N-functionalization of the pyrrole ring. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to efficiently synthesize diverse libraries of 7-azaindole derivatives for the discovery of new therapeutic agents.

Core Derivatization Strategies: A Mechanistic Overview

The derivatization of this compound primarily revolves around the functionalization of the C6-chloro and the N1-H positions. The chloro group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the pyrrole nitrogen can be readily alkylated or acylated.

Caption: Key derivatization pathways for this compound.

Part 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for generating biaryl and heteroaryl-aryl structures.[3] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position, which is often crucial for modulating the pharmacological properties of kinase inhibitors.

Causality Behind Experimental Choices:

The success of a Suzuki-Miyaura coupling on a heteroaryl chloride like this compound is highly dependent on the careful selection of the catalytic system. Heteroaryl chlorides are generally less reactive than their bromide or iodide counterparts. Therefore, the use of electron-rich and sterically bulky phosphine ligands is often necessary to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond, which is the rate-limiting step of the catalytic cycle.[4] The choice of base is also critical; it must be strong enough to promote the transmetalation step without causing decomposition of the starting materials or products.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is adapted from established procedures for the arylation of similar 6-chloro-7-azaindole scaffolds.[5]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 - 5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5 - 10 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2 - 3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1) or toluene/ethanol (1:1))

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and the base under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (5)SPhos (10)Cs₂CO₃ (2)Toluene/Ethanol (1:1)60-1102-1267-93[5]
Pd(dppf)Cl₂ (5)-Na₂CO₃ (2)Dioxane/H₂O (4:1)1001275-85[6]
XPhos Pd G2 (3)-K₃PO₄ (2)t-Amyl alcohol1101680-90[7]

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl and heteroaryl amines.[8] This reaction is particularly valuable for introducing diverse amine functionalities at the 6-position of the 7-azaindole core, which can significantly impact the biological activity and physicochemical properties of the resulting compounds.

Causality Behind Experimental Choices:

Similar to the Suzuki-Miyaura coupling, the amination of heteroaryl chlorides requires a highly active catalyst system. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands such as RuPhos and XPhos being particularly effective. The selection of the base is also critical. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, for substrates with sensitive functional groups, milder bases like lithium bis(trimethylsilyl)amide (LiHMDS) can be advantageous.[9] The use of pre-catalysts can also improve reaction efficiency and reproducibility by ensuring the rapid generation of the active Pd(0) species.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine

This protocol is based on general procedures for the amination of halo-7-azaindoles.

Materials:

  • This compound

  • Secondary amine (1.2 equivalents)

  • Pd(OAc)₂ (Palladium(II) acetate) (2-5 mol%) or a suitable pre-catalyst

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4-10 mol%)

  • NaOtBu (Sodium tert-butoxide) or LiHMDS (Lithium bis(trimethylsilyl)amide) (1.5 - 2.0 equivalents)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, Pd(OAc)₂, RuPhos, and the base to an oven-dried reaction vessel.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the secondary amine via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene1001670-95
Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (2)t-BuOH1002465-88[10]
P1 (RuPhos Pre-catalyst) (1)-LiHMDS (1.2)THF650.585-94

Part 3: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is highly valuable for introducing alkynyl moieties at the 6-position of the 7-azaindole scaffold, which can serve as versatile handles for further transformations (e.g., click chemistry, cyclizations) or as key pharmacophoric elements.

Causality Behind Experimental Choices:

The classic Sonogashira reaction requires both a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition to the C-Cl bond, while the copper co-catalyst activates the terminal alkyne.[12] The choice of an amine base, such as triethylamine or diisopropylamine, is crucial as it serves both as a base and as a solvent in some cases. For sensitive substrates, copper-free Sonogashira protocols have been developed to avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling).[13]

Detailed Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is based on general procedures for the Sonogashira coupling of chloro-heterocycles.[14]

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2-5 mol%)

  • CuI (Copper(I) iodide) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.

  • Reagent Addition: Add the anhydrous, degassed solvent and the amine base, followed by the terminal alkyne via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Caption: Experimental workflow for the Sonogashira coupling reaction.

Data Presentation: Representative Sonogashira Coupling Conditions
Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ (5)CuI (10)Et₃N (2)DMF60470-90[15]
Pd(OAc)₂ (2) / SPhos (4)- (Copper-free)Cs₂CO₃ (2)Dioxane1001260-85[13]
PdCl₂(dppf) (3)CuI (5)DIPA (3)THFRT2475-95[11]

Part 4: N-Functionalization of the Pyrrole Ring

The pyrrole nitrogen of the 7-azaindole scaffold is nucleophilic and can be readily functionalized through N-alkylation or N-acylation. This modification can be used to block a potential hydrogen bond donor, introduce new interaction points with the target protein, or modulate the physicochemical properties of the molecule, such as solubility and membrane permeability.

Causality Behind Experimental Choices:

N-alkylation is typically achieved by deprotonating the pyrrole nitrogen with a suitable base, followed by the addition of an alkylating agent. The choice of base depends on the acidity of the N-H proton and the nature of the alkylating agent. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). N-acylation can be performed using an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine.

Detailed Protocol: N-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

  • Sodium hydride (NaH) (60% dispersion in mineral oil) (1.2 equivalents) or Potassium carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous DMF or THF

Procedure:

  • Deprotonation: To a solution of this compound in anhydrous DMF or THF at 0 °C, add NaH portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Caption: Experimental workflow for the N-alkylation of this compound.

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of diverse compound libraries in drug discovery. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively utilize this building block in their synthetic endeavors. By leveraging the power of modern cross-coupling chemistry and strategic N-functionalization, the potential of the 7-azaindole core can be fully explored to develop novel and potent therapeutic agents.

References

Application Notes and Protocols for 6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine (CAS No. 1211531-25-7) was available at the time of writing. The safety and handling information provided herein is extrapolated from data on structurally similar compounds, including other chlorinated pyrrolopyridine derivatives.[1][2] It is imperative to consult the supplier-specific SDS upon receipt of the material and to conduct a thorough risk assessment before commencing any experimental work.

Section 1: Introduction and Scientific Context

This compound is a halogenated heterocyclic compound belonging to the azaindole family. The pyrrolo[2,3-b]pyridine scaffold is of significant interest in medicinal chemistry as it is a bioisostere of purines and indoles, making it a privileged structure for interacting with various biological targets, particularly protein kinases.[3] The presence of a chlorine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, while the methyl group can influence steric and electronic properties, potentially modulating target affinity and metabolic stability.[4][5]

This document provides a comprehensive guide to the safe handling, storage, and use of this compound in a laboratory setting, grounded in the principles of chemical safety and informed by established protocols for related substances. The causality behind each recommendation is explained to empower researchers to make informed decisions and maintain a safe and efficient workflow.

Section 2: Hazard Identification and Safety Profile

Based on analogous chlorinated heterocyclic compounds, this compound should be treated as a hazardous substance.[1][2] The primary hazards are summarized in the table below.

Hazard ClassDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral Harmful if swallowed.P264, P270, P301+P312+P330
Skin Corrosion/Irritation Causes skin irritation.[1][2]P264, P280, P302+P352, P332+P313[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]P280, P305+P351+P338[1][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]P261, P271, P304+P340, P312[1]

Causality of Hazards: The reactivity of the pyrrolopyridine nucleus, combined with the presence of a halogen, contributes to its irritant properties. Fine, solid dust, a likely form of this compound, can be easily inhaled, leading to respiratory tract irritation.[1] Ingestion can lead to systemic toxicity.

Section 3: Storage and Stability

Proper storage is critical to maintain the integrity of this compound and to prevent hazardous situations.

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place.[1] Some suppliers of similar compounds recommend refrigerated storage (2-8°C).[2]

  • Atmosphere: For long-term storage, keeping the container under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation from moisture and air.[1]

  • Container: Keep the container tightly closed in a well-ventilated area.[1]

  • Incompatibilities: Avoid strong oxidizing agents.[1] Do not store near acids or bases, which could potentially catalyze decomposition.[6]

  • Light: While not explicitly stated for this compound, many complex organic molecules are light-sensitive. Storing in an amber vial or in a dark cabinet is a prudent measure.

Stability Profile:

  • Thermal Stability: Pyrrole derivatives can be susceptible to thermal decomposition.[7][8] Avoid exposure to extreme heat.[6] Thermal decomposition may release toxic and corrosive gases, such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl).[6]

  • Hydrolytic Stability: The chloro-pyridine moiety may be susceptible to hydrolysis under strongly acidic or basic conditions, especially with heating.[6]

Storage_Logic Storage Decision Workflow start Compound Received check_sds Consult Supplier SDS (if available) start->check_sds assess_form Assess Physical Form (Solid, Crystalline?) check_sds->assess_form storage_conditions Store in tightly sealed container in a cool, dry, dark place. assess_form->storage_conditions inert_atm Long-term Storage? storage_conditions->inert_atm apply_inert Blanket with Argon/Nitrogen inert_atm->apply_inert Yes ventilated_area Store in a well-ventilated cabinet inert_atm->ventilated_area No apply_inert->ventilated_area segregate Segregate from incompatible materials (oxidizers, strong acids/bases) ventilated_area->segregate PPE_Diagram Required Personal Protective Equipment (PPE) cluster_ppe Core PPE lab_coat Flame-retardant Lab Coat goggles Splash-proof Safety Goggles gloves Chemical-resistant Gloves (e.g., Nitrile) user Researcher user->lab_coat user->goggles user->gloves compound 6-Chloro-3-methyl-1H- pyrrolo[2,3-B]pyridine compound->gloves handle with

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this and related 7-azaindole scaffolds. The information provided herein is synthesized from established literature and field-proven insights to ensure scientific integrity and practical utility.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Q1: I am attempting a Fischer indole synthesis to create the 7-azaindole core, but I am observing low yields and significant formation of aniline and 3-methylindole byproducts. What is causing this?

A1: Root Cause Analysis & Troubleshooting

The Fischer indole synthesis, while a classic method, is known to fail with certain substitution patterns, particularly when the arylhydrazine precursor contains electron-donating groups.[1] The reaction proceeds through a critical[2][2]-sigmatropic rearrangement. However, a competing pathway of heterolytic N-N bond cleavage can become dominant, leading to the formation of byproducts instead of the desired indole.[1]

Troubleshooting Protocol:

  • Re-evaluate Starting Materials: If your 2-pyridylhydrazine precursor has strong electron-donating substituents, this may favor the N-N bond cleavage. While the chloro-substituent on the pyridine ring is electron-withdrawing, other factors in your specific substrate could be at play.

  • Acid Catalyst Screening: The choice and strength of the acid catalyst are critical. While strong Brønsted acids (H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃) are commonly used, they can also promote the undesired cleavage.[3] A systematic screening of catalysts is recommended.

  • Alternative Synthetic Routes: If the Fischer indole synthesis consistently fails, consider alternative methods for constructing the 7-azaindole core, such as the Bartoli indole synthesis or palladium-catalyzed cyclization strategies.[4]

Q2: During a palladium-catalyzed cross-coupling reaction to introduce a substituent at the C6-position of a di-halogenated pyrrolo[2,3-b]pyridine precursor, I am getting a mixture of regioisomers. How can I improve the selectivity?

A2: Understanding and Controlling Regioselectivity in Cross-Coupling

In di-halogenated pyridines, the relative reactivity of the halogen atoms in palladium-catalyzed cross-coupling reactions is not always straightforward. While typically the halide adjacent to the nitrogen (C2 position) is more reactive, this can be influenced by steric hindrance and the electronic nature of the ligand on the palladium catalyst.[5]

Key Control Factors:

  • Ligand Selection: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is paramount in controlling regioselectivity. Bulky, electron-rich ligands can steer the catalytic complex to the less sterically hindered position.[6]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Palladium Precursor: Different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) can exhibit varying selectivities.[6]

Troubleshooting Protocol:

  • Ligand Screening: If you are observing poor regioselectivity, a screen of different ligands is the first step. For example, using a very sterically hindered NHC ligand has been shown to promote coupling at the C4 position of 2,4-dichloropyridines.[5]

  • Temperature Optimization: Systematically lower the reaction temperature in increments of 10-20 °C to see if selectivity improves.

  • Consider a Stepwise Approach: If a one-pot diarylation is not selective, a stepwise approach where one position is reacted first, followed by purification and then reaction at the second position, may be necessary.[2]

Q3: I am observing significant homocoupling of my boronic acid reagent and protodeboronation during a Suzuki-Miyaura coupling. What are the likely causes and how can I mitigate these side reactions?

A3: Minimizing Unwanted Boronic Acid Side Reactions

Homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group) are common side reactions in Suzuki-Miyaura couplings.[7] These are often exacerbated by suboptimal reaction conditions.

Causality and Mitigation Strategies:

Side ReactionCommon CausesMitigation Strategies
Homocoupling High catalyst loading, presence of oxygen, high temperature.Use a minimal, effective catalyst loading. Ensure the reaction is performed under strictly inert conditions. Avoid excessive temperatures.[7]
Protodeboronation Excessively strong base, high temperature, prolonged reaction times.Screen for a milder base (e.g., K₃PO₄ or Cs₂CO₃). Avoid overheating the reaction. Monitor the reaction closely and quench it once the starting material is consumed.[7]

Experimental Workflow for Minimizing Side Reactions:

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Analysis start Assemble Glassware dry Thoroughly Dry Glassware start->dry inert Establish Inert Atmosphere (N2 or Ar) dry->inert reagents Use High-Purity, Dry Reagents & Solvents inert->reagents degas Degas Solvent reagents->degas add_reagents Add Substrates, Base, and Ligand degas->add_reagents add_pd Add Palladium Catalyst add_reagents->add_pd heat Heat to Optimized Temperature add_pd->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction Promptly Upon Completion monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify

Figure 1. Optimized workflow to minimize Suzuki side reactions.
Q4: I am trying to N-alkylate the pyrrole ring of my 6-chloro-7-azaindole, but I am getting a mixture of N-alkylated and C3-alkylated products. How can I control the regioselectivity?

A4: Controlling N- vs. C-Alkylation

The anion of a 7-azaindole is an ambident nucleophile, meaning it can react at either the nitrogen or the C3 position. The regioselectivity of alkylation is highly dependent on the reaction conditions.[8]

Factors Influencing Alkylation Site:

  • Base and Solvent System: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) in polar aprotic solvents (e.g., DMF, THF) tend to favor the formation of the N-anion, leading to N-alkylation.[8]

  • Counter-ion: The nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) can influence the site of alkylation.

  • Electrophile: The nature of the alkylating agent can also play a role.

Troubleshooting Protocol:

  • For N-Alkylation: Use a strong base such as NaH in a dry, polar aprotic solvent like DMF. This generally provides high selectivity for N-alkylation.

  • For C3-Alkylation: Modern methods often employ transition metal catalysis. For example, rhodium(III)-catalyzed oxidative alkylation has been shown to be highly regioselective for the C3 position.[9]

  • Protecting Groups: If direct alkylation is not selective, consider protecting the nitrogen, performing the C3-alkylation, and then deprotecting the nitrogen.

Q5: I am struggling with the deprotection of an N-tosylated 6-chloro-7-azaindole. The reaction is either incomplete or leads to multiple byproducts.

A5: Strategies for Efficient N-Tosyl Deprotection

The deprotection of N-tosylated indoles and azaindoles can be challenging, with many standard methods giving low yields due to the formation of byproducts.[10] The pKa of azaindoles is lower than that of indoles, which can affect the reactivity.[10]

Recommended Deprotection Method:

A mild and efficient method for the N-detosylation of azaindoles involves the use of cesium carbonate in a mixed solvent system.

Detailed Protocol:

  • Reagent and Solvent: Use 3 equivalents of cesium carbonate (Cs₂CO₃). The solvent system is typically a 2:1 mixture of THF and methanol.[10]

  • Reaction Conditions: For azaindoles, the reaction is often complete at ambient temperature in a relatively short time (e.g., 0.5-2 hours).[10]

  • Monitoring: Monitor the reaction by TLC or LC-MS to determine the point of completion.

  • Workup: Upon completion, the reaction is typically quenched with water and extracted with an organic solvent.

Rationale: This method is effective because it is mild and avoids the harsh acidic or reducing conditions that can lead to byproduct formation with sensitive substrates. The use of a mixed solvent system aids in the solubility of the N-tosylated starting material.[10]

Frequently Asked Questions (FAQs)

  • Why is this compound an important scaffold?

    • The 7-azaindole core is a privileged structure in medicinal chemistry, serving as a bioisostere of indole.[11] It is found in numerous kinase inhibitors and other therapeutic agents. The specific substitution pattern of 6-chloro-3-methyl provides vectors for further chemical modification in drug discovery programs.

  • Can dimerization be an issue in the synthesis of 7-azaindoles?

    • Yes, dimerization can be a significant side reaction, particularly in syntheses that involve lithiated intermediates, such as the Chichibabin cyclization.[12] This can occur through the self-condensation of starting materials or intermediates.

  • What is the best way to purify my final this compound product?

    • Purification is highly dependent on the nature of the impurities. Standard silica gel column chromatography is typically effective. If the product is polar and difficult to separate from polar byproducts, reverse-phase chromatography may be a suitable alternative.[7]

References

Technical Support Center: Optimization of Reaction Conditions for 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 6-chloro-3-methyl-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The pyrrolo[2,3-b]pyridine core is a significant scaffold in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented with potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound, but I am observing very low yields or no desired product at all. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the choice of synthetic strategy and reaction conditions. The electron-deficient nature of the pyridine ring in the 7-azaindole scaffold can make classical indole syntheses, such as the Fischer indole synthesis, less efficient without careful optimization.[2]

Potential Causes and Solutions:

  • Inefficient Cyclization Strategy:

    • Cause: Traditional methods like the Fischer indole synthesis may give poor results with electron-deficient pyridyl hydrazines.

    • Solution: Consider alternative, more robust cyclization methods that are well-suited for azaindole synthesis. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling followed by a cyclization step, are often more effective.[3][4] For instance, a Sonogashira coupling of a suitable 2-amino-5-chloropyridine derivative with a propyne equivalent, followed by a base- or metal-catalyzed cyclization, can be a high-yielding route.

  • Suboptimal Catalyst and Ligand Choice in Cross-Coupling Reactions:

    • Cause: The activity of the palladium catalyst is highly dependent on the ligand used. An inappropriate ligand can lead to slow or incomplete conversion.

    • Solution: For Suzuki or Sonogashira couplings, screen a variety of phosphine-based ligands (e.g., XPhos, SPhos, RuPhos) and palladium precatalysts to identify the optimal combination for your specific substrates.[5] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, DMF) also plays a critical role and should be optimized.

  • Harsh Reaction Conditions:

    • Cause: High temperatures or overly acidic/basic conditions can lead to the decomposition of starting materials or the desired product.

    • Solution: Employ milder reaction conditions where possible. For example, some modern palladium-catalyzed reactions can proceed at lower temperatures with the right catalyst system. If using an acid-catalyzed cyclization, screen different acids (e.g., TFA, p-TsOH) and their concentrations to find a balance between efficient cyclization and minimal degradation. Microwave-assisted synthesis can sometimes offer improved yields and shorter reaction times by allowing for precise temperature control and rapid heating.[6]

  • Poor Quality of Starting Materials:

    • Cause: Impurities in starting materials, such as the substituted pyridine or the coupling partner, can poison the catalyst or lead to unwanted side reactions.

    • Solution: Ensure the purity of your starting materials. Recrystallize or chromatograph them if necessary. It is also crucial to use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon), especially for moisture-sensitive organometallic reactions.

Issue 2: Formation of Significant Impurities

Question: My reaction is producing the desired this compound, but it is contaminated with significant amounts of impurities that are difficult to separate. What are these impurities likely to be and how can I prevent their formation?

Answer:

The formation of impurities is a common challenge. The nature of these byproducts often depends on the synthetic route employed.

Common Impurities and Prevention Strategies:

  • Isomeric Products:

    • Cause: In some synthetic approaches, particularly those involving electrophilic substitution on a pre-formed 6-chloro-7-azaindole, substitution at other positions (e.g., C2) can occur.

    • Solution: Employ a synthetic strategy that offers high regioselectivity. Building the pyrrole ring onto a pre-functionalized pyridine is often more selective than functionalizing the pre-formed azaindole. For example, starting with a 2-amino-5-chloro-X-substituted pyridine and constructing the 3-methyl-substituted pyrrole ring can provide better control over isomer formation.

  • Over-alkylation or Di-substitution:

    • Cause: If introducing the methyl group via alkylation of a 6-chloro-7-azaindole intermediate, over-alkylation at the nitrogen of the pyrrole ring or di-methylation can occur, especially with strong bases and an excess of the methylating agent.

    • Solution: Carefully control the stoichiometry of the alkylating agent (e.g., methyl iodide) and the base. Using a protecting group on the pyrrole nitrogen can prevent N-alkylation. The protecting group can be removed in a subsequent step.

  • Homocoupling Products in Cross-Coupling Reactions:

    • Cause: In Suzuki or Sonogashira reactions, homocoupling of the boronic acid/ester or the alkyne can occur, leading to dimeric impurities.

    • Solution: Optimize the reaction conditions to favor the cross-coupling pathway. This can involve adjusting the catalyst-to-ligand ratio, the choice of base, and the reaction temperature. Ensuring a slow addition of one of the coupling partners can sometimes minimize homocoupling.

  • Dehalogenated Byproduct:

    • Cause: In palladium-catalyzed reactions, reductive dehalogenation of the starting 6-chloro-substituted pyridine can occur, leading to the formation of 3-methyl-7-azaindole.

    • Solution: The choice of ligand and the presence of a suitable base are crucial to minimize this side reaction. Screening different reaction conditions is the most effective approach to mitigate dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route to prepare this compound?

A common and often reliable approach involves a multi-step synthesis starting from a commercially available substituted pyridine. A representative strategy is outlined below:

dot

Caption: A common synthetic route to this compound.

This method offers good control over the regiochemistry of the final product.

Q2: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques for monitoring the reaction progress.

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to track the disappearance of starting materials and the appearance of the product spot. Staining with potassium permanganate or viewing under UV light can aid in visualization.

  • LC-MS: This provides more definitive information, allowing you to monitor the consumption of reactants and the formation of the product by their respective mass-to-charge ratios. This is particularly useful for identifying the presence of byproducts.

Q3: What are the best practices for purifying the final product?

Purification of this compound typically involves one or a combination of the following techniques:

  • Column Chromatography: This is the most common method for purifying the crude product. Silica gel is a standard stationary phase, with a gradient elution of ethyl acetate in hexane or methanol in dichloromethane often providing good separation from non-polar and highly polar impurities.

  • Recrystallization: If the crude product is obtained as a solid of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective way to obtain highly pure material.

  • Preparative HPLC: For obtaining very high purity material, especially for biological testing, preparative high-performance liquid chromatography (HPLC) may be necessary.

Table 1: Recommended Purification Parameters

TechniqueStationary PhaseMobile Phase (Typical)Notes
Column Chromatography Silica Gel (60 Å, 230-400 mesh)Gradient of 10-50% Ethyl Acetate in HexaneAdjust gradient based on TLC analysis.
Recrystallization N/AEthanol/Water or Ethyl Acetate/HexaneThe crude product should be mostly pure for effective recrystallization.
Preparative HPLC C18Acetonitrile/Water with 0.1% TFA or Formic AcidUseful for separating closely related isomers or impurities.

Q4: What is the role of a protecting group in this synthesis, and is it always necessary?

A protecting group for the pyrrole nitrogen (e.g., Boc, SEM, or tosyl) can be beneficial in certain synthetic steps.

  • When it is useful:

    • During subsequent functionalization of the pyridine ring to prevent reaction at the pyrrole nitrogen.

    • To improve the solubility and handling of intermediates.

    • In some cases, to direct lithiation to a specific position on the azaindole ring.

  • When it may not be necessary:

    • If the synthesis involves the construction of the pyrrole ring as the final step and no further modifications are planned.

    • Some modern cross-coupling reactions are tolerant of the free N-H group on the pyrrole.[5]

The decision to use a protecting group should be based on the specific synthetic route and the planned subsequent reactions.

dot

Protecting_Group_Strategy Start 6-Chloro-7-azaindole Intermediate Protect Protect Pyrrole Nitrogen (e.g., Boc, SEM) Start->Protect Reaction Further Functionalization (e.g., on pyridine ring) Protect->Reaction Deprotect Deprotection Reaction->Deprotect Final_Product Functionalized 6-Chloro-7-azaindole Deprotect->Final_Product

Caption: Workflow illustrating the use of a protecting group strategy.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This protocol provides a general guideline for the Sonogashira coupling of an iodo-substituted aminopyridine with an alkyne.

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-amino-5-chloro-3-iodopyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (CuI, 10 mol%).

  • Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv).

  • To the resulting mixture, add the alkyne (e.g., propyne gas or a solution of a terminal alkyne, 1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Base-Mediated Cyclization

This protocol describes a general method for the cyclization of the Sonogashira coupling product.

  • Dissolve the 2-amino-5-chloro-3-(alkynyl)pyridine intermediate (1.0 equiv) in an anhydrous solvent (e.g., toluene or DMF) in a dry flask under an inert atmosphere.

  • Add a strong base (e.g., potassium tert-butoxide or sodium hydride, 1.2 equiv) portion-wise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench carefully with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the organic phase, and concentrate in vacuo.

  • Purify the resulting crude this compound by column chromatography or recrystallization.

References

Technical Support Center: 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, characterization, and subsequent reactions of this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower your experimental work.

I. Synthesis & Purification Troubleshooting

The synthesis of 7-azaindole scaffolds like this compound can be challenging. Below are common issues and their remedies.

Question 1: My synthesis of this compound resulted in a low yield and several side products. What are the likely causes and how can I optimize the reaction?

Answer: Low yields and the formation of side products in 7-azaindole synthesis are often attributed to several factors, including incomplete reaction, side reactions, and degradation of the product. Let's break down the potential causes and solutions.

  • Incomplete Reaction:

    • Causality: The cyclization step to form the pyrrole ring is often the most critical and can be sluggish. This can be due to insufficient temperature, inadequate catalyst activity, or steric hindrance.

    • Solution:

      • Reaction Temperature and Time: Carefully monitor and optimize the reaction temperature. Microwave heating can sometimes dramatically accelerate the cyclization and improve yields. Consider extending the reaction time, monitoring the progress by TLC or LC-MS.

      • Catalyst Choice: For syntheses involving cross-coupling reactions to build the azaindole skeleton, the choice of palladium catalyst and ligand is crucial.[1][2] For instance, in a Sonogashira coupling followed by cyclization, ensuring the copper(I) co-catalyst is active is vital.[2]

  • Side Reactions:

    • Causality: The starting materials, such as substituted aminopyridines, can undergo self-condensation or react with the solvent or base. Over-alkylation or reaction at unintended positions are also common.

    • Solution:

      • Protecting Groups: The use of protecting groups on the pyrrole nitrogen (e.g., SEM-Cl) can prevent unwanted side reactions during subsequent functionalization.[1] However, the deprotection step itself can be challenging and needs to be optimized.[1]

      • Choice of Base: The strength and type of base used can significantly influence the reaction pathway. For instance, in domino reactions to synthesize 7-azaindoles, the choice between LiN(SiMe3)2 and KN(SiMe3)2 can selectively produce different products.[3]

  • Product Degradation:

    • Causality: 7-azaindoles can be sensitive to strongly acidic or basic conditions and high temperatures, leading to decomposition.

    • Solution:

      • Work-up Conditions: Use mild work-up procedures. Avoid unnecessarily strong acids or bases during extraction.

      • Purification: Purify the product promptly after the reaction is complete.

Question 2: I am struggling with the purification of this compound. It seems to be co-eluting with impurities during column chromatography. What can I do?

Answer: Purification challenges with 7-azaindole derivatives are common due to their polarity and potential for hydrogen bonding. Here are some strategies to improve your purification by silica gel column chromatography:

  • Solvent System Optimization:

    • Polarity Gradient: Start with a low polarity mobile phase (e.g., hexane or pentane) and gradually increase the polarity with ethyl acetate or dichloromethane. A slow, shallow gradient often provides better separation than a steep one.

    • Additive for Tailing Reduction: Pyrrolopyridines can interact strongly with the acidic silica gel, leading to tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can significantly improve peak shape by neutralizing the acidic sites on the silica.

  • Alternative Stationary Phases:

    • If silica gel fails to provide adequate separation, consider using alternative stationary phases such as alumina (basic or neutral) or C18-functionalized silica (reverse-phase chromatography).

  • Crystallization:

    • If the crude product is a solid and reasonably pure, recrystallization can be a highly effective purification method to obtain high-purity material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane).

Purification Parameter Recommendation Rationale
Stationary Phase Silica Gel (with additive) or AluminaAddress acidic nature of silica that causes tailing with basic compounds.
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolStart with low polarity and gradually increase.
Additive 0.1-1% Triethylamine or Ammonia in MeOHNeutralizes acidic silica sites, improving peak shape.
Alternative Method RecrystallizationCan be highly effective for solid products to achieve high purity.

II. Characterization FAQs

Accurate characterization is critical to confirm the identity and purity of your compound.

Question 3: The 1H NMR spectrum of my this compound sample shows broad peaks for the N-H proton. Is this normal, and how can I get a sharp peak?

Answer: Yes, a broad N-H proton signal in the 1H NMR spectrum of a pyrrole-containing compound is very common.

  • Causality: This broadening is due to several factors:

    • Quadrupole Moment of Nitrogen: The nitrogen atom has a quadrupole moment that can lead to rapid relaxation and broadening of the attached proton's signal.

    • Proton Exchange: The N-H proton can undergo chemical exchange with trace amounts of water or other protic impurities in the NMR solvent. This exchange can be slow on the NMR timescale, leading to a broad peak.

    • Hydrogen Bonding: Intermolecular hydrogen bonding can also contribute to peak broadening.

  • Solutions:

    • D2O Exchange: To confirm the peak is indeed the N-H proton, add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, and the peak should disappear.

    • Dry Solvent: Use a freshly opened ampule of deuterated solvent or a solvent that has been dried over molecular sieves to minimize water content.

    • Low Temperature NMR: Lowering the temperature of the NMR experiment can slow down the exchange rate and reduce the effect of quadrupolar relaxation, often resulting in a sharper N-H peak.

    • Use of DMSO-d6: Running the spectrum in a solvent like DMSO-d6, which is a hydrogen bond acceptor, can often result in a sharper N-H peak compared to chloroform-d.

III. Reaction Optimization & Further Synthesis

This compound is often an intermediate for more complex molecules. Here are some common challenges in its subsequent reactions.

Question 4: I am attempting a Suzuki-Miyaura cross-coupling reaction at the C6-Cl position of this compound, but the reaction is not proceeding. What could be the issue?

Answer: The reactivity of the chloro group at the C6 position can be influenced by the electronic nature of the 7-azaindole ring system. Here's a troubleshooting workflow:

G start Suzuki Coupling Fails catalyst Is the Pd catalyst active? start->catalyst ligand Is the ligand appropriate? catalyst->ligand Yes check_catalyst Try a fresh batch of catalyst or a different Pd source (e.g., Pd(PPh3)4, PdCl2(dppf)). catalyst->check_catalyst No/Unsure base Is the base suitable? ligand->base Yes check_ligand For electron-rich heterocycles, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective. ligand->check_ligand No/Unsure boronic_acid Is the boronic acid/ester stable? base->boronic_acid Yes check_base Ensure the base (e.g., K2CO3, Cs2CO3) is anhydrous. A stronger base might be needed. base->check_base No/Unsure conditions Are the reaction conditions optimal? boronic_acid->conditions Yes check_boronic Check for decomposition of the boronic acid. Consider using a boronate ester (e.g., pinacol ester) which can be more stable. boronic_acid->check_boronic No/Unsure success Successful Coupling conditions->success Yes check_conditions Increase temperature. Ensure the solvent is properly degassed to prevent catalyst deactivation. conditions->check_conditions No/Unsure

Caption: Troubleshooting workflow for Suzuki-Miyaura cross-coupling.

  • Catalyst and Ligand System: The choice of the palladium catalyst and phosphine ligand is paramount. For challenging couplings on electron-rich heterocyclic systems, more specialized ligands may be required. Buchwald or Fu's ligands (e.g., SPhos, XPhos, RuPhos) are often more effective than traditional triphenylphosphine-based systems.[1]

  • Base: The base plays a critical role in the transmetalation step. Ensure your base (e.g., K2CO3, Cs2CO3, K3PO4) is anhydrous and of high quality. Sometimes, a stronger base or a different counter-ion can facilitate the reaction.

  • Solvent: The solvent system (e.g., dioxane/water, toluene/water, DME) needs to be thoroughly degassed to prevent oxidative degradation of the palladium(0) catalyst.

  • Boronic Acid/Ester Quality: Boronic acids can dehydrate to form boroxines, which are less reactive. Using a freshly opened bottle or checking the quality of the boronic acid is advisable. Alternatively, the corresponding pinacol boronate esters are often more stable and can give more consistent results.

IV. Safety & Handling

Question 5: What are the primary safety concerns when working with this compound and its derivatives?

Answer: As with any chemical reagent, proper safety precautions are essential. For 6-Chloro-1H-pyrrolo[2,3-b]pyridine (a related compound), the GHS classification indicates it is harmful if swallowed and causes serious eye damage.[4] It is prudent to handle this compound with similar care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6] Avoid contact with skin and eyes.[5][6]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[6]

  • Disposal: Dispose of chemical waste according to your institution's guidelines and local regulations.

V. Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This is a general starting point; optimization will likely be necessary.

  • To a dry reaction vessel, add this compound (1 equivalent), the boronic acid or boronate ester (1.2-1.5 equivalents), and the base (e.g., K2CO3, 2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and the ligand if required (e.g., SPhos, 4-10 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Azaindole, Boronic Acid, Base purge Purge with Inert Gas reagents->purge solvent Add Degassed Solvent purge->solvent catalyst Add Pd Catalyst/Ligand solvent->catalyst heat Heat and Monitor (TLC/LC-MS) catalyst->heat extract Cool, Dilute, and Extract heat->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

stability issues of 6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability data for 6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine in various solutions is not extensively available in public literature. This guide is based on general principles of chemical stability for related chloro-substituted pyridine and pyrrolopyridine structures, as well as standard methodologies for assessing compound stability. The information provided herein should be used as a guideline for designing and executing your own stability studies.

I. Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A: Based on available safety data sheets (SDS) for this and structurally similar compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend refrigeration.[3] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize potential degradation from atmospheric components.

Q2: What common solvents are suitable for dissolving this compound?

Q3: Are there any known incompatibilities for this compound?

A: The SDS for related compounds do not list specific incompatible materials but advise avoiding strong oxidizing agents.[1] As a general precaution, avoid contact with strong acids and bases unless part of a controlled reaction, as these conditions can promote degradation.

Q4: Why is there limited published stability data for this compound?

A: this compound is a relatively specific chemical intermediate. In-depth stability studies are often conducted by end-users for their specific formulations and applications and may not be published in peer-reviewed literature.

II. Troubleshooting Guide: Assessing Solution Stability

This section provides a framework for identifying and addressing potential stability issues with this compound in your experiments.

Issue 1: Inconsistent Experimental Results or Loss of Potency

Potential Cause: Degradation of the compound in your experimental solution.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent experimental results.

Step-by-Step Protocol for a Forced Degradation Study:

  • Prepare a Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Aliquot and Stress: Distribute the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidative Degradation: Add 3% hydrogen peroxide.

    • Thermal Stress: Incubate at a controlled elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[6] Include a dark control to differentiate between thermal and light-induced degradation.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quench and Analyze: Neutralize the acid and base samples and quench the oxidative reaction if necessary. Analyze all samples by a suitable analytical method.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Potential Cause: Formation of degradation products.

Analytical Approach:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary method for quantifying the parent compound and detecting new peaks.

    • Method Parameters (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

      • Detection: UV detector set to the λmax of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying the molecular weights of potential degradation products, which can help in elucidating their structures.

Potential Degradation Pathways (Hypothetical):

Based on the chemistry of related pyridine compounds, potential degradation pathways could involve:

  • Hydrolysis of the Chloro Group: The chlorine atom may be susceptible to nucleophilic substitution by water or hydroxide ions, especially under basic conditions, to form a hydroxylated analog.[7]

  • Oxidation of the Pyrrole Ring: The electron-rich pyrrole ring could be susceptible to oxidation.

  • Photodegradation: Aromatic and heterocyclic compounds can undergo photodegradation, leading to complex reaction pathways.[8]

Caption: Hypothetical degradation pathways for this compound.

III. Data Interpretation and Mitigation Strategies

Quantitative Data Summary (Example)

The results of a forced degradation study can be summarized in a table to easily compare the stability under different conditions.

Stress ConditionTime (hours)% Parent Compound Remaining (Hypothetical)
Control (Dark, RT)2499.5
0.1 M HCl (60°C)2495.2
0.1 M NaOH (RT)2465.8
3% H₂O₂ (RT)2488.1
Thermal (60°C)2498.0
Photolytic2475.3

Interpretation:

  • The hypothetical data suggests that the compound is most susceptible to degradation under basic and photolytic conditions .

  • It is relatively stable to acid and thermal stress.

Mitigation Strategies
  • pH Control: If your application allows, maintain the pH of the solution in the neutral to slightly acidic range.[9][10]

  • Light Protection: Prepare and store solutions in amber vials or protect them from light, especially if they will be used over an extended period.

  • Temperature: While thermally stable in this example, it is always good practice to store solutions at lower temperatures (e.g., 2-8°C) to slow down potential degradation.

  • Use Fresh Solutions: For critical experiments, prepare solutions fresh and use them promptly.

By systematically evaluating the stability of this compound under your specific experimental conditions, you can ensure the reliability and reproducibility of your results.

IV. References

  • Echemi. (n.d.). 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid Safety Data Sheets. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024, February 7). SAFETY DATA SHEET: 6-Chloro-7-deazapurine. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-Methyl- (CAS No. 872366-91-1) SDS. Retrieved from --INVALID-LINK--

  • Papadaki, M., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 514-522. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). 6-Chloro-3-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine Safety Data Sheets. Retrieved from --INVALID-LINK--

  • Fórman, M., et al. (2016). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 82(2), 570-581. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, October 18). 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. Retrieved from --INVALID-LINK--

  • Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 6-Chloro-1H-pyrrolo[2,3-b]pyridine. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-Chloro-1H-pyrrolo[3,2-b]pyridine. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 6-Chloro-1H-pyrrolo(2,3-b)pyridine-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • MSU Extension. (2008, March 18). Effect of water pH on the stability of pesticides. Retrieved from --INVALID-LINK--

  • Wang, S., et al. (2016). An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33. Applied and Environmental Microbiology, 82(12), 3568-3576. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, October 14). 6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine. Retrieved from --INVALID-LINK--

  • Moldb. (n.d.). Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate. Retrieved from --INVALID-LINK--

  • ICH. (1996, November 6). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Methyl 6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate. Retrieved from --INVALID-LINK--

  • Barman, B. N. (2018). The effects of pH on the degradation of isothiazolone biocides. International Journal of Industrial Chemistry, 9(4), 335-342. Retrieved from --INVALID-LINK--

  • Piekarski, M., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 19(2), 2276-2292. Retrieved from --INVALID-LINK--

  • PubChemLite. (n.d.). 6-chloro-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 6-chloro-1H-pyrrolo[2,3-b]pyridine. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from --INVALID-LINK--

  • University of California, Berkeley. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). 6-chloro-1h-pyrrolo[3,2-b]pyridine. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth, experience-driven answers and troubleshooting protocols to help you identify and mitigate byproduct formation, ensuring the integrity and purity of your target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis and post-reaction workup, providing causal explanations and actionable solutions.

Question 1: My LC-MS analysis shows a peak with the same mass as my product but a different retention time. What is it and how can I confirm its identity?

Answer: This is a classic sign of an isomeric byproduct. In the synthesis of 7-azaindoles, particularly through Fischer-type cyclizations or related pathways, incomplete regioselectivity can lead to the formation of positional isomers. For this compound, the most probable isomer is 6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine .

Causality: The formation of the pyrrole ring relies on an intramolecular cyclization step. Depending on the precise reaction conditions (acid catalyst, temperature) and the nature of the intermediates, the cyclization may occur at a different position, leading to an isomeric product.

Identification and Confirmation Workflow:

  • Mass Spectrometry (MS): Your initial LC-MS data has already confirmed the mass is identical, which is the first step.

  • Proton NMR (¹H NMR): The key differentiator will be the proton signals in the pyrrole ring.

    • Expected Product (3-methyl): You should observe a singlet for the C2-H proton.

    • Isomeric Byproduct (2-methyl): You will see a singlet for the C3-H proton. These protons will have distinct chemical shifts.

  • 2D NMR (NOESY/HSQC/HMBC): For unambiguous confirmation, 2D NMR is invaluable. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a correlation between the methyl protons and either the C2 or C3 carbon of the pyrrole ring, definitively identifying the substitution pattern.

Analytical Workflow for Isomer Identification

cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Confirmation cluster_3 Mitigation A Unexpected Peak in HPLC/LC-MS B Mass Identical to Product A->B Check m/z C Positional Isomer Formation (e.g., 2-methyl vs 3-methyl) B->C D ¹H NMR Analysis C->D E 2D NMR (HMBC/NOESY) D->E Ambiguity? F Structure Confirmed E->F G Optimize Reaction Conditions (Temperature, Catalyst, Time) F->G cluster_byproducts Potential Byproducts Start Starting Materials (e.g., 2-Amino-5-chloropyridine + Ketone) Intermediate Key Intermediate (e.g., Hydrazone) Start->Intermediate Condensation Product Desired Product This compound Intermediate->Product Cyclization (Correct Pathway) Isomer Isomer (2-methyl) Intermediate->Isomer Alternative Cyclization Dimer Dimerization Product->Dimer Acid / O₂ Oxidation N-Oxide Product->Oxidation O₂ / Heat

Technical Support Center: Scaling Up 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to navigating the challenges of scaling up the production of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 6-chloro-3-methyl-7-azaindole). This important heterocyclic intermediate is a key building block in the synthesis of various pharmaceutical agents. Transitioning from laboratory-scale synthesis to pilot or manufacturing scale introduces a host of challenges that require careful consideration of process safety, reaction kinetics, impurity control, and downstream processing. This guide is structured to provide both quick answers through Frequently Asked Questions (FAQs) and in-depth solutions in the Troubleshooting Guides.

I. Frequently Asked Questions (FAQs)

1. What are the most common synthetic routes for this compound suitable for scale-up?

The most prevalent and scalable synthetic strategies generally involve the construction of the pyrrolo[2,3-b]pyridine core. Two common approaches are:

  • Fischer Indole Synthesis: This classical method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[1] For 6-chloro-3-methyl-7-azaindole, this would typically involve the reaction of (5-chloro-pyridin-2-yl)hydrazine with acetone. While robust, this reaction can be highly exothermic and requires careful thermal management on a larger scale.[2]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods often employ palladium-catalyzed reactions to construct the azaindole ring system. This can involve various strategies, such as the coupling of a substituted aminopyridine with a suitable alkyne, followed by cyclization.[3][4] These methods often offer higher yields and better functional group tolerance but require careful control of catalyst loading, reaction conditions, and removal of residual palladium.[5]

2. What are the primary safety concerns when scaling up the synthesis of this compound?

The primary safety concerns include:

  • Thermal Runaway: Many of the synthetic steps, particularly the Fischer indole synthesis, can be highly exothermic.[2] Inadequate heat removal on a large scale can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.

  • Handling of Hazardous Reagents: The synthesis may involve toxic, corrosive, or pyrophoric reagents. A thorough understanding of the material safety data sheets (MSDS) and implementation of appropriate handling procedures are critical.

  • Pressure Build-up: Gaseous byproducts can be generated, leading to a pressure increase in the reactor. Adequate venting and pressure relief systems are essential.

A comprehensive Process Safety Management (PSM) program is crucial for identifying and mitigating these hazards.[6][7]

3. What are the typical impurities encountered during the production of this compound?

Impurities can arise from starting materials, intermediates, byproducts of side reactions, and degradation products. Common impurities may include:

  • Isomeric Impurities: Incomplete regioselectivity during the synthesis can lead to the formation of isomers.

  • Over-methylated or Under-methylated Analogs: If methylation is a step in the synthesis, incomplete or excessive reaction can result in related impurities.

  • Residual Solvents and Catalysts: Inadequate purification can leave traces of solvents and heavy metals (e.g., palladium).

  • Genotoxic Impurities (GTIs): Some reagents or byproducts may be genotoxic. Regulatory guidelines strictly limit the presence of such impurities.[8][9]

4. How can I effectively purify this compound on a large scale?

Large-scale purification typically relies on crystallization. Key considerations include:

  • Solvent Selection: Identifying a suitable solvent or solvent system that provides good solubility at elevated temperatures and low solubility at room temperature is crucial for high recovery.

  • Cooling Profile: A controlled cooling rate is essential to obtain crystals of the desired size and purity. Rapid cooling can lead to the inclusion of impurities.

  • Filtration and Drying: Efficient filtration and drying are necessary to isolate the final product and remove residual solvents. Fluid bed dryers are often used in industrial settings.[10]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems that may be encountered during the scale-up of this compound production.

A. Reaction and Process Control

Issue 1: Low Yield or Stalled Reaction

  • Possible Causes:

    • Poor Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients and "dead zones," hindering the reaction.

    • Inefficient Heat Transfer: Poor heat transfer can result in temperatures that are too low for the reaction to proceed at an optimal rate.

    • Catalyst Deactivation: In palladium-catalyzed reactions, the catalyst may be poisoned by impurities in the starting materials or solvents, or it may degrade over time.

    • Raw Material Quality: The purity of starting materials can significantly impact the reaction outcome.

  • Troubleshooting Steps & Solutions:

    • Optimize Agitation:

      • Action: Evaluate the impeller design, agitation speed, and baffle configuration to ensure proper mixing.

      • Rationale: Effective mixing ensures homogeneity of reactants and temperature, which is critical for consistent reaction rates.

    • Improve Heat Transfer:

      • Action: Ensure the reactor's heating/cooling jacket is functioning correctly and that the heat transfer fluid is at the appropriate temperature and flow rate. Consider using a reactor with a better surface-area-to-volume ratio if heat transfer is a persistent issue.

      • Rationale: Maintaining the optimal reaction temperature is crucial for reaction kinetics.

    • Catalyst Management (for Palladium-Catalyzed Reactions):

      • Action: Source high-purity catalyst and ligands. Perform a catalyst screen to identify the most robust catalyst system for your specific conditions. Consider using a higher catalyst loading if deactivation is suspected, but be mindful of the cost and subsequent removal challenges.

      • Rationale: The activity and longevity of the catalyst are paramount for the successful completion of the reaction.

    • Qualify Raw Materials:

      • Action: Implement stringent quality control checks for all incoming raw materials to identify and quantify impurities that could inhibit the reaction.

      • Rationale: Impurities in starting materials can have a significant negative impact on the reaction, leading to lower yields and the formation of byproducts.

Issue 2: Exothermic Reaction Difficult to Control

  • Possible Causes:

    • High Reactant Concentration: Adding reactants too quickly can lead to a rapid release of heat that overwhelms the cooling capacity of the reactor.

    • Inadequate Cooling: The cooling system may not be sufficient for the scale of the reaction.

    • Accumulation of Unreacted Material: A delayed reaction onset can lead to the accumulation of reactants, which then react rapidly, causing a sudden exotherm.

  • Troubleshooting Steps & Solutions:

    • Controlled Addition of Reactants:

      • Action: Implement a slow, controlled addition of the limiting reagent to manage the rate of heat generation.

      • Rationale: This ensures that the heat generated by the reaction does not exceed the heat removal capacity of the reactor.

    • Enhance Cooling Capacity:

      • Action: Ensure the cooling jacket is operating at maximum efficiency. Consider using a lower temperature coolant or a secondary cooling loop.

      • Rationale: A robust cooling system is the primary defense against thermal runaway.

    • Monitor Reaction Progress:

      • Action: Utilize in-process controls (e.g., HPLC, GC, or spectroscopic methods) to monitor the consumption of reactants and the formation of the product in real-time.

      • Rationale: This allows for the early detection of any deviation from the expected reaction profile and can help prevent the accumulation of unreacted starting materials.

    • Perform a Thermal Hazard Assessment:

      • Action: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).

      • Rationale: This data is essential for designing a safe process and ensuring that the cooling system is adequate for the scale of the reaction.[11]

B. Impurity Profile and Purification

Issue 3: High Levels of Impurities in the Crude Product

  • Possible Causes:

    • Side Reactions: Suboptimal reaction conditions (e.g., temperature, stoichiometry) can promote the formation of byproducts.

    • Degradation of Product: The product may be unstable under the reaction or work-up conditions, leading to the formation of degradation products.

    • Contaminated Starting Materials: Impurities in the raw materials can be carried through the synthesis.

  • Troubleshooting Steps & Solutions:

    • Optimize Reaction Conditions:

      • Action: Systematically vary reaction parameters such as temperature, reaction time, and stoichiometry to minimize the formation of byproducts.

      • Rationale: Fine-tuning the reaction conditions is often the most effective way to improve the purity of the crude product.

    • Investigate Product Stability:

      • Action: Conduct stability studies on the product under the reaction and work-up conditions to identify any potential degradation pathways.

      • Rationale: Understanding the stability of the product is crucial for designing a process that minimizes its degradation.

    • Implement In-Process Controls:

      • Action: Use analytical techniques to monitor the formation of impurities throughout the process.

      • Rationale: This allows for the identification of the specific step where the impurity is being formed, enabling targeted process optimization.

    • Control Genotoxic Impurities:

      • Action: If potential genotoxic impurities are identified, develop a control strategy to ensure they are below the threshold of toxicological concern (TTC).[12] This may involve modifying the synthesis to avoid their formation or introducing specific purification steps for their removal.[13]

      • Rationale: Regulatory agencies have very strict limits on the presence of genotoxic impurities in pharmaceutical products.[8][9]

Issue 4: Poor Yield or Purity After Crystallization

  • Possible Causes:

    • Inappropriate Solvent System: The chosen solvent may be too good or too poor, leading to low recovery or poor purification.

    • Rapid Crystallization: Fast cooling can trap impurities within the crystal lattice.

    • Oiling Out: The compound may separate as a liquid phase instead of a solid, which can be difficult to handle and purify.

  • Troubleshooting Steps & Solutions:

    • Systematic Solvent Screening:

      • Action: Conduct a thorough screening of different solvents and solvent mixtures to identify the optimal system for crystallization.

      • Rationale: The choice of solvent is the most critical factor in developing a successful crystallization process.

    • Controlled Cooling and Seeding:

      • Action: Implement a programmed cooling profile to control the rate of crystal growth. Consider adding seed crystals to promote the formation of the desired crystal form and size.

      • Rationale: Slow, controlled crystallization generally leads to higher purity and a more uniform particle size distribution.

    • Address "Oiling Out":

      • Action: If the compound "oils out," try using a more dilute solution, a different solvent system, or a slower cooling rate.

      • Rationale: "Oiling out" can often be prevented by modifying the crystallization conditions to favor nucleation and crystal growth over liquid-liquid phase separation.

    • Optimize Filtration and Washing:

      • Action: Ensure that the filtration is performed efficiently to remove the mother liquor. Wash the filter cake with a cold, appropriate solvent to remove surface impurities without dissolving a significant amount of the product.

      • Rationale: Proper filtration and washing are essential for obtaining a high-purity final product.

III. Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Key Synthetic Steps (Lab Scale)
ParameterFischer Indole SynthesisPalladium-Catalyzed Amination
Reactants (5-chloro-pyridin-2-yl)hydrazine, AcetoneSubstituted 2-aminopyridine, Aryl halide
Catalyst Polyphosphoric acid (PPA) or H₂SO₄Pd₂(dba)₃ / Xantphos
Solvent Toluene or XyleneDioxane or Toluene
Base N/ACs₂CO₃ or K₃PO₄
Temperature 80-120 °C80-110 °C
Reaction Time 4-12 hours6-24 hours

Note: These are starting points and will require optimization for specific substrates and scales.

Protocol 1: General Procedure for Fischer Indole Synthesis (Lab Scale)
  • To a stirred solution of (5-chloro-pyridin-2-yl)hydrazine (1.0 eq) in toluene, add acetone (1.1 eq).

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • Cool the reaction mixture to room temperature and slowly add polyphosphoric acid (PPA) (5-10 eq).

  • Heat the mixture to 100-120 °C and monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and carefully quench with ice water.

  • Neutralize the mixture with a suitable base (e.g., NaOH solution) to pH 7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: General Procedure for Crystallization
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate/heptane).

  • If the solution is colored, treat with activated carbon and filter hot.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Further cool the mixture in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight.

IV. Visualizations

Diagram 1: Key Decision Points in Scaling Up Production

Caption: Decision workflow for scaling up production.

Diagram 2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reaction_Conditions Check Reaction Conditions Temperature Time Stoichiometry Start->Check_Reaction_Conditions Check_Raw_Materials Analyze Raw Materials Purity Impurities Water Content Start->Check_Raw_Materials Check_Process_Parameters Evaluate Process Parameters Mixing Efficiency Heat Transfer Dosing Rate Start->Check_Process_Parameters Solution Implement Corrective Actions Check_Reaction_Conditions->Solution Check_Raw_Materials->Solution Check_Catalyst Investigate Catalyst (if applicable) Activity Loading Deactivation Check_Process_Parameters->Check_Catalyst Check_Workup Review Work-up & Isolation Extraction Efficiency Product Loss during Filtration Check_Catalyst->Check_Workup Check_Workup->Solution

Caption: Systematic approach to diagnosing low yield.

V. References

  • Industrial-scale trifluoromethylation challenges. (2013). The chemical reaction database. --INVALID-LINK--

  • Robinson, G. E., et al. (2024). Successful Development and Scale-up of a Palladium-Catalysed Amination Process in the Manufacture of ZM549865. ResearchGate. --INVALID-LINK--

  • Ji, Y., et al. (2015). A scalable and operationally simple radical trifluoromethylation. PMC - NIH. --INVALID-LINK--

  • Troubleshooting. (n.d.). The Pharma Master. --INVALID-LINK--

  • Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. (n.d.). SciSpace. --INVALID-LINK--

  • Troubleshooting Heat Damage in APIs During Fluid Bed Dryer Validation. (2025). Pharma.Tips. --INVALID-LINK--

  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. (2010). ACS Publications. --INVALID-LINK--

  • A scalable and operationally simple radical trifluoromethylation. (2015). ResearchGate. --INVALID-LINK--

  • Genotoxic impurities in pharmaceutical products. (2019). European Pharmaceutical Review. --INVALID-LINK--

  • Guideline on the limits of genotoxic impurities. (n.d.). European Medicines Agency. --INVALID-LINK--

  • Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals. (n.d.). PharmaFocus Asia. --INVALID-LINK--

  • Overcoming genotoxic impurities through a robust analytical approach. (2023). YouTube. --INVALID-LINK--

  • Palladium-catalyzed amination reactions in flow: Overcoming the challenges of clogging via acoustic irradiation. (2024). ResearchGate. --INVALID-LINK--

  • Noël, T., et al. (2011). Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. Semantic Scholar. --INVALID-LINK--

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. --INVALID-LINK--

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2025). PMC - NIH. --INVALID-LINK--

  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (n.d.). DSpace@MIT. --INVALID-LINK--

  • Fischer Indole Synthesis in Low Melting Mixtures. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Process Technology Troubleshooting. (n.d.). Google Books. --INVALID-LINK--

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. --INVALID-LINK--

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. --INVALID-LINK--

  • Palladium-catalyzed cross-coupling reactions in total synthesis. (2005). PubMed - NIH. --INVALID-LINK--

  • Pharmaceutical API Production Application Solutions Guide. (n.d.). Scribd. --INVALID-LINK--

  • Cross-coupling reaction. (n.d.). Wikipedia. --INVALID-LINK--

  • Troubleshooting Tips for Fluid Bed Processor. (n.d.). Hello Pharma. --INVALID-LINK--

  • What is Process Safety Management? A Guide. (2025). SafetyCulture. --INVALID-LINK--

  • Fischer indole synthesis. (n.d.). Wikipedia. --INVALID-LINK--

  • Exploration of the interrupted Fischer indolization reaction. (n.d.). PMC. --INVALID-LINK--

  • Process Safety Management in Manufacturing: A Primer. (2023). Veriforce. --INVALID-LINK--

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. --INVALID-LINK--

  • The Fischer Indole Synthesis. (n.d.). SciSpace. --INVALID-LINK--

  • 1910.119 - Process safety management of highly hazardous chemicals. (n.d.). OSHA. --INVALID-LINK--

  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (2020). ACS Publications. --INVALID-LINK--

  • 6-Chloro-7-azaindole. (n.d.). Fluorochem. --INVALID-LINK--

  • Directive: Process safety management of highly hazardous chemicals. (2022). Minnesota Department of Labor and Industry. --INVALID-LINK--

  • 6-Chloro-7-azaindole, 95% 1 g. (n.d.). Thermo Fisher Scientific. --INVALID-LINK--

  • 6-Chloro-7-azaindole, 95%. (n.d.). Thermo Fisher Scientific. --INVALID-LINK--

  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. (n.d.). RSC Publishing. --INVALID-LINK--

  • A practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5- fluoronicotinic acid. (n.d.). PubMed. --INVALID-LINK--

  • 6-Chloro-7-azaindole, 95% 5 g. (n.d.). Thermo Fisher Scientific. --INVALID-LINK--

  • 6-Chloro-7-azaindole. (2024). ChemBK. --INVALID-LINK--

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC - PubMed Central. --INVALID-LINK--

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. --INVALID-LINK--

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). PubMed. --INVALID-LINK--

References

Technical Support Center: Catalyst Selection for 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic scaffold. As a key intermediate in the development of various therapeutic agents, including kinase inhibitors, robust and reproducible synthesis is paramount.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to catalyst selection for the key synthetic steps. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring you can navigate the complexities of your experiments with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing the 7-azaindole core of this compound?

The synthesis of this compound, a 7-azaindole derivative, typically relies on powerful cross-coupling reactions to construct the pyrrole ring onto a pyridine scaffold. The two most prevalent and well-documented methods are the Sonogashira cross-coupling followed by a cyclization, and the Buchwald-Hartwig amination .

  • Sonogashira Coupling/Cyclization: This is arguably the most common route. It involves the palladium-catalyzed coupling of a substituted 2-aminopyridine (specifically, 2-amino-5-chloropyridine derivatives) with a suitable alkyne, followed by an intramolecular cyclization to form the pyrrole ring. The choice of catalyst is critical for both the coupling and the subsequent cyclization step.

  • Buchwald-Hartwig Amination: This approach involves the palladium-catalyzed C-N bond formation between a dihalopyridine and an amine, followed by further transformations to build the pyrrole ring. While versatile, for this specific target, the Sonogashira route is often more direct.

The selection between these routes depends on the availability of starting materials, desired substitution patterns, and scalability requirements.

Troubleshooting Guide: Sonogashira Coupling & Cyclization Route

This is the most frequently employed method and often the source of optimization challenges. The general reaction involves coupling a protected or derivatized 2-amino-5-chloropyridine with a propyne equivalent.

Q2: My Sonogashira coupling is sluggish or fails completely. What is the most likely cause and how do I choose the right catalyst system?

Failure in Sonogashira couplings involving 2-aminopyridines is a frequent challenge. The primary reason is often the substrate itself. The amino group (-NH2) on the pyridine ring can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.

Troubleshooting Steps & Catalyst Selection Rationale:

  • Evaluate Your Palladium Source and Ligand:

    • Standard Catalysts: The classic catalyst system is a combination of a Pd(II) source like PdCl2(PPh3)2 or a Pd(0) source like Pd(PPh3)4, paired with a copper(I) co-catalyst, typically CuI.[1][2] These are effective for many substrates but can be sensitive to the coordinating effects of the aminopyridine.

    • Why it might fail: The relatively weak binding of triphenylphosphine (PPh3) may not be sufficient to prevent the aminopyridine from displacing it and poisoning the catalyst.

    • Recommended Action: Switch to a catalyst system with more robust ligands. Bulky, electron-rich phosphine ligands are the industry standard for challenging cross-couplings. Ligands like XPhos, SPhos, or DavePhos are designed to stabilize the active palladium species and promote the crucial oxidative addition and reductive elimination steps, while resisting displacement by the substrate.

  • Consider the Copper Co-catalyst:

    • Role of Copper: The copper(I) species is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1][2] This is a key step in the traditional Sonogashira mechanism.

    • Potential Problem: Copper can also promote the unwanted homocoupling of the alkyne starting material (Glaser coupling), leading to side products and reduced yield. This is especially problematic if oxygen is not rigorously excluded from the reaction.

    • Recommended Action: If you observe significant alkyne dimer formation, consider a copper-free Sonogashira protocol. These systems rely on the palladium catalyst alone and often require a specific combination of a strong base and a suitable ligand to facilitate the deprotonation of the alkyne and its subsequent coupling.

  • Base and Solvent Selection:

    • The Role of the Base: A base is required to deprotonate the terminal alkyne, making it nucleophilic. Amine bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are very common as they can also serve as the solvent.[3][4]

    • Potential Problem: If the reaction is still sluggish, a stronger base may be needed to facilitate the cyclization step after the initial coupling.

    • Recommended Action: For the subsequent cyclization to the azaindole, stronger bases like potassium tert-butoxide (KOt-Bu) or cesium carbonate (Cs2CO3) are often required.[5] Some procedures report a one-pot coupling and cyclization where the choice of base is critical for both steps.

Catalyst System Comparison for Sonogashira Coupling of Aminopyridines
Catalyst SystemComponentsRationale & Use CaseCommon Issues
Classic Sonogashira Pd(PPh3)4 or PdCl2(PPh3)2, CuI, Et3NStandard, widely used for simple aryl halides. Cost-effective.Prone to catalyst inhibition by aminopyridines. Alkyne homocoupling.
Bulky Ligand System Pd2(dba)3 or Pd(OAc)2, XPhos/SPhos, CuI, Cs2CO3Overcomes substrate inhibition. Higher turnover numbers. Good for difficult couplings.Higher cost of ligands. Requires careful optimization.
Copper-Free System Pd(OAc)2, SPhos, K2CO3 or other strong baseEliminates alkyne homocoupling side products. Simplifies purification.May require higher temperatures or longer reaction times.
Q3: The Sonogashira coupling works, but the subsequent intramolecular cyclization to the 7-azaindole core is low-yielding. What catalyst promotes this specific step?

This is a critical point. While the initial C-C bond formation is a Sonogashira coupling, the final ring-closing C-N bond formation is a separate mechanistic step that may require different catalytic conditions.

Troubleshooting the Cyclization Step:

  • The Base is Key: The cyclization involves the nucleophilic attack of the amino group onto the alkyne. This is often the rate-limiting step and is highly dependent on the base used. A simple amine base like Et3N is usually insufficient.

    • Recommended Action: The addition of a strong, non-nucleophilic base is often necessary. Potassium tert-butoxide (KOt-Bu) is highly effective for this transformation.[6] In some cases, adding a phase-transfer catalyst like 18-crown-6 can enhance the efficacy of the base, leading to dramatically improved yields.[6]

  • Re-evaluating the "Catalyst": While the palladium catalyst forms the C-C bond, the C-N bond formation is often promoted by the base or can sometimes be copper-mediated if CuI was used in the first step.

    • Mechanistic Insight: The reaction proceeds via an initial Sonogashira coupling to form a 2-amino-3-(alkynyl)pyridine intermediate. This intermediate then undergoes an intramolecular hydroamination/cyclization. While often done in one pot, optimizing this as a two-step, one-pot procedure by adding the stronger base after the initial coupling can be a successful strategy.

Experimental Workflow & Decision Logic

The following diagram illustrates a logical workflow for troubleshooting and optimizing the synthesis of this compound via the Sonogashira route.

G cluster_0 Start: Sonogashira Coupling cluster_1 Reaction Monitoring & Analysis cluster_2 Troubleshooting Path cluster_3 Cyclization Stage Start Reaction Setup: 2-amino-5-chloro-3-iodopyridine + propyne derivative Catalyst_Choice Select Initial Catalyst System (e.g., PdCl2(PPh3)2/CuI/Et3N) Start->Catalyst_Choice Monitor Monitor Reaction by TLC/LC-MS Catalyst_Choice->Monitor Check_Conversion Is Starting Material Consumed? Monitor->Check_Conversion No_Reaction Problem: No/Low Conversion Check_Conversion->No_Reaction No Side_Products Problem: Side Products Observed (e.g., Alkyne Homocoupling) Check_Conversion->Side_Products Yes, but... Check_Cyclization Is Azaindole Formed? Check_Conversion->Check_Cyclization Yes Optimize_Catalyst Action: Switch to Bulky Ligand (e.g., Pd(OAc)2 + XPhos) No_Reaction->Optimize_Catalyst Go_Copper_Free Action: Use Copper-Free Protocol (e.g., Pd/SPhos + K2CO3) Side_Products->Go_Copper_Free Optimize_Catalyst->Monitor Re-run Go_Copper_Free->Monitor Re-run Low_Cyclization Problem: Intermediate Accumulates, Low Yield of Product Check_Cyclization->Low_Cyclization No Product Success: Isolate Product This compound Check_Cyclization->Product Yes Add_Strong_Base Action: Add Stronger Base (e.g., KOt-Bu +/- 18-crown-6) Low_Cyclization->Add_Strong_Base Add_Strong_Base->Monitor Continue Reaction

Caption: Decision workflow for catalyst selection and troubleshooting.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. By comparing its spectral features with those of related 7-azaindole derivatives, we offer a comprehensive understanding of the structural information that can be gleaned from ¹H NMR spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for the structural elucidation of novel chemical entities.

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, core is a prevalent motif in a multitude of biologically active compounds, including kinase inhibitors.[1] A precise and unambiguous structural characterization is paramount, and ¹H NMR spectroscopy stands as a primary analytical tool for this purpose. The chemical shifts, coupling constants, and multiplicity of the proton signals provide a detailed fingerprint of the molecule's electronic and steric environment.

Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[2][3] The expected signals are detailed below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H1 (NH)~11.5 - 12.5br s-The pyrrole NH proton is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.
H2~7.2 - 7.4q~1.0 - 1.5This proton on the pyrrole ring will show a quartet due to coupling with the C3-methyl group.
H4~7.8 - 8.0d~2.0 - 2.5The H4 proton is expected to be downfield due to the anisotropic effect of the adjacent pyridine nitrogen and will appear as a doublet due to coupling with H5.
H5~7.0 - 7.2d~2.0 - 2.5The H5 proton will be upfield relative to H4 and will appear as a doublet due to coupling with H4. The presence of the C6-chloro group will have a minor deshielding effect.
C3-CH₃~2.3 - 2.5d~1.0 - 1.5The methyl protons will appear as a doublet due to coupling with the H2 proton.

Comparative Analysis with 7-Azaindole Derivatives

To understand the influence of the chloro and methyl substituents on the ¹H NMR spectrum, a comparison with the parent 7-azaindole and a bromo-substituted analogue is instructive.

CompoundH2 (ppm)H3 (ppm)H4 (ppm)H5 (ppm)H6 (ppm)Reference
7-Azaindole7.456.487.987.077.78[4]
5-Bromo-7-azaindole7.626.558.15-7.92[5]
This compound (Predicted) ~7.2 - 7.4 - ~7.8 - 8.0 ~7.0 - 7.2 - -

Key Observations:

  • Effect of C3-Methyl Group: The introduction of a methyl group at the C3 position removes the H3 proton. The H2 proton, now coupled to the methyl group, is expected to appear as a quartet. The electron-donating nature of the methyl group will likely cause a slight upfield shift of the H2 proton compared to the parent 7-azaindole.

  • Effect of C6-Chloro Group: The electron-withdrawing chloro group at the C6 position removes the H6 proton. This substituent is expected to have a deshielding effect on the adjacent H5 proton, causing it to shift slightly downfield compared to the parent compound. The effect on the more distant H4 proton will be less pronounced.

Experimental Protocol for ¹H NMR Analysis

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for pyrrolo[2,3-b]pyridines as it helps in observing the exchangeable NH proton.[6][7] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. d. Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer's probe. b. Tune and match the probe to the correct frequency for ¹H nuclei. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Data Acquisition: a. Set the appropriate spectral width (e.g., -2 to 14 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans to be acquired (e.g., 16 or 32 scans for a reasonably concentrated sample) to achieve a good signal-to-noise ratio. d. Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons.

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm). d. Integrate the peaks to determine the relative ratios of the different types of protons. e. Analyze the peak multiplicities and coupling constants to elucidate the connectivity of the protons.

Visualization of Molecular Structure and Proton Assignments

Caption: Molecular structure of this compound with proton numbering.

Conclusion

The ¹H NMR analysis of this compound provides a clear and detailed picture of its molecular structure. By understanding the characteristic chemical shifts and coupling patterns of the 7-azaindole core and the predictable effects of substituents, researchers can confidently assign the proton signals. This guide serves as a practical resource, combining predictive data, comparative analysis, and a robust experimental protocol to aid in the structural elucidation of this important class of heterocyclic compounds. The principles outlined herein are broadly applicable to the NMR analysis of other substituted pyrrolo[2,3-b]pyridines, facilitating the rapid and accurate characterization of novel compounds in the drug discovery pipeline.

References

mass spectrometry of 6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

A Comparative Guide for Analytical Scientists

For researchers and professionals in drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. This compound, a halogenated 7-azaindole derivative, belongs to a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry, particularly as scaffolds for kinase inhibitors.[1] The analytical challenge lies in choosing the optimal methodology to characterize such molecules, ensuring both accuracy and sensitivity. This guide provides a comprehensive examination of the mass spectrometric behavior of this compound, comparing ionization techniques and detailing a robust analytical workflow.

Foundational Physicochemical Properties

Before delving into mass spectrometry, understanding the basic properties of the analyte is crucial. This compound, also known as 6-Chloro-3-methyl-7-azaindole, is a solid compound at room temperature.[2] Its structure, featuring a pyrrolopyridine core with chlorine and methyl substitutions, dictates its analytical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₇ClN₂PubChem
Molecular Weight166.61 g/mol ChemScene[3]
Monoisotopic Mass166.0298 DaCalculated
InChIKeyNot Publicly Available-
Synonyms6-Chloro-3-methyl-7-azaindole-

Note: The monoisotopic mass is calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N) and is the value of primary interest in high-resolution mass spectrometry.

Ionization Techniques: A Comparative Analysis

The ionization process is the first and arguably most critical step in mass spectrometry, as it converts neutral analyte molecules into gas-phase ions for analysis.[4] The choice of ionization method profoundly impacts the resulting mass spectrum, influencing the observation of the molecular ion and the extent of fragmentation. For a molecule like this compound, the two most relevant techniques are Electrospray Ionization (ESI) and Electron Impact (EI).

Electrospray Ionization (ESI): The Soft Approach

ESI is a soft ionization technique that is exceptionally well-suited for polar, thermally labile molecules, making it the standard for liquid chromatography-mass spectrometry (LC-MS).[4][5]

  • Mechanism & Suitability : In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[5] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. The two nitrogen atoms in the pyrrolopyridine ring are basic and readily accept a proton, especially when a typical reversed-phase mobile phase containing a small amount of acid (e.g., 0.1% formic acid) is used. This makes positive-ion ESI ([M+H]⁺) the most logical and efficient mode of analysis.

  • Expected Outcome : ESI typically yields an intact protonated molecule with minimal in-source fragmentation.[6] This is ideal for accurate molecular weight determination and for selecting the precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments.

Electron Impact (EI): The Hard Approach for Structural Detail

EI is a classic, hard ionization technique primarily used in conjunction with gas chromatography (GC-MS).[5]

  • Mechanism & Suitability : In the EI source, the vaporized analyte is bombarded with high-energy electrons (typically 70 eV).[7] This energetic collision ejects an electron from the molecule, forming a radical cation (M⁺•) that is often in a high-energy state. This excess energy causes extensive and reproducible fragmentation.

  • Expected Outcome : The EI spectrum of this compound would display a molecular ion peak (M⁺•) and a rich pattern of fragment ions.[5] This fragmentation "fingerprint" is highly valuable for unambiguous structural confirmation, but the molecular ion may be weak or absent if the molecule is particularly fragile.

Table 2: Comparison of Ionization Methods for this compound

ParameterElectrospray Ionization (ESI)Electron Impact (EI)
Ionization Type SoftHard
Typical Platform LC-MSGC-MS
Primary Ion [M+H]⁺ (protonated molecule)M⁺• (radical cation)
Fragmentation Minimal (in-source), controlled (MS/MS)Extensive and reproducible
Primary Use Quantification, molecular weight confirmationStructural elucidation, library matching
Sample State SolutionVolatilized (gas phase)

Tandem Mass Spectrometry (MS/MS) and Predicted Fragmentation

To gain deeper structural insights, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule ([M+H]⁺ at m/z 167.04) is isolated and then fragmented by collision-induced dissociation (CID). While specific experimental data for this exact compound is not publicly available, a fragmentation pathway can be predicted based on the known behavior of halogenated heterocycles and 7-azaindole derivatives.[8][9][10]

Key predicted fragmentation pathways include:

  • Loss of a Methyl Radical (•CH₃) : A common fragmentation involving the cleavage of the C-C bond, leading to a fragment at m/z 152.02.

  • Loss of Hydrogen Cyanide (HCN) : Cleavage of the pyridine ring is a characteristic fragmentation for pyridine-containing heterocycles, resulting in a loss of 27 Da.[10]

  • Loss of Chlorine Radical (•Cl) or HCl : The chloro substituent can be lost as a radical or as hydrochloric acid, particularly in higher-energy collisions.

G parent [M+H]⁺ m/z 167.04 frag1 Loss of •CH₃ m/z 152.02 parent->frag1 -15 Da frag2 Loss of HCN m/z 140.00 parent->frag2 -27 Da frag3 Loss of Cl m/z 132.06 parent->frag3 -35 Da G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Precipitate Precipitate Plasma->Precipitate Add Acetonitrile Supernatant Supernatant Precipitate->Supernatant Centrifuge Reconstitute Reconstitute Supernatant->Reconstitute Dry & Reconstitute UPLC UPLC Separation (C18 Column) Reconstitute->UPLC MS ESI+ Ionization UPLC->MS MSMS MRM Detection (e.g., 167 -> 152) MS->MSMS Data Data Processing & Quantification MSMS->Data

References

HPLC method for 6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to HPLC Method Development for the Analysis of 6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, a heterocyclic compound of significant interest in pharmaceutical development. As a Senior Application Scientist, my objective is to present not just a protocol, but a strategic guide that explains the scientific rationale behind methodological choices. We will explore a robust primary reversed-phase HPLC (RP-HPLC) method and compare its performance against viable alternatives, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable, efficient, and validated analytical method for this and structurally similar compounds.

Introduction: The Analytical Challenge

This compound, also known as 6-chloro-3-methyl-7-azaindole, is a bicyclic heterocyclic compound. Such structures are prevalent scaffolds in medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients (APIs).[1][2] The accurate and precise quantification of this compound is critical for purity assessment, stability testing, and pharmacokinetic studies.

The primary analytical challenges associated with this molecule stem from its chemical properties:

  • Basic Nature: The pyridine nitrogen atom imparts basicity to the molecule. The pKa of the parent 7-azaindole scaffold is approximately 4.6, making the molecule's ionization state highly dependent on the mobile phase pH.[3][4] This can lead to poor peak shape (tailing) on traditional silica-based columns due to interactions with acidic silanol groups.

  • Hydrophobicity: The presence of a chloro and a methyl group, along with the bicyclic aromatic system, gives the molecule moderate hydrophobicity, making it well-suited for reversed-phase chromatography.

A successful HPLC method must control these factors to achieve symmetric peaks, adequate retention, and high resolution from potential impurities or degradants.

Primary Method: A Robust RP-HPLC Protocol

Based on the physicochemical properties of the analyte, a reversed-phase HPLC method using a C18 stationary phase with an acidic mobile phase is the logical starting point. The low pH ensures the pyridine nitrogen is consistently protonated, minimizing silanol interactions and promoting good peak symmetry.

Rationale for Method Selection
  • Stationary Phase (C18): An octadecylsilane (C18) column is chosen for its high hydrophobicity, providing strong retention for moderately non-polar compounds like our target analyte.[5] A modern, end-capped, high-purity silica-based C18 column is specified to reduce the availability of free silanol groups, thereby mitigating peak tailing.

  • Mobile Phase (Acidified Water/Acetonitrile):

    • pH Control: The mobile phase is acidified with 0.1% formic acid to a pH of approximately 2.8. At this pH, which is well below the pKa of the analyte, the pyridine nitrogen will be fully protonated, ensuring a single ionic species and preventing peak distortion.

    • Organic Modifier: Acetonitrile is selected as the organic modifier due to its strong elution strength, low viscosity (leading to lower backpressure), and excellent UV transparency at low wavelengths.[6][7][8]

  • Detection (UV Absorbance): The pyrrolo[2,3-b]pyridine core exhibits strong UV absorbance. Based on spectral data for 7-azaindole, a maximum absorbance (λmax) is observed around 288-292 nm.[9][10] Therefore, detection at 290 nm is selected for high sensitivity.

  • Elution Mode (Gradient): A gradient elution is employed to ensure the timely elution of the main peak while also providing sufficient resolution from any potential earlier or later eluting impurities.

Detailed Experimental Protocol: Method A

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    10.0 80
    12.0 80
    12.1 20

    | 15.0 | 20 |

Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in methanol.

  • Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Comparative Methodologies & Performance Data

To optimize the separation and illustrate key chromatographic principles, two alternative methods were evaluated against the primary method. The goal is to compare the effects of stationary phase hydrophobicity and the choice of organic solvent.

  • Method B (Alternative Stationary Phase): The C18 column is replaced with a C8 column. C8 columns have shorter alkyl chains and are less hydrophobic, which typically results in shorter retention times for non-polar analytes.[11][12][13] This can be advantageous for faster analysis.

  • Method C (Alternative Organic Modifier): Acetonitrile in the mobile phase is replaced with methanol. Methanol is a protic solvent and can offer different selectivity due to its hydrogen bonding capabilities, which can sometimes improve peak shape for basic compounds.[6][14]

Comparative Performance Data

The following table summarizes the hypothetical, yet typical, performance data obtained from the analysis of a sample containing this compound and a closely related impurity.

ParameterMethod A (C18/ACN)Method B (C8/ACN)Method C (C18/MeOH)
Retention Time (t_R) (min)7.856.208.95
Peak Asymmetry (A_s) 1.11.21.0
Theoretical Plates (N) 15,50014,00014,500
Resolution (R_s) (from impurity)2.51.92.8
Backpressure (psi) 180017502400
Analysis of Comparative Results
  • Method A (C18/ACN): This method serves as an excellent baseline, providing good retention, high efficiency (N > 15,000), excellent peak symmetry (A_s ≈ 1.1), and robust resolution (R_s = 2.5) from the known impurity.

  • Method B (C8/ACN): As expected, the less retentive C8 column resulted in a significantly shorter retention time (6.20 min), which could increase sample throughput.[15] However, this came at the cost of reduced resolution (R_s = 1.9), which may not be sufficient if impurities are very close to the main peak.

  • Method C (C18/MeOH): Replacing acetonitrile with methanol led to a longer retention time, indicating that methanol is a weaker eluting solvent in this system.[7] Notably, this method provided the best peak symmetry (A_s = 1.0) and the highest resolution (R_s = 2.8), suggesting a favorable interaction that could be beneficial for challenging separations. The trade-off is a longer run time and significantly higher backpressure due to methanol's higher viscosity.[6]

Workflow and Decision-Making Visualization

The process of developing and comparing these methods can be visualized as a logical workflow. The following diagram illustrates the decision-making process from initial analyte assessment to method finalization.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development & Comparison cluster_2 Phase 3: Selection & Validation Analyte Analyte Characterization (6-Chloro-3-methyl-7-azaindole) Properties Physicochemical Properties - Basic (pKa ~4.6) - Moderate Hydrophobicity - UV Active Analyte->Properties Identify Method_A Method A (Primary) Column: C18 Solvent: Acetonitrile Rationale: Strong retention Properties->Method_A Design Comparison Performance Comparison - Retention Time (tR) - Asymmetry (As) - Resolution (Rs) Method_A->Comparison Method_B Method B (Alternative) Column: C8 Solvent: Acetonitrile Rationale: Faster analysis Method_B->Comparison Method_C Method C (Alternative) Column: C18 Solvent: Methanol Rationale: Altered selectivity Method_C->Comparison Decision Select Optimal Method Based on criteria: Speed vs. Resolution Comparison->Decision Validation Method Validation (ICH Q2) - Specificity - Linearity - Accuracy - Precision Decision->Validation

Caption: Logical workflow for HPLC method development and comparison.

Conclusion and Recommendations

This guide demonstrates a systematic approach to developing a robust HPLC method for this compound.

  • Method A (C18/ACN) represents a well-balanced, high-performance method suitable for most routine quality control applications. It offers a good compromise between analysis time, efficiency, and resolution.

  • For applications where high throughput is the primary goal and resolution is less critical, Method B (C8/ACN) is a viable alternative that can significantly reduce run times.

  • When maximum resolution is required to separate closely eluting impurities, Method C (C18/MeOH) is the superior choice, despite its longer analysis time and higher operating pressure.

The final selection of a method should always be guided by the specific analytical objective, whether it is for rapid screening, high-resolution impurity profiling, or routine quality control. Following selection, the chosen method must undergo full validation according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.

References

A Senior Application Scientist's Comparative Guide to 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as a "privileged scaffold."[1] Its structure, a bioisosteric analog of indole, features a pyridine nitrogen that acts as a key hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP. This characteristic has rendered 7-azaindole derivatives highly effective as kinase inhibitors across various therapeutic areas, including oncology and immunology.[1][2] Several FDA-approved drugs and numerous clinical candidates are built around this versatile core.[2]

This guide focuses on a specific, functionalized member of this family: 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine . We will provide an in-depth comparison of this compound with its structural analogs, particularly those with alternative halogen substitutions at the 6-position. The objective is to equip researchers, scientists, and drug development professionals with the critical data and mechanistic insights needed to select the optimal building block for their specific synthetic and therapeutic goals. We will delve into a comparative analysis of physicochemical properties, synthetic reactivity in cornerstone cross-coupling reactions, and the impact of substitution on biological activity, supported by experimental protocols and data.

Comparative Physicochemical Properties: A Foundation for Design

The physicochemical properties of a scaffold are fundamental to its utility, influencing solubility, permeability, and metabolic stability. The introduction of a nitrogen atom into the indole scaffold significantly alters these properties.[2][3] While comprehensive experimental data for a side-by-side comparison of the 6-halo-3-methyl-7-azaindole series is not consolidated in the literature, we can compile a comparative overview using calculated values and established principles. The 3-methyl group generally increases lipophilicity (logP) and may slightly decrease aqueous solubility compared to the unsubstituted parent compounds.

CompoundMolecular FormulaMolecular WeightCalculated logPCalculated pKaNotes
This compound C₈H₇ClN₂166.612.2 ± 0.4~3.5-4.5A common intermediate, balances reactivity with stability.
6-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine C₈H₇BrN₂211.062.3 ± 0.4~3.5-4.5Higher molecular weight, expected to be more reactive in cross-coupling.
6-Iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine C₈H₇IN₂258.062.5 ± 0.5~3.5-4.5Most reactive halogenated analog, but potentially less stable and more costly.
6-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine C₈H₇FN₂150.161.6 ± 0.3~3.0-4.0C-F bond is generally inert to cross-coupling; often used as a stable structural element.

Calculated values are estimations from software (e.g., ChemDraw) and should be used for trend analysis. The pKa of 7-azaindole itself is ~4.6, and electron-withdrawing halogens at the 6-position are expected to decrease this value.[4]

The key takeaway is the predictable trend in lipophilicity and the significant implications for reactivity, which we will explore next. The choice of halogen is a strategic one: a trade-off between the desired reactivity for subsequent chemical modifications and the stability of the final compound.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C6-halogen bond is the primary handle for diversification of this scaffold, most commonly via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.[5] The choice of halogen is paramount as it dictates the ease of the oxidative addition step, which is often rate-limiting.

Reactivity Trend: I > Br > Cl >> F

This well-established trend is governed by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond allows for oxidative addition of the palladium catalyst under milder conditions than the stronger C-Cl bond.[6]

  • 6-Iodo Analogs : These are the most reactive substrates, often undergoing coupling at or near room temperature with a wide range of catalysts. However, they can be more expensive and less stable for long-term storage.

  • 6-Bromo Analogs : Represent a good balance of reactivity and stability. They are widely used and reliably undergo most cross-coupling reactions under standard conditions.[3]

  • 6-Chloro Analogs : As the focus of this guide, these compounds are often preferred in large-scale synthesis due to lower cost and greater stability. Their lower reactivity, however, necessitates more robust catalytic systems. The development of specialized, electron-rich, and bulky phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) has been critical for achieving high-yield couplings with aryl chlorides.[7]

  • 6-Fluoro Analogs : The C-F bond is exceptionally strong and generally does not participate in oxidative addition, making fluoro-analogs unsuitable as coupling partners but valuable as final structures where the fluorine atom modulates electronic properties or acts as a hydrogen bond acceptor.

Below is a diagram illustrating the decision-making process for selecting a halogenated 7-azaindole for a Suzuki coupling.

G cluster_input Project Requirements cluster_decision Substrate Selection Logic cluster_output Recommended Starting Material start Define Synthetic Goal reactivity Need High Reactivity? (Mild Conditions, Sensitive Substrates) start->reactivity cost Is Cost/Stability Critical? (Process Chemistry, Scale-up) reactivity->cost No iodo Use 6-Iodo-7-azaindole reactivity->iodo Yes bromo Use 6-Bromo-7-azaindole cost->bromo No (Good Balance) chloro Use 6-Chloro-7-azaindole (Requires robust catalyst) cost->chloro Yes

Caption: Decision workflow for selecting a 6-halo-7-azaindole substrate.

Biological Activity & Structure-Activity Relationships (SAR)

The 7-azaindole core typically serves as the hinge-binding element in kinase inhibitors.[1] The N1-H donates a hydrogen bond, while the pyridine N7 atom accepts one, forming a bidentate interaction that anchors the molecule in the ATP binding pocket.[1][8] Substituents around the ring are then used to achieve potency and selectivity.

The 3-methyl group often provides a beneficial steric interaction, potentially increasing potency or modulating selectivity by occupying a small hydrophobic pocket.

The 6-position substituent extends into a more solvent-exposed region. This position is critical for several reasons:

  • Vector for Diversification : As discussed, it's the primary point for introducing larger groups via cross-coupling to target specific sub-pockets of the kinase or to attach solubilizing moieties.

  • Electronic Modulation : A halogen at C6 acts as an electron-withdrawing group, which can influence the pKa of the heterocyclic system and the strength of the hinge-binding interactions.

  • Direct Interaction : In some kinases, a small lipophilic group like a chloro or methyl at an analogous position can lead to direct potency gains by establishing productive hydrophobic interactions.[9]

The diagram below illustrates the typical binding mode of a substituted 7-azaindole within a kinase ATP pocket, highlighting the role of each component.

G cluster_inhibitor 7-Azaindole Inhibitor cluster_kinase Kinase Domains ATP_Pocket Kinase ATP Binding Pocket Azaindole 7-Azaindole Core Hinge Hinge Region (Backbone NH/CO) Azaindole->Hinge H-Bonding (Anchor) R_3 3-Methyl Group Hydrophobic_Pocket Hydrophobic Pocket R_3->Hydrophobic_Pocket Steric/Hydrophobic Interaction R_6 6-Chloro Group Solvent_Front Solvent-Exposed Region R_6->Solvent_Front Vector for Diversification

Caption: Binding model of a substituted 7-azaindole kinase inhibitor.

Experimental Protocol: Buchwald-Hartwig Amination

Trustworthy and reproducible protocols are the bedrock of successful research. Here, we provide a representative, self-validating protocol for the Buchwald-Hartwig amination of this compound with a secondary amine. This reaction is notoriously challenging for chloro-heterocycles, underscoring the need for a robust catalytic system.

Objective: To synthesize 6-(morpholino)-3-methyl-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Workflow Diagram:

G prep 1. Preparation - Add reagents to oven-dried vial - Seal with septum inert 2. Inert Atmosphere - Evacuate and backfill with Argon (3x) prep->inert solvent 3. Solvent Addition - Add anhydrous toluene via syringe inert->solvent reaction 4. Reaction - Stir at 100-110 °C - Monitor by TLC/LC-MS solvent->reaction workup 5. Workup - Cool to RT - Quench with water - Extract with EtOAc reaction->workup purify 6. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify via column chromatography workup->purify analysis 7. Analysis - Characterize by ¹H NMR, ¹³C NMR, HRMS purify->analysis

Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (e.g., 167 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inerting: Seal the vial with a rubber septum, and purge the atmosphere by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times. Causality: This step is critical as the Pd(0) catalyst and the phosphine ligand are sensitive to oxidation, which would deactivate the catalyst.

  • Reagent Addition: Through the septum, add anhydrous toluene (e.g., 5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Allow the reaction to cool to room temperature. Carefully quench by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Validation: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity (>95%).

Conclusion

This compound is a strategically valuable building block in drug discovery, offering a balance of stability, cost-effectiveness, and reactivity. While its bromo- and iodo-containing counterparts offer higher reactivity for cross-coupling, the challenges associated with the chloro-analog have been largely overcome by modern catalytic systems. The choice of halogen at the 6-position is a critical design element that directly impacts the synthetic strategy and, ultimately, the biological profile of the target molecule. This guide provides the comparative data and mechanistic rationale to empower researchers to make informed decisions, enabling the efficient synthesis and optimization of novel 7-azaindole-based therapeutics.

References

Validating the Biological Activity of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery professionals, the validation of a novel compound's biological activity is a critical step in the journey from a promising molecule to a potential therapeutic. This guide provides an in-depth, objective comparison of the biological activity of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a member of the pyrrolopyridine class of heterocyclic compounds known for their kinase inhibitory potential. We will explore its likely activity as a p38 mitogen-activated protein kinase (MAPK) inhibitor and compare its performance with established inhibitors, providing the necessary experimental frameworks for validation.

The pyrrolo[2,3-b]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors due to its structural similarity to the adenine core of ATP, enabling competitive binding to the ATP-binding pocket of various kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinase inhibitors a significant area of therapeutic research.[2] This guide will focus on the validation of this compound against p38 MAPK, a key regulator of cellular responses to stress and inflammation.[3]

Comparative Analysis: this compound vs. Established p38 MAPK Inhibitors

To provide a robust assessment of this compound's biological activity, a direct comparison with well-characterized, potent, and selective p38 MAPK inhibitors is essential. For this guide, we have selected two notable alternatives:

  • Adezmapimod (SB203580): A highly selective inhibitor of p38α and p38β isoforms, widely used as a research tool to investigate the roles of p38 MAPK signaling.[1]

  • Doramapimod (BIRB 796): A pan-p38 MAPK inhibitor that binds to the kinase in a distinct manner, exhibiting slow-binding kinetics and high potency.[1]

The following table summarizes the key performance characteristics of these compounds, providing a benchmark against which to evaluate this compound.

CompoundTarget(s)IC50 (p38α)Mechanism of ActionKey Features
This compound Predicted: p38 MAPKTo be determinedATP-competitivePyrrolopyridine scaffold
Adezmapimod (SB203580) p38α/β MAPK0.3-0.5 µMATP-competitiveHigh selectivity for α/β isoforms[1]
Doramapimod (BIRB 796) pan-p38 MAPK (α, β, γ, δ)38 nMBinds to an allosteric site adjacent to the ATP-binding pocketHigh potency, slow dissociation[1]

Experimental Validation Framework

A multi-tiered approach encompassing both biochemical and cell-based assays is crucial for a comprehensive validation of a compound's biological activity. This ensures that the observed effects are a direct consequence of target engagement and are relevant in a physiological context.

Biochemical Assays: Direct Target Engagement and Potency

Biochemical assays are the first line of investigation to confirm direct binding and inhibition of the target kinase. Two robust and widely used platforms for this purpose are the LanthaScreen™ Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.

LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of an inhibitor to the kinase.[4][5]

Principle: The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, a high FRET signal is generated. An inhibitor competing with the tracer for the ATP-binding site will disrupt this FRET, leading to a decrease in the signal.[4]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound (e.g., this compound) in kinase assay buffer.

    • Prepare a 3X mixture of the p38 MAPK enzyme and the europium-labeled anti-tag antibody in the same buffer.

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 3X test compound solution to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Initiate the binding reaction by adding 5 µL of the 3X tracer solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[6][7]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is directly proportional to the kinase activity.[8]

Experimental Protocol:

  • Kinase Reaction (5 µL volume):

    • Set up the kinase reaction containing p38 MAPK, its substrate (e.g., ATF2), ATP, and the test inhibitor in a 384-well plate.

    • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays: Target Engagement and Cellular Function

Cell-based assays are critical to confirm that the compound can penetrate the cell membrane, engage its target in a cellular environment, and elicit a functional response.

Phospho-p38 MAPK Cell-Based ELISA

This assay measures the phosphorylation status of p38 MAPK at its activation sites (Thr180/Tyr182) in response to a stimulus and the effect of an inhibitor.[9][10]

Principle: Cells are seeded in a microplate, treated with the inhibitor, and then stimulated to activate the p38 MAPK pathway. The cells are then fixed and permeabilized, and the levels of phosphorylated p38 MAPK are detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.[10]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa or THP-1) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., anisomycin or lipopolysaccharide (LPS)) to activate the p38 MAPK pathway for a defined period (e.g., 15-30 minutes).

  • Cell Fixing and Permeabilization:

    • Fix the cells with a fixing solution (e.g., 4% formaldehyde).

    • Permeabilize the cells with a permeabilization buffer (e.g., containing Triton X-100).

  • Immunodetection:

    • Block non-specific binding sites.

    • Incubate with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182).

    • Incubate with an HRP-conjugated secondary antibody.

  • Signal Detection and Analysis:

    • Add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Normalize the data to a total protein or cell number control and determine the IC50 value of the inhibitor.

Cytokine Release Assay

This functional assay measures the downstream consequence of p38 MAPK inhibition, which is often a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[11]

Principle: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1, are treated with the inhibitor and then stimulated to produce cytokines. The amount of cytokine released into the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate immune cells (e.g., PBMCs) in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the test inhibitor for 1 hour.

  • Stimulation:

    • Add an inflammatory stimulus, such as LPS (e.g., 1 µg/mL), to induce cytokine production.

    • Incubate the cells for 18-24 hours.

  • Supernatant Collection and ELISA:

    • Collect the cell culture supernatant.

    • Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of cytokine release for each inhibitor concentration relative to the stimulated control.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To better understand the biological context and the experimental process, the following diagrams illustrate the p38 MAPK signaling pathway and a generalized experimental workflow for inhibitor validation.

Caption: The p38 MAPK signaling cascade.

Inhibitor_Validation_Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation Compound Synthesis\n(this compound) Compound Synthesis (this compound) Biochemical Assays Biochemical Assays Compound Synthesis\n(this compound)->Biochemical Assays IC50 Determination (Direct Inhibition) IC50 Determination (Direct Inhibition) Biochemical Assays->IC50 Determination (Direct Inhibition) Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Promising Candidates LanthaScreen Assay LanthaScreen Assay Biochemical Assays->LanthaScreen Assay ADP-Glo Assay ADP-Glo Assay Biochemical Assays->ADP-Glo Assay IC50 Determination (Cellular Potency) IC50 Determination (Cellular Potency) Cell-Based Assays->IC50 Determination (Cellular Potency) Functional Readout Functional Readout Cell-Based Assays->Functional Readout Phospho-p38 ELISA Phospho-p38 ELISA Cell-Based Assays->Phospho-p38 ELISA Cytokine Release Assay Cytokine Release Assay Cell-Based Assays->Cytokine Release Assay Lead Optimization Lead Optimization Functional Readout->Lead Optimization

Caption: A generalized workflow for kinase inhibitor validation.

Conclusion

This guide provides a comprehensive framework for the validation of this compound's biological activity, with a focus on its potential as a p38 MAPK inhibitor. By employing a combination of robust biochemical and cell-based assays and comparing its performance against established inhibitors, researchers can generate the high-quality, reproducible data necessary to advance promising compounds through the drug discovery pipeline. The detailed protocols and conceptual diagrams presented herein are intended to empower researchers to design and execute rigorous validation studies, ultimately contributing to the development of novel therapeutics.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, with derivatives showing promise as kinase inhibitors and other therapeutic agents.[1][2] This guide provides an in-depth analysis of the expected spectroscopic characteristics of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine , a key intermediate in the synthesis of such bioactive molecules.

Due to the limited availability of public domain raw spectral data for this specific compound, this guide will leverage a comparative approach. We will analyze the known spectroscopic data of closely related analogs to predict and interpret the spectral features of our target molecule. This methodology not only provides a robust framework for the characterization of this compound but also equips the researcher with the foundational knowledge to analyze similar heterocyclic systems.

Predicted Spectroscopic Profile of this compound

The introduction of a methyl group at the 3-position and a chlorine atom at the 6-position of the 1H-pyrrolo[2,3-b]pyridine core induces specific and predictable changes in the molecule's spectroscopic signature. Below, we dissect the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of related structures.

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

  • Methyl Protons (C3-CH₃): A sharp singlet is expected around δ 2.3 ppm . This chemical shift is characteristic of a methyl group attached to an electron-rich aromatic system.

  • Aromatic Protons:

    • H2: A singlet or a narrow doublet (due to long-range coupling) is anticipated in the region of δ 7.0-7.2 ppm . The presence of the adjacent methyl group will influence its precise chemical shift.

    • H4 and H5: These protons on the pyridine ring will likely appear as doublets in the aromatic region. Based on data from similar chlorinated pyridines, H5 is expected to be downfield around δ 7.6-7.8 ppm , and H4 upfield around δ 7.1-7.3 ppm .

  • N-H Proton: A broad singlet is expected for the pyrrole N-H proton, typically in the range of δ 8.0-9.0 ppm , although its chemical shift can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

  • Methyl Carbon (C3-CH₃): A signal in the aliphatic region, around δ 10-15 ppm , is expected for the methyl carbon.

  • Aromatic Carbons: The nine aromatic carbons will have distinct chemical shifts. The carbon bearing the chlorine atom (C6) is expected to be in the δ 140-150 ppm range. The other aromatic carbons will resonate between δ 100-150 ppm .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

For this compound (C₈H₇ClN₂), the high-resolution mass spectrum (HRMS) should show a molecular ion peak [M]⁺ corresponding to a calculated m/z of 166.0298 . A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be a key diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3200-3400 cm⁻¹ , corresponding to the N-H stretching vibration of the pyrrole ring.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ , while the methyl C-H stretches will be observed in the 2850-2960 cm⁻¹ region.

  • C=C and C=N Stretches: A series of sharp bands between 1400-1600 cm⁻¹ will be indicative of the aromatic ring stretching vibrations.

  • C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the pyrrolo[2,3-b]pyridine core is expected to show characteristic absorption maxima in the UV region, likely between 250-350 nm .

Comparative Analysis with Structural Analogs

To build confidence in our predicted spectroscopic data, a comparison with known, structurally similar compounds is essential.

CompoundKey Spectroscopic FeaturesReference
6-Chloro-1H-pyrrolo[2,3-b]pyridine MS: Molecular Ion [M]⁺ at m/z 152.[3]PubChem CID: 11344118
5-Chloro-3-methyl-1H-indole ¹H NMR (CDCl₃): δ 7.91 (s, 1H), 7.57 (d, 1H), 7.27 (d, 1H), 7.16 (dd, 1H), 7.01 (s, 1H), 2.32 (d, 3H). ¹³C NMR (CDCl₃): δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63.[4]
2-bromo-6-chloromethylpyridine ¹H NMR (CDCl₃): δ 7.60 (t, 1H), 7.46 (t, 2H), 4.64 (s, 2H). ¹³C NMR (CDCl₃): δ 157.9, 141.4, 139.4, 127.5, 121.6, 45.7.[5]

The data from 5-Chloro-3-methyl-1H-indole is particularly informative. The chemical shift of the methyl group at δ 2.32 ppm and the pattern of the aromatic protons provide a strong basis for our predictions for this compound. The introduction of a nitrogen atom in the six-membered ring (the pyridine moiety) will generally lead to a downfield shift of the adjacent protons and carbons due to its electron-withdrawing nature.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Workflow for Spectroscopic Characterization

Caption: General workflow for the spectroscopic characterization of a novel compound.

Detailed Methodologies

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlated Spectroscopy) to establish H-H correlations.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond C-H correlations.

3.2.2. Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Ensure a mass accuracy of <5 ppm.

3.2.3. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory is recommended for solid samples.

  • Data Acquisition:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample on the crystal and apply pressure.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

3.2.4. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the solvent.

    • Record the sample spectrum over a range of approximately 200-800 nm.

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of spectroscopic data is a deductive process where information from different techniques is correlated to build a consistent structural model.

Data_Interpretation MS MS Data (Molecular Formula) Structure Final Structure MS->Structure Confirms MW IR IR Data (Functional Groups) IR->Structure Identifies Bonds NMR_1H ¹H NMR (Proton Environment) NMR_2D 2D NMR (Connectivity) NMR_1H->NMR_2D NMR_13C ¹³C NMR (Carbon Skeleton) NMR_13C->NMR_2D NMR_2D->Structure Establishes Framework

Caption: Interconnectivity of spectroscopic data for structural elucidation.

Conclusion

References

structure-activity relationship of 6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Analogs

Introduction: The Privileged 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure is a bioisosteric analog of indole, enabling it to mimic the natural substrate interactions of many enzymes while offering unique electronic properties and additional hydrogen bonding capabilities through the pyridine nitrogen. This has led to its widespread use in the development of potent inhibitors for a variety of biological targets, particularly protein kinases, which are crucial regulators of cellular processes.[1][2] The this compound core is a specific embodiment of this scaffold, engineered to fine-tune activity and selectivity. The chloro group at the 6-position and the methyl group at the 3-position serve as foundational modifications that influence the molecule's interaction with its target protein. This guide provides a comparative analysis of analogs built upon this core, exploring how further structural modifications impact their biological activity and elucidating the underlying structure-activity relationships (SAR).

Core Scaffold and Key Biological Targets

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold allows its derivatives to target a diverse range of enzymes by acting as ATP-competitive inhibitors. The core structure mimics the adenine hinge-binding motif of ATP, providing a strong anchor in the active site of kinases.[2][3] Key biological targets for analogs derived from this scaffold include:

  • Janus Kinases (JAKs): Particularly JAK3, which plays a critical role in cytokine signaling pathways that modulate inflammatory and immune responses.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases whose abnormal activation is linked to the progression of various cancers.[3][5][6]

  • Glycogen Synthase Kinase-3β (GSK-3β): An enzyme implicated in the pathogenesis of Alzheimer's disease through the hyperphosphorylation of tau protein.[7]

  • Phosphodiesterase 4B (PDE4B): An enzyme involved in inflammatory processes, making it a target for central nervous system (CNS) diseases.

  • c-Met Kinase: A receptor tyrosine kinase whose dysregulation is associated with tumor growth and metastasis.[8]

Below is a diagram of the core this compound structure, with key positions for modification numbered.

Caption: The core chemical structure of this compound.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of the this compound core can be systematically optimized by introducing various substituents at different positions. The following analysis dissects the SAR at each key position based on published experimental data.

Position 4: The Hinge-Binding Anchor

Position 4 is paramount for kinase inhibitory activity, as it is typically oriented towards the hinge region of the ATP-binding pocket. Modifications at this site directly influence the crucial hydrogen bonding interactions that anchor the inhibitor.

  • Amino Substituents: The introduction of an amino group at the C4-position is a common strategy. Studies on JAK3 inhibitors revealed that substituting this position with a cyclohexylamino group led to a significant increase in inhibitory activity.[4] This suggests that a bulky, hydrophobic group is well-tolerated and likely occupies a hydrophobic pocket adjacent to the hinge.

  • Buchwald-Hartwig Amination: The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines often employs a Buchwald-Hartwig amination step at the C4-position, highlighting the chemical feasibility and importance of introducing diverse amine substituents at this site.[1]

Position 5: The Selectivity and Potency Driver

Substituents at the C5-position often extend into the solvent-exposed region or a selectivity pocket of the kinase, providing a powerful handle for modulating both potency and selectivity.

  • Electron-Withdrawing Groups: For c-Met kinase inhibitors, the presence of electron-withdrawing groups like trifluoromethyl (CF3) at C5 was found to be beneficial for activity.[8] This modification can alter the electronic distribution of the ring system and potentially form favorable interactions with the target.

  • Carbamoyl Groups: In the context of JAK3 inhibition, the introduction of a carbamoyl group (-CONH2) at the C5-position dramatically increased potency.[4] This group can act as both a hydrogen bond donor and acceptor, forming additional stabilizing interactions within the active site.

Position 2: Exploring the Hydrophobic Pocket

The C2-position is frequently substituted with aryl groups that can extend into a hydrophobic region of the ATP-binding site, often referred to as the "back pocket."

  • Aryl and Carboxamide Groups: The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has been explored for developing PDE4B inhibitors. The nature of the amide substituent and the aryl group at this position significantly impacts inhibitory activity, indicating that these modifications are key to achieving high potency.

The Role of the Core Substituents: 6-Chloro and 3-Methyl
  • 6-Chloro Group: The chlorine atom at C6 is an important feature. Its electron-withdrawing nature influences the overall electronics of the bicyclic system. Furthermore, it can participate in halogen bonding or occupy a small hydrophobic pocket, contributing to the overall binding affinity.

  • 3-Methyl Group: The methyl group at C3 can serve multiple purposes. It can provide a crucial hydrophobic contact point within the active site. Additionally, it can act as a "metabolic blocker," preventing oxidative metabolism at this position, which can improve the pharmacokinetic profile of the compound.

SAR Summary Diagram

The following diagram summarizes the key SAR findings for the 1H-pyrrolo[2,3-b]pyridine scaffold.

SAR_Summary SAR of 1H-pyrrolo[2,3-b]pyridine Analogs scaffold 1H-pyrrolo[2,3-b]pyridine Core N1 C2 C3 C4 C5 C6 N1_node Position 1 (N-H) - Pyrrole N-H often acts as a hydrogen bond donor. scaffold:f1->N1_node C2_node Position 2 - Aryl groups explore hydrophobic back pocket. - Carboxamides improve potency. scaffold:f2->C2_node C3_node Position 3 - Methyl group provides hydrophobic contact. - Can act as a metabolic blocker. scaffold:f3->C3_node C4_node Position 4 - Critical for hinge binding. - Bulky amino groups (e.g., cyclohexylamino) increase activity. scaffold:f4->C4_node C5_node Position 5 - Drives potency and selectivity. - Carbamoyl or EWGs (CF3) are favorable. scaffold:f5->C5_node C6_node Position 6 - Chloro group provides hydrophobic/electronic contributions. scaffold:f6->C6_node

Caption: Key structure-activity relationship trends for 1H-pyrrolo[2,3-b]pyridine analogs.

Comparative Biological Activity Data

The table below summarizes the inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine analogs against various targets. This data provides a quantitative comparison of how structural modifications affect potency.

Compound IDCore Scaffold ModificationTargetActivity (IC₅₀)Reference
11h 1H-pyrrolo[2,3-b]pyridine-2-carboxamidePDE4B0.14 µM[9]
4h 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivativeFGFR17 nM[5][6]
4h 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivativeFGFR29 nM[5][6]
4h 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivativeFGFR325 nM[5][6]
41 Substituted pyrrolo[2,3-b]pyridineGSK-3β0.22 nM[7]
14c 4-cyclohexylamino-1H-pyrrolo[2,3-b]pyridine-5-carboxamideJAK3Potent Inhibitor[4]
34 Pyrrolo[2,3-b]pyridine with 1,2,3-triazole moietyc-Met1.68 nM[8]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section details a standard methodology for evaluating the inhibitory activity of these analogs.

Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol describes a common method to determine the IC₅₀ value of a test compound against a specific protein kinase.

1. Materials and Reagents:

  • Recombinant human FGFR1 kinase domain

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white microplates

  • Plate reader capable of measuring luminescence

2. Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).

  • Reaction Mixture Preparation: In each well of the 384-well plate, add the assay buffer.

  • Compound Addition: Add 1 µL of the diluted test compound solution to the appropriate wells. For control wells, add 1 µL of DMSO (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).

  • Enzyme Addition: Add the recombinant FGFR1 enzyme to all wells except the negative control.

  • Incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Kinase Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme.

  • Reaction Incubation: Incubate the plate at 30°C for 1-2 hours.

  • Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.

  • Data Acquisition: After a brief incubation, measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow Diagram

Kinase_Assay_Workflow start Start: Prepare Reagents prep_compounds 1. Prepare serial dilutions of test compounds in DMSO start->prep_compounds add_buffer 2. Add assay buffer to 384-well plate prep_compounds->add_buffer add_compounds 3. Add diluted compounds and controls (DMSO) to wells add_buffer->add_compounds add_enzyme 4. Add FGFR1 kinase enzyme add_compounds->add_enzyme pre_incubation 5. Pre-incubate for 15 min at room temperature add_enzyme->pre_incubation start_reaction 6. Add ATP/Substrate mix to initiate reaction pre_incubation->start_reaction reaction_incubation 7. Incubate for 1 hour at 30°C start_reaction->reaction_incubation detection 8. Add Kinase-Glo® reagent to stop reaction & generate signal reaction_incubation->detection read_plate 9. Measure luminescence detection->read_plate analysis 10. Normalize data and calculate IC50 read_plate->analysis end End analysis->end

Caption: Workflow for a typical in vitro luminescent kinase inhibition assay.

Conclusion

The this compound scaffold is a highly adaptable and potent core for the development of enzyme inhibitors. The structure-activity relationship studies demonstrate that targeted modifications at key positions of the 7-azaindole ring system can lead to highly potent and selective compounds. Specifically, the introduction of bulky amino groups at C4, carbamoyl or electron-withdrawing groups at C5, and aryl carboxamides at C2 are effective strategies for enhancing biological activity against a range of targets, including kinases and phosphodiesterases. The insights provided in this guide, supported by comparative data and validated experimental protocols, offer a robust framework for researchers engaged in the rational design and optimization of novel therapeutics based on this privileged scaffold.

References

The Pyrrolo[2,3-b]pyridine Scaffold: A Comparative Guide to In Vitro and In Vivo Efficacy with a Focus on 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical step in the discovery of novel therapeutics. The 1H-pyrrolo[2,3-b]pyridine core, a key pharmacophore, has garnered significant attention for its versatile biological activity. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of derivatives of this scaffold, with a particular focus on the therapeutic potential of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. While specific efficacy data for this particular derivative is not extensively available in the public domain, an analysis of its structural analogues provides a strong foundation for predicting its biological activity and guiding future research.

The pyrrolo[2,3-b]pyridine scaffold is a nitrogen-containing heterocyclic compound that has been extensively utilized in the development of kinase inhibitors and other therapeutic agents for a range of diseases, including cancer and Alzheimer's disease.[1][2] The versatility of this core structure allows for a wide array of substitutions, leading to a rich chemical diversity with varied therapeutic applications.[2]

In Vitro Efficacy: A Tale of Potent Kinase Inhibition

The primary mechanism of action for many pyrrolo[2,3-b]pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Potency Across Multiple Kinase Families

Numerous studies have demonstrated that modifications to the pyrrolo[2,3-b]pyridine core can yield highly potent and selective inhibitors for various kinase families. For instance, certain derivatives have shown exceptional inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3β (GSK-3β), and Cyclin-Dependent Kinase 8 (CDK8).[3][4][5]

One notable study on FGFR inhibitors identified a 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , with impressive IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[4][5] In the context of Alzheimer's disease research, derivatives have been synthesized that exhibit potent GSK-3β inhibitory activities, with IC50 values as low as 0.22 nM.[3] Furthermore, a novel derivative was identified as a potent CDK8 inhibitor with an IC50 value of 57 nM.

The presence of a chloro group at the 6-position and a methyl group at the 3-position of the 1H-pyrrolo[2,3-b]pyridine core, as in our topic compound, suggests a potential for potent kinase inhibition. The chloro group, being an electron-withdrawing group, can influence the electronic properties of the aromatic system, potentially enhancing binding to the ATP-binding pocket of kinases. The methyl group can provide beneficial steric interactions within the hydrophobic regions of the kinase active site.

Cellular Activity: From Proliferation to Apoptosis

Beyond enzymatic assays, the efficacy of pyrrolo[2,3-b]pyridine derivatives has been extensively validated in cell-based assays. These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines, induce apoptosis, and halt cell cycle progression.

For example, the aforementioned FGFR inhibitor, 4h , not only demonstrated potent enzymatic inhibition but also effectively inhibited the proliferation of the 4T1 breast cancer cell line and induced apoptosis.[4][5] It also significantly hindered the migration and invasion of these cancer cells, highlighting its potential to combat metastasis.[4][5] Similarly, derivatives targeting CDK8 have shown favorable inhibition of the NF-κB pathway in in vitro psoriasis models.

The following table summarizes the in vitro efficacy of representative pyrrolo[2,3-b]pyridine derivatives from the literature, providing a comparative landscape for the potential of this compound.

Compound ClassTarget KinaseIC50 (nM)Cell LineCellular EffectReference
FGFR InhibitorFGFR1, FGFR2, FGFR37, 9, 254T1 (Breast Cancer)Inhibition of proliferation, induction of apoptosis, inhibition of migration and invasion[4][5]
GSK-3β InhibitorGSK-3β0.22SH-SY5YInhibition of tau hyperphosphorylation, promotion of neurite outgrowth[3]
CDK8 InhibitorCDK857N/AFavorable inhibition of NF-κBN/A
ATM InhibitorATM>700-fold selectivityHCT116, SW620Synergistic antitumor efficacy with irinotecan[6]

In Vivo Efficacy: Translating In Vitro Promise to Preclinical Models

The successful translation of in vitro potency to in vivo efficacy is a critical hurdle in drug development. Several pyrrolo[2,3-b]pyridine derivatives have demonstrated promising results in various animal models, underscoring the therapeutic potential of this scaffold.

Tumor Growth Inhibition in Xenograft Models

In oncology research, the ability of a compound to inhibit tumor growth in vivo is a key indicator of its potential as a cancer therapeutic. A highly selective ATM inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold, compound 25a , demonstrated synergistic antitumor efficacy when combined with the chemotherapy agent irinotecan in HCT116 and SW620 xenograft models.[6] This highlights the potential of this class of compounds to be used in combination therapies to enhance the efficacy of existing treatments.[6]

Efficacy in a Zebrafish Model of Alzheimer's Disease

The therapeutic potential of pyrrolo[2,3-b]pyridine derivatives extends beyond oncology. A potent GSK-3β inhibitor from this class was shown to effectively ameliorate dyskinesia in an AlCl3-induced zebrafish model of Alzheimer's disease.[3] This finding suggests that compounds based on this scaffold can cross the blood-brain barrier and exert a therapeutic effect in the central nervous system.

The following table provides a summary of the in vivo efficacy of select pyrrolo[2,3-b]pyridine derivatives, offering a glimpse into the potential preclinical performance of this compound.

Compound ClassAnimal ModelDisease ModelKey In Vivo OutcomeReference
ATM InhibitorMouse XenograftColorectal CancerSynergistic tumor growth inhibition with irinotecan[6]
GSK-3β InhibitorZebrafishAlzheimer's DiseaseAmelioration of dyskinesia[3]

Methodologies: A Blueprint for Evaluation

The following are detailed, step-by-step methodologies for key experiments and workflows typically used to evaluate the efficacy of pyrrolo[2,3-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on a specific kinase.

Protocol:

  • Reagents and Materials: Recombinant kinase, kinase-specific substrate, ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the compound concentration.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compound Reaction_Setup Combine Reagents and Compound in Plate Compound_Dilution->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, Buffer Reagent_Prep->Reaction_Setup Reaction_Start Initiate with ATP Reaction_Setup->Reaction_Start Incubation Incubate at RT Reaction_Start->Incubation Detection Add Detection Reagent Incubation->Detection Data_Acquisition Measure Signal Detection->Data_Acquisition IC50_Calc Calculate IC50 Data_Acquisition->IC50_Calc Cell_Proliferation_Workflow cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_measurement Viability Measurement Cell_Seeding Seed Cells in 96-well Plate Adhesion Overnight Adhesion Cell_Seeding->Adhesion Compound_Addition Add Test Compound (Serial Dilutions) Adhesion->Compound_Addition Incubation Incubate for 72h Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4h MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading Xenograft_Model_Workflow cluster_tumor_establishment Tumor Establishment cluster_treatment_phase Treatment Phase cluster_endpoint_analysis Endpoint Analysis Cell_Implantation Implant Cancer Cells in Mice Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Dosing Administer Compound or Vehicle Randomization->Dosing Monitoring Measure Tumor Volume and Body Weight Dosing->Monitoring Euthanasia Euthanize Mice Monitoring->Euthanasia Tumor_Excision Excise Tumors Euthanasia->Tumor_Excision Data_Analysis Calculate TGI Tumor_Excision->Data_Analysis

References

A Comparative Guide to the Synthesis of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine: An Essential Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a cornerstone in the design of targeted therapies. A particularly valuable derivative is 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of potent inhibitors for kinases such as Rho-kinase (ROCK), pivotal in cardiovascular and neurological disorders.

This guide provides a comparative analysis of two distinct synthetic routes to this crucial building block. The objective is to offer researchers, chemists, and drug development professionals a comprehensive understanding of the available methodologies, enabling informed decisions in process development and scale-up operations. The comparison will delve into the strategic advantages and potential challenges of each route, supported by detailed experimental protocols and a summary of key performance indicators.

Route 1: Multi-step Synthesis via a Trifluoromethyl-Masked Methyl Group Strategy

This innovative approach, detailed in the development of a selective Rho-kinase inhibitor, utilizes a trifluoromethyl group as a masked precursor to the final methyl group. This strategy offers advantages in terms of reactivity and control during the synthesis.

Rationale and Mechanistic Insights

The core of this strategy lies in the late-stage conversion of a trifluoromethyl group to a methyl group. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the pyridine ring during the preceding synthetic steps, potentially leading to cleaner reactions and higher yields. The subsequent reduction of the trifluoromethyl group is a key transformation that unveils the desired 3-methyl substituent.

Experimental Protocol

Step 1: Synthesis of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

A detailed experimental procedure for this initial step is outlined in the process development of a related Rho-kinase inhibitor. The synthesis commences with commercially available starting materials and proceeds through a series of transformations to construct the 7-azaindole core with the trifluoromethyl group at the 3-position.

Step 2: Reduction of the Trifluoromethyl Group

The crucial reduction step is typically achieved using a strong reducing agent. A common method involves the use of a metal hydride, such as lithium aluminum hydride (LiAlH4), in an ethereal solvent. Careful control of the reaction conditions, including temperature and stoichiometry, is essential to ensure complete reduction without affecting other functional groups, such as the chloro-substituent on the pyridine ring.

Workflow Diagram

Route 1 Start Starting Materials Step1 Formation of 7-Azaindole Core (with CF3 group) Start->Step1 Step2 Reduction of Trifluoromethyl Group Step1->Step2 Product 6-Chloro-3-methyl-1H- pyrrolo[2,3-b]pyridine Step2->Product

Caption: Workflow for the synthesis of this compound via a trifluoromethyl-masked methyl group strategy.

Route 2: Classical Approach via Fischer Indole Synthesis or Related Cyclizations

A more traditional and widely applicable method for the synthesis of indole and azaindole scaffolds is the Fischer indole synthesis. This route involves the acid-catalyzed cyclization of a phenylhydrazone derivative. Variations of this approach, or other classical cyclization strategies, can be adapted for the synthesis of the target molecule.

Rationale and Mechanistic Insights

The Fischer indole synthesis proceeds through a[1][1]-sigmatropic rearrangement of an enamine intermediate derived from the phenylhydrazone. The choice of starting materials, specifically the substituted pyridine hydrazine and the appropriate ketone or aldehyde, is critical for the successful construction of the desired 6-chloro-3-methyl-7-azaindole. The acidic conditions facilitate the key cyclization and subsequent aromatization steps.

Experimental Protocol

Step 1: Synthesis of (5-chloropyridin-2-yl)hydrazine

This key intermediate can be prepared from commercially available 2,5-dichloropyridine by reaction with hydrazine hydrate.

Step 2: Formation of the Hydrazone

The (5-chloropyridin-2-yl)hydrazine is then condensed with a suitable ketone, such as acetone, in the presence of an acid catalyst to form the corresponding hydrazone.

Step 3: Fischer Indole Cyclization

The isolated hydrazone is subjected to cyclization conditions, typically by heating in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or a Lewis acid. This step leads to the formation of the pyrrolo[2,3-b]pyridine ring system.

Workflow Diagram

Route 2 Start 2,5-Dichloropyridine & Hydrazine Step1 Formation of (5-chloropyridin-2-yl)hydrazine Start->Step1 Step2 Hydrazone Formation (with Acetone) Step1->Step2 Step3 Fischer Indole Cyclization Step2->Step3 Product 6-Chloro-3-methyl-1H- pyrrolo[2,3-b]pyridine Step3->Product

Caption: Workflow for the synthesis of this compound via the Fischer indole synthesis.

Comparative Analysis

ParameterRoute 1: Trifluoromethyl-Masked Methyl GroupRoute 2: Fischer Indole Synthesis
Starting Materials More complex, potentially requiring multi-step preparationReadily available and commercially sourced
Number of Steps Generally fewer overall steps to the final productCan involve several distinct synthetic transformations
Reaction Conditions May involve specialized reagents and conditions for the CF3 reductionUtilizes classical and well-established reaction conditions
Yield An overall yield of 8.2% has been reported for a final drug molecule incorporating this core, suggesting a reasonably efficient synthesis of the intermediate.[2]Yields can be variable depending on the specific conditions and substrates used.
Scalability The use of potent reducing agents may pose challenges for large-scale synthesis.Generally considered a scalable and robust method.
Key Advantages Potentially cleaner reactions due to the influence of the CF3 group; offers a novel and elegant synthetic strategy.Utilizes well-understood and widely practiced organic reactions; starting materials are often more accessible.
Potential Challenges Handling of strong reducing agents; availability and cost of trifluoromethylated starting materials.Potential for side reactions during the cyclization step; regioselectivity can be a concern with unsymmetrical ketones.

Conclusion

Both synthetic routes presented offer viable pathways to the valuable intermediate, this compound. The choice of the most appropriate route will depend on several factors, including the desired scale of the synthesis, the availability and cost of starting materials, and the technical capabilities of the laboratory.

The trifluoromethyl-masked methyl group strategy (Route 1) represents a more modern and potentially more efficient approach, particularly for achieving high purity. However, it may require more specialized reagents and careful optimization of the reduction step. The Fischer indole synthesis (Route 2) is a classic and reliable method that benefits from the accessibility of starting materials and the wealth of literature on this transformation. Careful consideration of the comparative data presented in this guide will aid researchers in selecting the optimal synthetic strategy for their specific needs in the pursuit of novel kinase inhibitors and other important therapeutic agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine. As a chlorinated heterocyclic compound used in complex chemical syntheses, its disposal requires a rigorous, safety-first approach grounded in regulatory compliance and chemical compatibility principles. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Identification and Essential Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is critical. While specific toxicological data for this compound may be limited, data from structurally similar pyrrolopyridines provides a strong basis for a conservative risk assessment.

Core Hazards:

  • Acute Toxicity: Analogous compounds are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4)[1][2]. Ingestion can lead to serious health issues, and medical attention should be sought immediately if this occurs[3].

  • Serious Eye Damage: The pyrrolo[2,3-b]pyridine scaffold, particularly when chlorinated, presents a significant risk of causing serious eye damage or irritation (Eye Damage/Irritation, Category 1 or 2)[1][2][4][5].

  • Skin and Respiratory Irritation: These compounds can cause skin irritation and may cause respiratory irritation[1][4]. The formation of dusts should be avoided, as inhalation can be a primary route of exposure[6].

  • Hazards from Combustion: In the event of a fire, thermal decomposition will likely generate highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl)[4].

The foundational principle of laboratory safety is to treat any compound of unknown toxicity with a high degree of caution. Therefore, all handling and disposal operations must be planned to minimize direct contact, inhalation, and environmental release.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and packaging for disposal, must be conducted inside a properly functioning and certified laboratory chemical fume hood[3][7]. This is the primary defense against inhaling hazardous dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions[6][8].

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area[1][9].

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[8]. A face shield should be worn in addition to goggles if there is a significant risk of splashing or dust generation.

  • Hand Protection: Use chemical-resistant gloves inspected for integrity before each use. Nitrile or neoprene gloves are recommended over latex[7]. Gloves should be washed before removal, and hands should be thoroughly washed with soap and water after any handling procedure is complete[6].

  • Body Protection: A lab coat is mandatory to prevent skin contact[7]. For larger quantities or in the event of a spill, impervious clothing may be necessary[6][8].

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with correct waste characterization and segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Regulatory Context: this compound is a halogenated, nitrogen-containing heterocyclic organic solid. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), this waste must be treated as hazardous. While it may not be explicitly listed, it would likely fall under codes for toxic wastes or wastes from non-specific sources if it were part of a solvent mixture[10][11]. The presence of the pyridine ring is significant, as pyridine itself is listed as a D038 toxic waste and an F005 spent solvent waste[12].

Causality: The ultimate disposal method for chlorinated organic compounds is typically high-temperature incineration at a licensed facility[13]. This process is necessary to ensure the complete destruction of the molecule, preventing the formation and release of toxic chlorinated byproducts like dioxins.

Segregation Protocol:

  • Identify the Waste Stream: Clearly define the waste as one of the following:

    • Solid Chemical Waste: Unused, expired, or contaminated this compound powder.

    • Contaminated Debris: Items such as gloves, weighing papers, paper towels, and disposable lab coats that are contaminated with the chemical.

    • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the chemical.

  • Use Designated Waste Containers:

    • Solid chemical waste must be collected in a sealable, airtight, and compatible container (e.g., a high-density polyethylene (HDPE) bottle or drum)[9].

    • Contaminated debris should be double-bagged in durable plastic bags and sealed.

    • Contaminated sharps must be placed in a designated, puncture-proof sharps container.

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste with a "Hazardous Waste" label. The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.

Step-by-Step Disposal Protocols

The following protocols provide a self-validating system for the safe accumulation of waste prior to collection by a licensed disposal service.

Protocol 4.1: Disposal of Unused or Contaminated Solid Chemical

  • Preparation: Perform all work in a chemical fume hood. Don the required PPE (goggles, lab coat, appropriate gloves).

  • Container Setup: Place a pre-labeled, compatible hazardous waste container in a stable secondary container (such as a plastic tub) inside the fume hood.

  • Transfer: Carefully transfer the solid waste into the container using a dedicated spatula or scoop. Avoid creating dust. If the original container is being discarded, it should be triple-rinsed with a suitable solvent (e.g., methanol or acetone), and the rinsate collected as hazardous liquid waste.

  • Sealing: Securely close the container. Wipe the exterior of the container with a damp cloth to remove any external contamination, disposing of the cloth as contaminated debris.

  • Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizers[7][9].

Protocol 4.2: Disposal of Contaminated Laboratory Materials (Non-Sharps)

  • Collection: Place a designated, labeled hazardous waste bag or container inside the fume hood where work is being performed.

  • Accumulation: As gloves, wipes, and other disposable items become contaminated, place them directly into the designated container. Do not allow contaminated items to accumulate on the benchtop.

  • Sealing: Once the operation is complete or the bag is full, securely seal the bag. If using a bag, it should be placed inside a second, larger bag (double-bagging) for added security.

  • Storage: Store the sealed container with other solid hazardous waste, awaiting pickup.

Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or if dust is airborne, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department or emergency services.

  • Secure the Area: Restrict access to the spill area. Remove all sources of ignition[6][8].

  • Don PPE: If the spill is small and you are trained to handle it, don additional PPE, including a respirator if necessary and you are fit-tested[9].

  • Containment and Cleanup:

    • Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent[3][14]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal[15]. Use non-sparking tools if a flammable solvent was involved.

    • Clean the spill area with a cloth dampened with soap and water, and collect the cloth for disposal as hazardous waste.

  • Decontamination: Remove and dispose of all contaminated PPE as hazardous waste. Wash hands and any exposed skin thoroughly.

Summary of Key Disposal and Safety Data

The following table summarizes critical information for quick reference.

ParameterInformationSource(s)
Chemical Name This compoundN/A
CAS Number 1015610-37-3 (for the specific isomer)Inferred
Molecular Formula C₈H₇ClN₂Inferred
Primary Hazards Harmful if swallowed, Causes serious eye damage, Skin and respiratory irritant[1][2][4]
Required PPE Safety goggles (or face shield), Nitrile/Neoprene gloves, Lab coat[7][8]
Engineering Control Chemical Fume Hood[3][7]
Spill Cleanup Absorb with inert material (sand, vermiculite)[3][14]
Disposal Method Collection by an approved hazardous waste disposal service for incineration[3][15]
Potential EPA Codes D038 (for Pyridine toxicity), F-List (if a solvent), or U-List (as a discarded chemical)[11][12]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste generated from this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Identification cluster_action Phase 2: Segregation & Containment cluster_final Phase 3: Final Disposition Start Waste Generated PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Assess Assess Waste Type (Solid, Debris, Sharps, Liquid?) Solid Container: Labeled, Sealed 'Solid Hazardous Waste' Assess->Solid Pure Solid / Spill Cleanup Debris Container: Double-Bagged 'Contaminated Debris' Assess->Debris Gloves, Wipes, etc. Sharps Container: Puncture-Proof 'Contaminated Sharps' Assess->Sharps Needles, Glassware Liquid Container: Labeled, Sealed 'Liquid Hazardous Waste' Assess->Liquid Contaminated Solvents PPE->Assess Store Store in Satellite Accumulation Area Solid->Store Debris->Store Sharps->Store Liquid->Store Contact Contact EHS for Pickup by Licensed Vendor Store->Contact End Disposal via High-Temp Incineration Contact->End

Caption: Decision workflow for the safe segregation and disposal of waste containing this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.